D-Galacturonic acid hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C6H11O8- |
|---|---|
Poids moléculaire |
211.15 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/p-1/t1-,2+,3+,4-,6?;/m0./s1 |
Clé InChI |
BGHPCEJXDOGRGW-KSSASCOMSA-M |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of D-Galacturonic Acid in Plants
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Galacturonic acid is the principal monosaccharide component of pectin (B1162225), a complex family of polysaccharides crucial for the structural integrity of the plant primary cell wall.[1][2] Pectin's diverse functions in cell adhesion, plant growth, development, and defense underscore the importance of understanding its synthesis.[1][3] The biosynthesis of D-galacturonic acid, and its subsequent polymerization into homogalacturonan (the most abundant pectic polysaccharide), is a sophisticated process occurring primarily in the Golgi apparatus.[4][5] This guide provides an in-depth examination of the core biosynthetic pathways, key enzymatic players, and regulatory complexes involved. It further details relevant experimental protocols and summarizes key quantitative data to serve as a comprehensive resource for researchers in plant biology and drug development.
Core Biosynthetic Pathways of D-Galacturonic Acid
Plants primarily utilize two interconnected pathways to synthesize the activated precursor for pectin synthesis, UDP-D-galacturonic acid (UDP-GalA). The main route is the nucleotide sugar pathway, with an alternative entry point provided by the myo-inositol oxidation pathway.
The Nucleotide Sugar Pathway (Primary Route)
This is the principal route for the de novo synthesis of UDP-GalA.[6] It begins with UDP-D-glucose, a central molecule in plant carbohydrate metabolism. The pathway involves two key enzymatic steps.
-
Oxidation: UDP-D-glucose is oxidized to UDP-D-glucuronic acid (UDP-GlcA) by UDP-glucose 6-dehydrogenase (UGDH). This is an essentially irreversible reaction.[6][7]
-
Epimerization: UDP-GlcA is then reversibly converted to UDP-D-galacturonic acid (UDP-GalA) through the action of UDP-D-glucuronate 4-epimerase (GAE, also referred to as UGlcAE).[6][8] This UDP-GalA molecule is the direct donor substrate for the polymerization of the galacturonic acid backbone of pectin.[8][9]
The myo-Inositol Oxidation Pathway (Alternative Route)
An alternative pathway can feed into the main nucleotide sugar pathway at the level of UDP-GlcA.[10][11] This route begins with the cyclic sugar alcohol myo-inositol.
-
myo-Inositol Oxygenase (MIOX): MIOX catalyzes the oxidative cleavage of myo-inositol to produce D-glucuronic acid (D-GlcA).[11][12]
-
Glucuronokinase (GLK): D-GlcA is phosphorylated to D-glucuronic acid-1-phosphate.[12]
-
UDP-Sugar Pyrophosphorylase (USP): This enzyme catalyzes the formation of UDP-D-glucuronic acid from D-glucuronic acid-1-phosphate and UTP, which then enters the main pathway for conversion to UDP-GalA.[12][13]
Key Enzymes and Protein Complexes
The biosynthesis and subsequent modification of the D-galacturonic acid polymer involve several critical enzymes and multi-protein complexes located in the Golgi apparatus.
UDP-D-glucuronate 4-epimerase (GAE)
GAE is a pivotal enzyme that catalyzes the reversible C4 epimerization of UDP-GlcA to UDP-GalA.[6][8] In Arabidopsis, GAE is encoded by a small gene family, with members predicted to be type II membrane proteins localized to the Golgi.[6][8][14] The catalytic domain resides in the Golgi lumen, where it provides the UDP-GalA substrate for pectin synthesis.[15] Studies have shown that GAE activity is specific to UDP-uronic acids and can be inhibited by other nucleotide sugars like UDP-Xylose and UDP-Arabinose, suggesting a potential regulatory role for these molecules in pectin synthesis.[8]
Galacturonosyltransferases (GAUTs) and the GAUT1:GAUT7 Complex
Galacturonosyltransferases are the enzymes responsible for polymerizing D-galacturonic acid from UDP-GalA onto a growing polysaccharide chain.[9] The GAUT family is large, and different members are involved in synthesizing various pectin domains.[4][16]
The synthesis of the homogalacturonan (HG) backbone is catalyzed by a core complex formed by GAUT1 and GAUT7.[3][17][18]
-
GAUT1: Possesses the α-1,4-galacturonosyltransferase catalytic activity.[17][18] It is synthesized as a type II membrane protein, but its N-terminal transmembrane domain is cleaved in vivo.[3][17]
-
GAUT7: A homologous but catalytically inactive protein that acts as a Golgi membrane anchor.[16] It tethers the processed, soluble GAUT1 catalytic domain to the Golgi, the site of pectin synthesis.[3][17]
This GAUT1:GAUT7 complex, held together by disulfide bonds, represents the catalytic core for HG biosynthesis.[3][19] Proteomic analyses have identified additional proteins that associate with this core, suggesting that pectin biosynthesis occurs via large, multi-enzyme "holocomplexes".[17][19]
References
- 1. esalq.usp.br [esalq.usp.br]
- 2. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 3. Galacturonosyltransferase (GAUT)1 and GAUT7 are the core of a plant cell wall pectin biosynthetic homogalacturonan:galacturonosyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pectin Synthesis and Pollen Tube Growth in Arabidopsis Involves Three GAUT1 Golgi-Anchoring Proteins: GAUT5, GAUT6, and GAUT7 [frontiersin.org]
- 5. Recent Advances in Understanding the Roles of Pectin as an Active Participant in Plant Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two galacturonosyltransferases function in plant growth, stomatal development, and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inositol oxygenase gene family of Arabidopsis is involved in the biosynthesis of nucleotide sugar precursors for cell-wall matrix polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Down-regulation of the myo-inositol oxygenase gene family has no effect on cell wall composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and characterization of a UDP-D-glucuronate 4-epimerase in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of plant UDP-glucuronic acid 4-epimerases [openscholar.uga.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Defining the plant cell wall pectin biosynthetic GAUT1:GAUT7 complex - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
natural sources of D-Galacturonic acid hydrate
An In-depth Technical Guide to the Natural Sources of D-Galacturonic Acid Hydrate
Executive Summary
D-Galacturonic acid is a sugar acid and the primary structural component of pectin (B1162225), a heteropolysaccharide found in the primary cell walls of terrestrial plants.[1][2] As the principal building block of pectin, D-galacturonic acid is abundant in nature, particularly in fruits and vegetables.[3][4] Its polymer, polygalacturonic acid, forms the backbone of pectic polysaccharides.[1][5] This guide provides a comprehensive overview of the natural sources of D-Galacturonic acid, its biosynthesis, and detailed methodologies for its extraction and quantification, tailored for researchers, scientists, and drug development professionals.
Primary Natural Source: Pectin
The most significant natural source of D-Galacturonic acid is pectin, a complex carbohydrate that functions as an intercellular cementing material in plants.[4] Pectin is composed of a linear chain of α-(1-4)-linked D-galacturonic acid units.[2][5] The galacturonic acid content in pectin is substantial, typically accounting for at least 65% of its structure.[2]
Commercially and for research purposes, pectin is primarily extracted from agro-industrial by-products, which are rich in this polysaccharide. Key sources include:
-
Citrus Peels: Orange, lemon, and grapefruit peels are exceptionally rich in pectin, with concentrations reaching up to 30% by weight.[4][6]
-
Apple Pomace: The residue left after apple juice extraction is another major commercial source.[3]
-
Sugar Beet Pulp: A by-product of the sugar industry, this is a valuable source, though its pectin has different properties compared to citrus or apple pectin.[2][7]
-
Other Sources: Sunflower heads, potato pulp, and watermelon rinds also serve as potential, albeit less common, sources of pectin.[2][8]
Quantitative Analysis of D-Galacturonic Acid in Natural Sources
The concentration of D-Galacturonic acid varies significantly among different plant sources. The following table summarizes the pectin and D-Galacturonic acid content in various materials.
| Natural Source | Material | Pectin Content (% dry weight) | D-Galacturonic Acid Content | Reference |
| Citrus Rinds | Peel | ~30% | Constitutes >65% of pectin | [2][4] |
| Apple | Pomace | 10-20% | High, as a major component of pectin | [3] |
| Sugar Beet | Pulp | 10-20% | High, as a major component of pectin | [2][7] |
| Sunflower | Heads | 15-25% | High galacturonic acid content reported | [2] |
| Mango | Juice | Not applicable | 49.4 ± 0.5 mg/L | [9] |
| Pear | Juice | Not applicable | 12.9 ± 0.5 mg/L | [9] |
Experimental Protocols
The isolation of D-Galacturonic acid from natural sources is a multi-step process involving the extraction of pectin, followed by its hydrolysis and subsequent quantification of the released uronic acid.
Pectin Extraction from Plant Material
This protocol describes a standard acid extraction method.
Principle: Pectin is solubilized from the plant cell wall using hot dilute acid. The solubilized pectin is then precipitated with an organic solvent.[6]
Methodology:
-
Preparation: Dry the plant material (e.g., citrus peel) at 60-70°C and grind it into a fine powder.
-
Extraction:
-
Separation: Separate the hot pectin extract from the solid plant residue by filtration or centrifugation.
-
Precipitation:
-
Cool the clarified extract to room temperature.
-
Add 2-3 volumes of 95% ethanol (B145695) or isopropanol (B130326) to the extract while stirring to precipitate the pectin.[6]
-
-
Purification & Drying:
-
Wash the precipitated pectin multiple times with 70% ethanol to remove impurities and low-molecular-weight sugars.
-
Dry the purified pectin in an oven at 50-60°C until a constant weight is achieved.
-
Hydrolysis of Pectin to D-Galacturonic Acid
Two primary methods are employed for the hydrolysis of the polygalacturonic acid backbone: acid hydrolysis and enzymatic hydrolysis.
Principle: Hot concentrated acid cleaves the α-(1-4)-glycosidic linkages between D-galacturonic acid units.[10]
Methodology:
-
Accurately weigh a sample of extracted pectin.
-
Add a solution of concentrated sulfuric acid (e.g., 12 M).
-
Incubate at a controlled temperature (e.g., 70°C) for a defined period (e.g., 40 minutes).
-
Dilute the reaction mixture with deionized water.
-
Boil the diluted mixture for an extended period (e.g., 2-3 hours) to complete the hydrolysis.
-
Cool the hydrolysate and neutralize it with a suitable base (e.g., NaOH) before analysis. Note: Acid hydrolysis can lead to the degradation of a fraction of the released galacturonic acid, potentially resulting in underestimation.[11]
Principle: Pectinase (B1165727) enzymes (including polygalacturonases and pectate lyases) specifically cleave the glycosidic bonds in the pectin backbone, offering a milder and more specific alternative to acid hydrolysis.[11]
Methodology:
-
Dissolve a known amount of pectin in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.0).
-
Add a defined activity of pectinase enzyme (e.g., 2250 U/g pectin).[11]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for 12-24 hours.[11]
-
Terminate the reaction by boiling the sample for 5-10 minutes to denature the enzyme.
-
Centrifuge or filter the hydrolysate to remove any insoluble material prior to analysis.
Quantification of D-Galacturonic Acid
Principle: In the presence of hot concentrated sulfuric acid, uronic acids are dehydrated to form furfural (B47365) derivatives. These derivatives react with m-hydroxydiphenyl (MHDP) to produce a pink-colored complex with a maximum absorbance at 520 nm.[10]
Methodology:
-
Standard Curve: Prepare a series of standard solutions of D-Galacturonic acid (e.g., 0-100 µg/mL).
-
Sample Preparation: Place an aliquot of the pectin hydrolysate into a glass test tube.
-
Reaction:
-
Add a solution of sodium tetraborate (B1243019) in concentrated sulfuric acid and cool in an ice bath.
-
Add the sample or standard to the tube and heat in a boiling water bath for 5-10 minutes.
-
Cool the tubes back to room temperature.
-
Add the m-hydroxydiphenyl reagent and vortex immediately.
-
-
Measurement: After a short incubation period (15-30 minutes), measure the absorbance at 520 nm using a spectrophotometer.
-
Calculation: Determine the concentration of D-Galacturonic acid in the sample by comparing its absorbance to the standard curve. A blank correction for neutral sugars, which produce brown derivatives, is necessary.[10]
Principle: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly sensitive and precise method for separating and quantifying D-Galacturonic acid in complex hydrolysates.[11][12]
Methodology:
-
Sample Preparation: Filter the pectin hydrolysate through a 0.22 or 0.45 µm syringe filter.
-
Chromatographic Separation:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., an anion-exchange or amine-based column).
-
Use an appropriate mobile phase (e.g., dilute sulfuric acid or an acetonitrile/water gradient).
-
-
Detection: Detect D-Galacturonic acid using a Refractive Index Detector (RID), a UV detector (after derivatization), or a Mass Spectrometer (MS).
-
Quantification: Quantify the D-Galacturonic acid by comparing the peak area to that of a known standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-galacturonic acid) is recommended for the highest accuracy, especially with LC-MS.[12]
Biosynthesis and Experimental Workflow Diagrams
Biosynthesis of UDP-D-Galacturonic Acid in Plants
D-Galacturonic acid does not typically exist in a free state in plants but is synthesized in its activated nucleotide sugar form, UDP-D-galacturonic acid, which serves as the precursor for pectin synthesis.[13][14] The key step is the epimerization of UDP-D-glucuronic acid, catalyzed by the enzyme UDP-D-glucuronate 4-epimerase (GAE).[13][15] This reaction is believed to occur in the Golgi apparatus, where pectin synthesis takes place.[15]
References
- 1. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 2. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. D-galacturonic acid catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. galacturonic acid: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biosynthesis of D-Galacturonate in plants. functional cloning and characterization of a membrane-anchored UDP-D-Glucuronate 4-epimerase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of D-Galacturonic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of D-Galacturonic acid monohydrate, a critical building block of pectin (B1162225) and a molecule of significant interest in various scientific and pharmaceutical applications. This document details its chemical and physical properties, spectroscopic data, and the methodologies for its characterization.
Chemical and Physical Properties
D-Galacturonic acid monohydrate is a white crystalline powder.[1][2] It is a sugar acid, an oxidized form of D-galactose, and is the main component of pectin, where it exists as the polymer polygalacturonic acid.[3] In its open-chain form, it possesses an aldehyde group at the C1 position and a carboxylic acid group at the C6 position. This section summarizes its key chemical and physical identifiers.
| Property | Value | Reference |
| IUPAC Name | (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate (B1144303) | [4] |
| Molecular Formula | C6H10O7·H2O | [5][6][7] |
| Molecular Weight | 212.15 g/mol | [1][5][6] |
| CAS Number | 91510-62-2 | [1][5][6] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 159-160 °C (for the α-anomer monohydrate) | [3] |
| Solubility | Soluble in water. Soluble in DMSO at approximately 5 mg/mL and in PBS (pH 7.2) at approximately 5 mg/mL. | [1][3][8] |
| Optical Rotation | [α]20/D +53±2° (c=10% in H2O, after 5 hours) | [1][2] |
| Identifier | Value | Reference |
| SMILES | O.OC1O--INVALID-LINK----INVALID-LINK--[C@H]1O">C@@HC(O)=O | |
| InChI | 1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1 | |
| InChIKey | BGHPCEJXDOGRGW-KSSASCOMSA-N |
Crystalline Structure
The three-dimensional structure of α-D-Galacturonic acid monohydrate has been elucidated by single-crystal X-ray diffraction. The analysis reveals a chair-shaped pyranose ring conformation. The crystal structure is characterized by an extensive network of hydrogen bonds involving the hydroxyl groups of the sugar acid and the water molecule of hydration.[1]
| Crystallographic Data | α-D-Galacturonic acid monohydrate |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (at 150 K) | a = 6.234(1) Å, b = 9.876(2) Å, c = 13.543(3) Å |
| Volume (at 150 K) | 833.9(3) ų |
| Z | 4 |
Data sourced from "Solid state NMR and X-ray diffraction studies of a-D-galacturonic acid monohydrate".
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State 13C CPMAS NMR:
The solid-state 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectrum provides insights into the carbon environments in the crystalline state.
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 93.12 |
| C-2 | 67.30 |
| C-3 | 68.06 |
| C-4 | 71.96 |
| C-5 | 72.33 |
| C-6 (Carboxyl) | 173.42 |
Chemical shifts are referenced to the carbonyl peak of glycine (B1666218) at 176.03 ppm. Data adapted from "Solid state NMR and X-ray diffraction studies of a-D-galacturonic acid monohydrate".
Solution-State 1H and 13C NMR (in D₂O):
In solution, D-Galacturonic acid exists as an equilibrium of anomers. The following table presents the assigned chemical shifts for the major anomeric form.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H-1 / C-1 | 5.29 / 98.7 | |
| H-2 / C-2 | 3.81 / 74.3 | |
| H-3 / C-3 | 3.90 / 73.5 | |
| H-4 / C-4 | 4.27 / 75.6 | |
| H-5 / C-5 | 4.40 / 78.2 | |
| C-6 (Carboxyl) | - / 178.7 |
Data is compiled from the Biological Magnetic Resonance Bank (BMRB) entry bmse000216.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of D-Galacturonic acid monohydrate exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretching (from hydroxyl groups and water) |
| ~2900 | C-H stretching |
| ~1730 | C=O stretching of the carboxylic acid |
| ~1630 | O-H bending of water |
| 1200-1000 | C-O stretching and C-OH bending |
Mass Spectrometry
The mass spectrum of D-Galacturonic acid provides information about its molecular weight and fragmentation pattern. Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed.
| m/z | Fragment | Description |
| 193.0 | [M-H]⁻ | Deprotonated molecule (anhydrous form) |
| 175.0 | [M-H-H₂O]⁻ | Loss of a water molecule |
| 113.0 | [M-H-H₂O-CO₂-C₂H₂O]⁻ | Further fragmentation involving decarboxylation and other losses |
Experimental Protocols
Single-Crystal X-ray Diffraction
A general protocol for the single-crystal X-ray diffraction of a sugar hydrate like D-Galacturonic acid monohydrate is as follows:
-
Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated aqueous solution at a constant temperature.
-
Crystal Mounting: A suitable single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected by rotating the crystal through a range of angles.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
13C CPMAS NMR Spectroscopy
A general protocol for solid-state 13C CPMAS NMR of a carbohydrate is as follows:
-
Sample Preparation: The crystalline powder of D-Galacturonic acid monohydrate is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
-
Spectrometer Setup: The experiments are performed on a solid-state NMR spectrometer.
-
Data Acquisition: A standard cross-polarization pulse sequence is used with magic-angle spinning. Typical experimental parameters include a 1H radiofrequency field strength corresponding to a 90° pulse of around 4 µs, a contact time of 1-2 ms, and a recycle delay of 5 s. The sample is spun at a moderate speed (e.g., 5-10 kHz).
-
Data Processing: The acquired free induction decay (FID) is processed with an exponential line broadening function and Fourier transformed to obtain the spectrum. Chemical shifts are externally referenced.
Logical Relationships
The relationship between D-Galacturonic acid and its monohydrate form is a simple hydration equilibrium, which is fundamental to its crystalline structure.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. alpha-D-Galacturonic acid monohydrate | C6H12O8 | CID 91872458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High Resolution Solid State13C NMR and its Applications in Carbohydrate Chemistry | Scilit [scilit.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. D-(+)-Galacturonic acid monohydrate - CAS-Number 91510-62-2 - Order from Chemodex [chemodex.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]
An In-depth Technical Guide to D-Galacturonic Acid Hydrate for Researchers and Drug Development Professionals
Introduction: D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is a fundamental component of pectin (B1162225), a complex polysaccharide abundant in the cell walls of terrestrial plants.[1][2] In its hydrated form, D-Galacturonic acid hydrate (B1144303) holds significant interest for researchers, scientists, and drug development professionals due to its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the CAS number, properties, and relevant experimental protocols for D-Galacturonic acid hydrate, with a focus on its emerging role in pharmaceutical research.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[3] Its chemical and physical properties are summarized in the tables below for easy reference.
| Identifier | Value |
| CAS Number | 91510-62-2[4] |
| Molecular Formula | C₆H₁₀O₇·H₂O[4] |
| Molecular Weight | 212.15 g/mol [5] |
| Physical Property | Value |
| Melting Point | 159-160 °C (may sinter at ~100-111 °C) |
| Optical Activity | [α]D²⁰: +98.0° → +50.9° (in water)[6] |
| pKa | 3.21 |
| Water Solubility | 295 g/L[1] |
| DMSO Solubility | 125 mg/mL (with sonication)[7] |
| PBS (pH 7.2) Solubility | 5 mg/mL[8] |
| Ethanol Solubility | Slightly soluble in hot ethanol[6] |
| Ether Solubility | Practically insoluble[6] |
Applications in Drug Development
Recent studies have highlighted the potential of D-Galacturonic acid and its derivatives in drug development, primarily focusing on their anti-inflammatory and gut health-promoting properties.
Anti-inflammatory Effects
D-Galacturonic acid has demonstrated notable anti-inflammatory properties. Research suggests it can alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages. The proposed mechanism involves the competitive inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[9] By binding to CD14, D-Galacturonic acid may block the binding of LPS, thereby mitigating the downstream inflammatory cascade.[9] This makes it a promising candidate for the development of novel anti-inflammatory agents. Polysaccharides rich in galacturonic acid have also been shown to possess antinociceptive and anti-inflammatory properties.[10][11]
Intestinal Health and Drug Delivery
D-Galacturonic acid plays a role in maintaining intestinal barrier function. Studies have shown that it can ameliorate intestinal mucosal permeability and inflammation in animal models of functional dyspepsia.[8][12] This effect is partly mediated through the TLR/NF-κB signaling pathway.[12] The prebiotic activity of galacturonic acid oligosaccharides, which are produced from the breakdown of pectin, can promote the growth of beneficial gut bacteria and the production of short-chain fatty acids, further contributing to gut health.[13] These properties make D-Galacturonic acid and its derivatives attractive for the development of therapies for gastrointestinal disorders and as components in drug delivery systems targeting the gut.
Metabolic Pathway
D-Galacturonic acid is the primary monomer of pectin. In microorganisms, the degradation of pectin releases D-Galacturonic acid, which is then catabolized through a specific pathway. Understanding this pathway is crucial for applications in biotechnology and for comprehending its fate in the gut microbiome.
Caption: Fungal catabolic pathway of D-Galacturonic acid.
Experimental Protocols
Accurate quantification of D-Galacturonic acid is essential for research and quality control. Below are summaries of common experimental protocols.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a precise method for the determination of D-Galacturonic acid, especially after enzymatic hydrolysis of pectin.[14]
-
Sample Preparation:
-
Hydrolyze pectin-containing samples using a pectinase (B1165727) enzyme solution (e.g., 2250 U/g pectin in a 4.0 g/L pectin solution) at 50 °C for 24 hours to release D-Galacturonic acid monomers.[14]
-
For biological samples, deproteinization may be necessary using reagents like Carrez reagents or perchloric acid.[15]
-
Filter the hydrolyzed sample through a 0.22 µm or 0.45 µm pore size membrane filter before injection.[16][17]
-
-
Chromatographic Conditions:
-
Quantification:
Caption: Workflow for HPLC analysis of D-Galacturonic acid.
Colorimetric Assay
Colorimetric methods provide a simpler and often high-throughput alternative for the quantification of D-Galacturonic acid.
-
Principle: The assay is based on the reaction of uronic acids with reagents like m-hydroxydiphenyl or 3,5-dimethylphenol (B42653) in the presence of sulfuric acid to produce a colored complex that can be measured spectrophotometrically.[18][19]
-
Procedure (Microplate Assay):
-
Sample Preparation: Prepare aqueous extracts of the sample. For solid samples, this may involve homogenization in an assay buffer.[20] For plant materials, extraction with different buffers (e.g., pH 6.5 with EDTA, pH 10) can be used to isolate different pectin fractions.[19]
-
Reaction:
-
Measurement: After a short incubation (e.g., 2 minutes), measure the absorbance at 525 nm.[20]
-
-
Quantification:
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
-
FT-IR Spectroscopy: The FT-IR spectrum of D-(+)-Galacturonic acid monohydrate provides information about its functional groups. Data is available in spectral databases for comparison.[22][23]
-
¹H-NMR Spectroscopy: The ¹H-NMR spectrum in D₂O shows characteristic peaks for the different protons in the molecule, aiding in its structural confirmation.[24][25][26]
Conclusion
This compound is a versatile molecule with a well-defined chemical profile and a growing portfolio of biological activities relevant to drug development. Its anti-inflammatory and gut-health promoting properties, coupled with established analytical methods for its quantification, make it a compound of significant interest for researchers in the pharmaceutical and life sciences. This guide provides a foundational resource for professionals seeking to explore the potential of D-Galacturonic acid in their research and development endeavors.
References
- 1. acs.org [acs.org]
- 2. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 3. J66282.14 [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. D-Galacturonic Acid [drugfuture.com]
- 7. Evidence for rapid uptake of D-galacturonic acid in the yeast Saccharomyces cerevisiae by a channel-type transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Galacturonic Acid Alleviates Lipopolysaccharide-Induced Macrophage Inflammation Potentially Through Competitively Inhibiting the TLR4/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted galacturonan from starfruit: Chemical structure and antinociceptive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis [frontiersin.org]
- 12. D-galacturonic acid ameliorates the intestinal mucosal permeability and inflammation of functional dyspepsia in rats - Wu - Annals of Palliative Medicine [apm.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. D-galacturonic acid catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 16. benchchem.com [benchchem.com]
- 17. pectinworld.com [pectinworld.com]
- 18. researchgate.net [researchgate.net]
- 19. agritrop.cirad.fr [agritrop.cirad.fr]
- 20. cohesionbio.com.cn [cohesionbio.com.cn]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. D-Galacturonic Acid | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002545) [hmdb.ca]
- 25. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]
- 26. researchgate.net [researchgate.net]
The Cornerstone of Pectin: A Technical Guide to the Role of D-Galacturonic Acid in its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectin (B1162225), a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, plays a crucial role in plant growth, development, and defense.[1] Its intricate structure, primarily composed of D-Galacturonic acid, imparts unique physicochemical properties that are harnessed in various industries, from food and beverage to pharmaceuticals and biomedicine. This technical guide provides an in-depth exploration of the fundamental role of D-Galacturonic acid in defining pectin's architecture, its biosynthesis, analytical characterization, and its emerging significance in cellular signaling pathways.
The Central Role of D-Galacturonic Acid in Pectin's Architecture
D-Galacturonic acid (GalA) is a sugar acid derived from the oxidation of D-galactose and serves as the primary building block of pectin, constituting approximately 70% of the pectin molecule.[2][3] The arrangement and modification of these GalA units define the different structural domains of pectin, influencing its overall conformation and functionality.
The Pectin Backbone: A Chain of D-Galacturonic Acid
The fundamental structure of pectin is a linear chain of α-(1→4)-linked D-galacturonic acid residues.[4][5] This backbone is not uniform and gives rise to distinct structural domains:
-
Homogalacturonan (HG): This is the most abundant pectic polysaccharide, comprising up to 65% of pectin.[6][7] It consists of long, linear chains of α-(1→4)-linked D-galacturonic acid.[7] The carboxyl groups of the GalA residues can be methyl-esterified, a modification that significantly impacts pectin's properties.[8]
-
Rhamnogalacturonan I (RG-I): In this domain, the smooth homogalacturonan backbone is interrupted by the insertion of α-(1→2)-linked L-rhamnose residues.[9] This creates a "hairy" region where side chains of neutral sugars, such as arabinose and galactose, are attached to the rhamnose units.[10]
-
Rhamnogalacturonan II (RG-II): This is the most complex and highly conserved pectic polysaccharide.[1] It has a backbone of α-(1→4)-linked D-galacturonic acid residues that is substituted with complex side chains composed of 12 different types of sugars in over 20 different linkages.[1]
Modifications of D-Galacturonic Acid and their Impact
The properties of pectin are further diversified by enzymatic modifications of the D-galacturonic acid units within the Golgi apparatus during biosynthesis and subsequently in the cell wall.[11]
-
Methyl-esterification: The carboxyl group of GalA can be esterified with a methyl group. The degree of esterification (DE) is a critical parameter that determines the gelling properties of pectin.[12]
-
Acetylation: Acetyl groups can be added to the C2 and C3 hydroxyl groups of the GalA residues, which can influence the gelling properties and enzymatic degradation of pectin.[8]
Quantitative Data on Pectin Composition
The D-Galacturonic acid content and the degree of esterification vary significantly depending on the plant source and the extraction method used.
| Plant Source | Pectin Content (% of fresh weight) | Galacturonic Acid Content (%) | Degree of Esterification (%) | Reference(s) |
| Fruits | ||||
| Apples | 1-1.5% | - | 68.74% | [1][13] |
| Apricots | 1% | - | - | [1] |
| Cherries | 0.4% | - | - | [1] |
| Citrus Peels | 30% | 24.1-29.8% | 60-75% | [1][14] |
| Oranges | 0.5-3.5% | - | 63.29-75.00% | [1][9] |
| Grapefruit Peels | - | - | 70.73-75.53% | [9] |
| Lemon Peels | - | - | 24-40% | [15] |
| Passion Fruit Peel | 15.71% | 23.21% | - | [9] |
| Vegetables | ||||
| Carrots | 1.4% | - | - | [1] |
Experimental Protocols for Pectin Analysis
Pectin Extraction and Purification
This protocol describes a general method for the acid extraction of pectin from plant material.
Materials:
-
Plant material (e.g., fruit peels)
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl) or Citric Acid
-
Distilled water
-
Cheesecloth
-
Centrifuge and tubes
-
Oven
Procedure:
-
Preparation of Alcohol Insoluble Solids (AIS):
-
Wash and dry the fresh plant material.
-
Grind the dried material to a fine powder.
-
Suspend the powder in hot 80% ethanol (1:4 w/v) and boil for 30 minutes to inactivate enzymes and remove low molecular weight compounds.
-
Filter the suspension through cheesecloth and wash the residue with 70% ethanol, followed by acetone.
-
Dry the resulting Alcohol Insoluble Solids (AIS) in an oven at 40°C.
-
-
Acid Extraction:
-
Suspend the AIS in distilled water (1:25 to 1:50 w/v).
-
Adjust the pH to 1.5-2.5 with HCl or citric acid.
-
Heat the suspension at 80-90°C for 1-2 hours with constant stirring.
-
-
Pectin Precipitation:
-
Cool the extract and filter it through cheesecloth to remove the solid residue.
-
Add two volumes of 95% ethanol to the filtrate with constant stirring to precipitate the pectin.
-
Allow the pectin to settle for at least 4 hours (or overnight at 4°C).
-
-
Purification and Drying:
-
Separate the precipitated pectin by filtration or centrifugation.
-
Wash the pectin with 70% ethanol to remove residual acid and impurities.
-
Dry the purified pectin in an oven at 40-50°C to a constant weight.
-
Determination of Galacturonic Acid Content (Spectrophotometric Method)
This method is based on the colorimetric reaction of uronic acids with m-hydroxydiphenyl.
Materials:
-
Purified pectin sample
-
Sulfuric acid (concentrated)
-
Sodium tetraborate (B1243019) in sulfuric acid solution
-
m-hydroxydiphenyl reagent
-
D-Galacturonic acid standard
-
Spectrophotometer
Procedure:
-
Sample Hydrolysis:
-
Accurately weigh a small amount of the dried pectin sample (e.g., 10 mg) and dissolve it in a known volume of distilled water.
-
Take an aliquot of the pectin solution and add concentrated sulfuric acid while cooling in an ice bath.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 10 minutes) to hydrolyze the pectin to monosaccharides.
-
-
Colorimetric Reaction:
-
Cool the hydrolyzed sample.
-
Add the sodium tetraborate/sulfuric acid solution, followed by the m-hydroxydiphenyl reagent.
-
Allow the color to develop for a specific time at room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 520 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of D-Galacturonic acid.
-
Determine the Galacturonic acid content of the sample by comparing its absorbance to the standard curve.
-
Determination of Degree of Esterification (FTIR Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy can be used to estimate the degree of esterification (DE) of pectin.
Procedure:
-
Sample Preparation:
-
Prepare a thin, transparent pellet of the dried pectin sample by mixing it with potassium bromide (KBr) and pressing it under high pressure.
-
-
FTIR Analysis:
-
Record the FTIR spectrum of the pectin sample over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the absorbance peaks corresponding to the esterified carboxyl groups (~1740 cm⁻¹) and the free carboxyl groups (~1630 cm⁻¹).[16]
-
Calculate the areas of these two peaks.
-
The degree of esterification (DE) can be calculated using the following formula: DE (%) = [Area of esterified carboxyl peak / (Area of esterified carboxyl peak + Area of free carboxyl peak)] x 100.[16]
-
Monosaccharide Composition Analysis (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the detailed analysis of the monosaccharide composition of pectin.
Procedure:
-
Hydrolysis:
-
Hydrolyze the pectin sample to its constituent monosaccharides using trifluoroacetic acid (TFA).
-
-
Chromatographic Separation:
-
Inject the hydrolyzed sample into the HPAEC system equipped with a suitable anion-exchange column (e.g., CarboPac series).
-
Elute the monosaccharides using a gradient of sodium hydroxide (B78521) and sodium acetate.
-
-
Detection and Quantification:
-
Detect the separated monosaccharides using a pulsed amperometric detector.
-
Identify and quantify the individual monosaccharides by comparing their retention times and peak areas with those of known standards.
-
D-Galacturonic Acid and Pectin in Signaling Pathways
Pectin and its degradation products, oligogalacturonides (OGs), are not merely structural components but also act as important signaling molecules in plants.
Cell Wall Integrity and Pathogen Defense
Fragments of the pectin backbone, specifically oligogalacturonides (OGs) with a degree of polymerization between 10 and 15, are recognized as damage-associated molecular patterns (DAMPs).[2][3] These OGs are released upon cell wall damage caused by pathogens or mechanical stress.
The perception of OGs by cell surface receptors, such as Wall-Associated Kinases (WAKs), triggers a cascade of downstream signaling events.[4][6] This includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and transcriptional reprogramming, ultimately leading to an enhanced plant immune response.[2][3]
Caption: Pectin-derived oligogalacturonides (OGs) signaling pathway in plant defense.
Pollen Tube Growth
The dynamic remodeling of pectin at the tip of growing pollen tubes is essential for fertilization. Highly methyl-esterified pectin is secreted at the apex, providing flexibility for expansion. Subsequently, pectin methylesterases (PMEs) de-esterify the pectin, allowing for calcium cross-linking and rigidification of the cell wall in the sub-apical region, thus guiding directional growth.
Caption: Role of pectin modification in pollen tube tip growth.
Conclusion
D-Galacturonic acid is the undisputed cornerstone of pectin structure, and its arrangement and chemical modifications dictate the diverse functionalities of this essential plant polysaccharide. From providing structural integrity to the plant cell wall to acting as a sophisticated signaling molecule, the roles of D-Galacturonic acid are multifaceted and critical. A thorough understanding of its chemistry and biology, facilitated by the analytical techniques outlined in this guide, is paramount for researchers and developers seeking to unlock the full potential of pectin in various scientific and industrial applications.
References
- 1. Pectin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell wall bricks of defence: the case study of oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Bio-Sourced Oligogalacturonides in Crop Protection | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The state of cell wall pectin monitored by wall associated kinases: A model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. Yield, Esterification Degree and Molecular Weight Evaluation of Pectins Isolated from Orange and Grapefruit Peels under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Understanding the Roles of Pectin as an Active Participant in Plant Signaling Networks [mdpi.com]
- 11. Signalling Pinpointed to the Tip: The Complex Regulatory Network That Allows Pollen Tube Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Controlling the Degree of Esterification of Citrus Pectin for Demanding Applications by Selection of the Source - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Microbial Metabolism of D-Galacturonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, the principal monosaccharide component of pectin, is an abundant uronic acid in the plant kingdom. Microorganisms have evolved diverse and sophisticated metabolic pathways to utilize this sugar acid as a carbon and energy source. Understanding these intricate metabolic networks is of paramount importance for various applications, ranging from biofuel production from pectin-rich biomass to the development of novel antimicrobial agents targeting these specific pathways. This in-depth technical guide provides a comprehensive overview of the core metabolic routes for D-galacturonic acid degradation in bacteria, fungi, and archaea, with a focus on key enzymes, regulatory mechanisms, quantitative data, and detailed experimental protocols.
D-Galacturonic Acid Metabolism in Bacteria
Bacteria employ two primary pathways for the catabolism of D-galacturonic acid: the isomerase pathway and the oxidative pathway.[1][2]
The Isomerase Pathway
Predominantly found in enteric bacteria such as Escherichia coli, the isomerase pathway, also known as the Ashwell pathway, converts D-galacturonic acid into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[3][4] This pathway is under the control of the ExuR and UxuR transcriptional regulators.[1][3]
The key enzymatic steps are:
-
Uronate Isomerase (UxaC): Isomerizes D-galacturonic acid to D-tagaturonate.
-
Tagaturonate Reductase (UxuB): Reduces D-tagaturonate to D-altronate.
-
Altronate Dehydratase (UxaA): Dehydrates D-altronate to 2-keto-3-deoxy-D-gluconate.
-
2-Keto-3-deoxy-D-gluconate Kinase (KduK): Phosphorylates 2-keto-3-deoxy-D-gluconate to 2-keto-3-deoxy-6-phospho-D-gluconate.
-
2-Keto-3-deoxy-6-phosphogluconate Aldolase (KduA): Cleaves 2-keto-3-deoxy-6-phospho-D-gluconate into pyruvate and D-glyceraldehyde-3-phosphate.
The Oxidative Pathway
Observed in bacteria like Agrobacterium tumefaciens and Pseudomonas species, this pathway oxidizes D-galacturonic acid to α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle.[5]
The main steps include:
-
Uronate Dehydrogenase (Udh): Oxidizes D-galacturonic acid to D-galactaro-1,5-lactone, which spontaneously hydrolyzes to meso-galactarate (mucic acid). This reaction requires NAD⁺ as a cofactor.
-
Galactarate Dehydratase (GarD): Dehydrates meso-galactarate to 5-dehydro-4-deoxy-D-glucarate.[6][7]
-
5-Dehydro-4-deoxy-D-glucarate Dehydratase/Decarboxylase: Converts 5-dehydro-4-deoxy-D-glucarate to α-ketoglutarate semialdehyde.
-
α-Ketoglutarate Semialdehyde Dehydrogenase: Oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate.
D-Galacturonic Acid Metabolism in Fungi
Fungi, particularly filamentous fungi such as Aspergillus niger and Trichoderma reesei, utilize a reductive pathway to catabolize D-galacturonic acid, ultimately yielding pyruvate and glycerol.[2][8] The expression of the genes involved in this pathway (gaaA, gaaB, gaaC, and gaaD) is induced by D-galacturonic acid and regulated by the transcriptional activator GaaR.[9][10]
The enzymatic steps are as follows:
-
D-Galacturonic Acid Reductase (GaaA): Reduces D-galacturonic acid to L-galactonate, typically using NADPH as a cofactor.
-
L-Galactonate Dehydratase (GaaB): Dehydrates L-galactonate to 2-keto-3-deoxy-L-galactonate.
-
2-Keto-3-deoxy-L-galactonate Aldolase (GaaC): Cleaves 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde.
-
L-Glyceraldehyde Reductase (GaaD): Reduces L-glyceraldehyde to glycerol, utilizing NADPH.
D-Galacturonic Acid Metabolism in Archaea
The metabolism of D-galacturonic acid in archaea is not as well-characterized as in bacteria and fungi. However, studies on some haloarchaea, such as Haloferax volcanii, have shed light on the catabolism of related sugars. H. volcanii can utilize D-galactose through a modified DeLey-Doudoroff pathway.[11] This pathway involves the oxidation of D-galactose to D-galactonate, which is then dehydrated and phosphorylated before being cleaved into pyruvate and glyceraldehyde-3-phosphate. While this is not a direct pathway for D-galacturonic acid, the presence of a galactonate dehydratase suggests a potential overlap or evolutionary link to uronic acid metabolism.
Research on thermoacidophilic archaea like Sulfolobus solfataricus indicates the presence of modified Entner-Doudoroff pathways for glucose oxidation, but specific pathways for uronic acid degradation remain largely unexplored.[9][12] Further genomic and biochemical studies are required to fully elucidate the metabolic strategies for D-galacturonic acid utilization in this domain of life.
Quantitative Data on Key Enzymes
The following tables summarize available kinetic data for key enzymes involved in the different metabolic pathways of D-galacturonic acid.
Table 1: Kinetic Parameters of Bacterial Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Uronate Isomerase (UxaC) | Escherichia coli | D-Galacturonic acid | 0.51 ± 0.05 | 196 ± 6 s-1 (kcat) | [13] |
| Uronate Dehydrogenase (Udh) | Agrobacterium tumefaciens | D-Galacturonic acid | 0.5 | 124 | [14] |
| Galactarate Dehydratase (GarD) | Escherichia coli | meso-Galactarate | - | 4 µmol/min/mg | [6] |
Table 2: Kinetic Parameters of Fungal Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (nkat/mg) | Reference |
| D-Galacturonic Acid Reductase | Rhodosporidium toruloides | D-Galacturonic acid | 7.9 | 553 | [15] |
| L-Galactonate Dehydratase | Rhodosporidium toruloides | L-Galactonate | 5.8 | 2939 | [15] |
| Endopolygalacturonase I | Aspergillus niger | Polygalacturonic acid | < 0.15 mg/mL | 13.8 µkat/mg | [16] |
| Endopolygalacturonase II | Aspergillus niger | Polygalacturonic acid | < 0.15 mg/mL | 36.5 µkat/mg | [16] |
Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes in D-galacturonic acid metabolism.
Uronate Isomerase (UxaC) Assay (Coupled Spectrophotometric)
This assay measures the isomerization of D-galacturonic acid to D-tagaturonate by coupling the reaction to the NADH-dependent reduction of D-tagaturonate by tagaturonate reductase.
-
Principle: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM D-galacturonic acid
-
2 mM NADH
-
Purified tagaturonate reductase (excess)
-
Enzyme sample (Uronate Isomerase)
-
-
Procedure:
-
In a 1 mL cuvette, combine 800 µL of Tris-HCl buffer, 100 µL of D-galacturonic acid solution, and 50 µL of NADH solution.
-
Add a saturating amount of tagaturonate reductase.
-
Incubate the mixture at 30°C for 5 minutes to reach temperature equilibrium.
-
Initiate the reaction by adding 50 µL of the uronate isomerase sample.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
D-Galacturonic Acid Reductase (GaaA) Assay (Spectrophotometric)
This assay measures the reduction of D-galacturonic acid to L-galactonate by monitoring the oxidation of NADPH.
-
Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH is measured.
-
Reagents:
-
100 mM Sodium phosphate (B84403) buffer, pH 7.0
-
100 mM D-galacturonic acid
-
10 mM NADPH
-
Enzyme sample (D-Galacturonic Acid Reductase)
-
-
Procedure:
-
In a 1 mL cuvette, add 850 µL of sodium phosphate buffer and 50 µL of NADPH solution.
-
Add 50 µL of the enzyme sample and incubate at 30°C for 3 minutes.
-
Start the reaction by adding 50 µL of D-galacturonic acid solution.
-
Record the decrease in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of NADPH oxidation.
-
L-Galactonate Dehydratase (GaaB) Assay (Thiobarbituric Acid Method)
This assay is a colorimetric method to determine the formation of 2-keto-3-deoxy-L-galactonate.
-
Principle: The product, a 2-keto-3-deoxy acid, reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically.
-
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0
-
20 mM L-galactonate
-
Enzyme sample (L-Galactonate Dehydratase)
-
10% (w/v) Trichloroacetic acid (TCA)
-
0.025 M Periodic acid in 0.125 N H₂SO₄
-
2% (w/v) Sodium arsenite in 0.5 N HCl
-
0.3% (w/v) Thiobarbituric acid, pH 2.0
-
-
Procedure:
-
Incubate 250 µL of L-galactonate solution with 250 µL of the enzyme sample in Tris-HCl buffer at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 500 µL of 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
To 500 µL of the supernatant, add 250 µL of periodic acid reagent and incubate at room temperature for 20 minutes.
-
Add 500 µL of sodium arsenite solution and mix until the brown color disappears.
-
Add 2 mL of TBA reagent and heat in a boiling water bath for 10 minutes.
-
Cool the tubes and measure the absorbance at 549 nm.
-
Use a standard curve of 2-keto-3-deoxy-L-galactonate to quantify the product.
-
Experimental and Analytical Workflows
The study of D-galacturonic acid metabolism involves a multi-faceted approach combining genetic, biochemical, and analytical techniques.
Workflow for Identification and Characterization of Metabolic Pathway Genes
This workflow outlines the general steps to identify and characterize the genes and enzymes involved in a metabolic pathway.
Workflow for Metabolite Analysis
Quantitative analysis of intracellular and extracellular metabolites is crucial for understanding metabolic fluxes and pathway dynamics.
Conclusion
The microbial metabolism of D-galacturonic acid is a testament to the metabolic versatility of microorganisms. The distinct pathways employed by bacteria and fungi highlight different evolutionary strategies for the utilization of this abundant plant-derived sugar acid. While significant progress has been made in elucidating these pathways, particularly in model organisms, the metabolic landscape in other microorganisms, especially archaea, remains a fertile ground for future research. The detailed methodologies and workflows provided in this guide are intended to serve as a valuable resource for researchers aiming to explore and engineer these pathways for biotechnological and therapeutic purposes. A deeper understanding of D-galacturonic acid metabolism will undoubtedly unlock new opportunities for the sustainable production of chemicals and the development of novel antimicrobial strategies.
References
- 1. Differential Impact of Hexuronate Regulators ExuR and UxuR on the Escherichia coli Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactarate dehydratase - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The Cultivation Method Affects the Transcriptomic Response of Aspergillus niger to Growth on Sugar Beet Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducer-independent production of pectinases in Aspergillus niger by overexpression of the D-galacturonic acid-responsive transcription factor gaaR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-galactose catabolism in archaea: operation of the DeLey-Doudoroff pathway in Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]
- 14. researchgate.net [researchgate.net]
- 15. Genomewide and Enzymatic Analysis Reveals Efficient d-Galacturonic Acid Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
D-Galacturonic Acid as a Precursor for Vitamin C Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid (Vitamin C) is an essential nutrient and a significant antioxidant used extensively in the pharmaceutical, food, and cosmetic industries. While the industrial Reichstein process, which uses D-glucose as a starting material, has been the conventional method for Vitamin C synthesis, there is growing interest in alternative, sustainable pathways. One such promising alternative is the use of D-galacturonic acid, the primary monomer of pectin—a readily available and abundant polysaccharide in agro-industrial waste streams like citrus peels and sugar beet pulp. This technical guide provides an in-depth overview of the synthesis of L-ascorbic acid from D-galacturonic acid, with a particular focus on a biotechnological approach using metabolically engineered microorganisms. This guide details the biosynthetic pathway, presents quantitative data on yields and enzyme kinetics, outlines experimental protocols, and provides visual representations of the key processes.
Introduction
The global demand for Vitamin C necessitates efficient and sustainable production methods. The traditional Reichstein process, though effective, involves multiple chemical steps and can be energy-intensive. The utilization of D-galacturonic acid as a precursor presents a more direct and potentially more environmentally friendly route to L-ascorbic acid. This pathway is inspired by a naturally occurring biosynthetic route in plants. Recent advancements in metabolic engineering have enabled the transfer and optimization of this pathway in microbial hosts, such as the filamentous fungus Aspergillus niger, offering a consolidated bioprocess for the conversion of pectin-rich biomass into a high-value product.
The Biosynthetic Pathway from D-Galacturonic Acid to L-Ascorbic Acid
The conversion of D-galacturonic acid to L-ascorbic acid is a three-step enzymatic pathway. In engineered microbial systems, this pathway typically involves the following key enzymes:
-
D-galacturonate reductase (GaaA) : This enzyme catalyzes the reduction of D-galacturonic acid to L-galactonic acid. In the context of engineered Aspergillus niger, this is a native enzyme.
-
L-galactono-1,4-lactone lactonase (EgALase) : This enzyme facilitates the lactonization of L-galactonic acid to L-galactono-1,4-lactone. Genes for this enzyme can be sourced from organisms like Euglena gracilis.
-
L-galactono-1,4-lactone dehydrogenase (MgGALDH) : This final enzyme oxidizes L-galactono-1,4-lactone to L-ascorbic acid. A common source for this enzyme in metabolic engineering is Malpighia glabra.
The following Graphviz diagram illustrates this biosynthetic pathway.
Quantitative Data
The efficiency of the biotechnological production of L-ascorbic acid from D-galacturonic acid is dependent on the performance of the engineered microbial host and the specific activities of the pathway enzymes. The following tables summarize key quantitative data from studies on this topic.
Table 1: Production Titers and Yields in Engineered Aspergillus niger
| Parameter | Value | Reference |
| Maximum L-Ascorbic Acid Titer | Up to 170 mg/L | [1] |
| Yield of L-Galactonic Acid from D-Galacturonic Acid | 0.6 - 0.9 g/g | [2] |
Table 2: Kinetic Properties of Key Pathway Enzymes
| Enzyme | Source Organism | Substrate | Km | Vmax | Reference |
| D-galacturonate reductase | Aspergillus niger | D-Galacturonic Acid | 0.5 mM | 124 U/mg | |
| NAD | 0.2 mM | 105 U/mg | |||
| L-galactono-1,4-lactone dehydrogenase | Malpighia glabra | L-Galactono-1,4-lactone | N/A | N/A | |
| Cytochrome c | N/A | N/A |
Note: Specific kinetic data for L-galactono-1,4-lactone dehydrogenase from Malpighia glabra was not available in the searched literature. Further enzymatic characterization is required to determine these parameters.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production and analysis of L-ascorbic acid from D-galacturonic acid using engineered Aspergillus niger.
Strain Engineering of Aspergillus niger
A common strategy involves the modification of an A. niger strain to redirect its native D-galacturonic acid catabolism towards L-ascorbic acid production.
-
Host Strain Preparation : Start with an A. niger strain in which the gene encoding L-galactonate dehydratase (gaaB) has been deleted. This prevents the further catabolism of the intermediate L-galactonic acid.
-
Heterologous Gene Expression : Introduce the genes for L-galactono-1,4-lactone lactonase (e.g., EgALase from Euglena gracilis) and L-galactono-1,4-lactone dehydrogenase (e.g., MgGALDH from Malpighia glabra) into the ΔgaaB strain. These genes are typically codon-optimized for expression in A. niger and placed under the control of a strong, inducible or constitutive promoter.
-
Transformation : Plasmids containing the expression cassettes for the heterologous genes are introduced into A. niger protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or via Agrobacterium tumefaciens-mediated transformation.
-
Selection and Verification : Transformed colonies are selected on appropriate selective media. Successful integration and expression of the heterologous genes are confirmed by PCR, RT-qPCR, and enzymatic assays.
The following diagram outlines the general workflow for engineering the A. niger strain.
Cultivation of Engineered Aspergillus niger
-
Spore Suspension Preparation : Prepare a spore suspension of the engineered A. niger strain from a mature culture grown on a suitable agar (B569324) medium (e.g., potato dextrose agar).
-
Pre-culture : Inoculate a pre-culture medium with the spore suspension and incubate for 24-48 hours to obtain a sufficient amount of mycelial biomass.
-
Production Culture : Transfer the pre-culture biomass to the main production medium. A typical production medium contains:
-
D-galacturonic acid as the primary carbon source and inducer.
-
A co-substrate (e.g., D-xylose) to support initial biomass growth and provide necessary cofactors (NADPH).
-
Essential nutrients, including a nitrogen source, phosphate (B84403), and trace elements.
-
-
Fermentation Conditions : Maintain the culture at a controlled temperature (e.g., 28-30°C) and pH (e.g., 3.0-5.5) with adequate aeration and agitation.
-
Sampling : Collect samples periodically to monitor biomass growth, substrate consumption, and L-ascorbic acid production.
Enzyme Assays
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.
-
Reaction Mixture : Prepare a reaction mixture containing:
-
100 mM sodium phosphate buffer (pH 7.0)
-
0.2 mM NAD(P)H
-
Cell-free extract containing the D-galacturonate reductase
-
-
Initiation : Start the reaction by adding 10 mM D-galacturonic acid.
-
Measurement : Monitor the decrease in absorbance at 340 nm for 5 minutes at 30°C.
-
Calculation : Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H.
This assay measures the reduction of cytochrome c, indicated by an increase in absorbance at 550 nm.
-
Reaction Mixture : Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.4)
-
85 µM cytochrome c
-
0.1 mM KCN (to inhibit cytochrome c oxidase)
-
Mitochondrial fraction or purified enzyme extract
-
-
Initiation : Start the reaction by adding 4.2 mM L-galactono-1,4-lactone.
-
Measurement : Monitor the increase in absorbance at 550 nm.
-
Calculation : Calculate the enzyme activity using the molar extinction coefficient of reduced cytochrome c (21.3 mM-1 cm-1).
Quantification and Purification of L-Ascorbic Acid
-
Sample Preparation : Centrifuge the culture broth to remove the fungal biomass. The supernatant is used for analysis.
-
Quantification : L-ascorbic acid concentration in the supernatant can be determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an ion-exclusion column) and UV detection.
-
Purification :
-
Filtration : Remove any remaining cells and large particles from the culture supernatant by microfiltration.
-
Ion Exchange Chromatography : Use an anion exchange resin to bind L-ascorbic acid. Elute with a salt gradient or a change in pH.
-
Adsorption Chromatography : Further purify using a resin that can adsorb colored impurities.
-
Crystallization : Concentrate the purified L-ascorbic acid solution and induce crystallization by cooling.
-
Drying : Collect the crystals by filtration and dry under vacuum.
-
Conclusion
The synthesis of L-ascorbic acid from D-galacturonic acid using metabolically engineered microorganisms represents a promising and sustainable alternative to traditional chemical synthesis. This approach leverages the abundance of pectin-rich biomass, reducing reliance on food-grade glucose and valorizing agricultural waste streams. While the product titers achieved so far are modest, further optimization of the engineered strains, fermentation conditions, and downstream processing holds the potential for economically viable industrial-scale production. This technical guide provides a foundational understanding of the core principles, methodologies, and quantitative aspects of this innovative biosynthetic pathway. Continued research in enzyme engineering, host strain development, and bioprocess optimization will be crucial for realizing the full potential of D-galacturonic acid as a precursor for Vitamin C synthesis.
References
physical and chemical properties of D-Galacturonic acid hydrate
An In-depth Technical Guide to D-Galacturonic Acid Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is the principal constituent of pectin (B1162225), a structural heteropolysaccharide abundant in the cell walls of plants.[1][2][3] In its hydrated form, D-Galacturonic acid monohydrate is a key compound of interest in the food industry, pharmacology, and biomedical research.[4] Its chemical structure, featuring both an aldehyde and a carboxylic acid group in its open-chain form, allows for complex chemical behaviors, including polymerization, metal cation binding, and various degradation pathways.[3][4] This document provides a comprehensive overview of the core , details common experimental protocols for its analysis, and illustrates its metabolic context.
Physical Properties
D-Galacturonic acid hydrate is typically a white to off-white crystalline solid.[5][6] Its physical characteristics are crucial for its handling, formulation, and application in various scientific contexts. The α- and β-anomers exhibit different melting points and optical rotation values.[7]
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₇ · H₂O | [1][2][8] |
| Molecular Weight | 212.15 g/mol | [5][8][9] |
| Appearance | White to off-white crystalline powder/solid | [5][6][10] |
| Melting Point | 159 °C (α-form monohydrate) | [3][7] |
| 156-159 °C | [6] | |
| Optical Rotation | [α]20/D: +98.0° changing to +50.9° (c=10, H₂O) | [7] |
| [α]20/D: +53±2° (after 5 hr, c=10% in H₂O) | [5] | |
| Solubility | Water: Soluble | [6][7] |
| Hot Alcohol: Slightly soluble | [7] | |
| Ether: Practically insoluble | [7] | |
| DMSO: 5 mg/mL | [1][2] | |
| PBS (pH 7.2): 5 mg/mL | [1][2] | |
| Crystal Structure | Pyranose ring with a chair conformation | [11] |
Chemical Properties
The chemical reactivity of D-Galacturonic acid is governed by its functional groups, including the carboxylic acid, hydroxyl groups, and the hemiacetal in its cyclic form. It is stable under normal conditions but is incompatible with strong oxidizing agents.[8] Thermal degradation can lead to decarboxylation, releasing carbon dioxide and forming browning precursors.[4]
| Property | Value / Description | References |
| CAS Number | 91510-62-2 (for monohydrate) | [1][2][9] |
| Synonyms | D-GalA, D-(+)-Galacturonic Acid | [1][2] |
| Stability | Stable under normal conditions. Recommended storage at -20°C for long-term (≥ 4 years). | [2][8] |
| Reactivity | Incompatible with strong oxidizing agents. | [8] |
| Decomposition | Hazardous decomposition can produce Carbon Monoxide (CO) and Carbon Dioxide (CO₂). | [8] |
| Computed Properties | Hydrogen Bond Donors: 5 | [9] |
| Hydrogen Bond Acceptors: 6 | [9] | |
| Rotatable Bonds: 5 | [9] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quantification of D-Galacturonic acid. Various techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed structural information.
| Technique | Description | References |
| Solid-State NMR | ¹³C CPMAS NMR has been used to study the crystalline structure and molecular dynamics. | [11][12] |
| Solution NMR | ¹H and ¹³C NMR data in D₂O are available, providing insights into the structure in an aqueous environment. | [13] |
| FTIR Spectroscopy | ATR-IR and Transmission IR spectra are available in spectral databases for compound identification. | [14] |
| Mass Spectrometry | Exact Mass: 194.04265265 Da (anhydrous) | [15] |
Biological Role and Metabolism
D-Galacturonic acid is a central molecule in plant biology and has relevance in mammalian metabolism and gut health. It is the monomeric unit of pectin, a major component of dietary fiber.[2][3]
The biosynthesis of D-Galacturonic acid in plants begins with glucose. This pathway involves the formation of UDP-glucuronic acid, which is then epimerized to UDP-galacturonic acid.[2] This activated form serves as the precursor for pectin synthesis. Metabolically, D-Galacturonic acid can be converted into several other important compounds, including L-ascorbic acid (Vitamin C).[2] In a rat model of functional dyspepsia, administration of D-Galacturonic acid has been shown to reduce intestinal mucosal permeability.[2]
Caption: Biosynthesis and metabolism of D-Galacturonic acid.
Experimental Protocols
Accurate quantification and characterization of D-Galacturonic acid are essential. Several robust methods are commonly employed, each with specific advantages.
Caption: Workflow for analysis of D-Galacturonic acid.
Quantification by Colorimetric Assay (Blumenkrantz & Asboe-Hansen Method)
This method is widely used for determining uronic acid content.
-
Principle: Pectin-containing samples are first hydrolyzed using hot concentrated sulfuric acid to release D-Galacturonic acid monomers. The acid also dehydrates the sugar to form furfural (B47365) derivatives. These derivatives react with m-hydroxydiphenyl (MHDP) to produce a specific pink-colored complex with a maximum absorbance at 520 nm.[16] The color intensity is proportional to the amount of galacturonic acid present.
-
Protocol Outline:
-
Prepare a standard curve using known concentrations of D-Galacturonic acid monohydrate.[16]
-
Add 200 µL of the sample or standard solution to a glass tube placed in an ice bath.
-
Carefully add 1.2 mL of concentrated sulfuric acid containing sodium tetraborate.
-
Vortex the mixture and heat in a boiling water bath for 5 minutes.
-
Cool the mixture rapidly in an ice bath.
-
Add 20 µL of MHDP solution (0.15% in 0.5% NaOH) and vortex immediately.
-
Measure the absorbance at 520 nm after a 5-20 minute incubation at room temperature.[16]
-
A blank is run by adding NaOH solution without MHDP to correct for interference from neutral sugars which form brown derivatives.[16]
-
Quantification by Enzymatic Assay
Enzymatic kits provide high specificity for quantifying D-Galacturonic acid.
-
Principle: The assay utilizes the enzyme uronate dehydrogenase, which specifically catalyzes the oxidation of D-Galacturonic acid (and D-Glucuronic acid) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). The reaction produces NADH, which can be measured by the increase in absorbance at 340 nm. The amount of NADH formed is stoichiometric with the amount of D-Galacturonic acid.[17]
-
Protocol Outline (based on Megazyme K-URONIC kit):
-
Pipette 2.2 mL of distilled water, 0.2 mL of Buffer solution, and 0.1 mL of NAD⁺ solution into a cuvette.
-
Add 0.1 mL of the sample solution. Mix and read the initial absorbance (A₁).
-
Start the reaction by adding 0.02 mL of uronate dehydrogenase suspension.
-
Mix and incubate at room temperature (~25°C) for approximately 10 minutes, or until the reaction is complete. Read the final absorbance (A₂).[17]
-
Calculate the absorbance difference (ΔA = A₂ - A₁) for both the blank and the sample. The concentration is then calculated using the molar extinction coefficient of NADH.[17]
-
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC offers a precise method for quantification, especially after enzymatic hydrolysis.
-
Principle: This method avoids the degradation of galacturonic acid that can occur during harsh acid hydrolysis. Pectin is enzymatically hydrolyzed to its constituent monomers using pectinase. The resulting solution, containing intact D-Galacturonic acid, is then analyzed by HPLC for separation and quantification.[18]
-
Protocol Outline:
-
A solution of the pectin-containing material (e.g., 4.0 g/L) is prepared in a suitable buffer.[18]
-
Pectinase is added (e.g., 2250 U/g of pectin), and the mixture is incubated at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to ensure complete hydrolysis.[18]
-
The reaction is stopped, and the sample is filtered before injection into the HPLC system.
-
Separation is typically achieved on an ion-exclusion or amine-based column with a mobile phase such as dilute sulfuric acid.
-
Detection is commonly performed using a refractive index (RI) or UV detector.
-
Quantification is achieved by comparing the peak area of the sample to that of a D-Galacturonic acid standard.
-
Structural Analysis by X-ray Crystallography
This technique provides definitive information on the three-dimensional structure in the solid state.
-
Principle: X-ray diffraction is performed on a single crystal of α-D-Galacturonic acid monohydrate. The diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
-
Methodology:
-
High-quality single crystals of the compound are grown.
-
The crystal is mounted on a diffractometer and cooled (e.g., to 150 K) to reduce thermal vibrations.[11][12]
-
The crystal is irradiated with monochromatic X-rays, and the diffraction data are collected.
-
The data are processed to determine the unit cell dimensions and solve the crystal structure.
-
Findings: X-ray analysis confirms that α-D-Galacturonic acid monohydrate exists in a chair-shaped pyranose ring conformation. The structure is stabilized by an extensive three-dimensional network of hydrogen bonds involving all O-H groups of the acid and the water molecule of hydration.[11][12]
-
Safety and Handling
This compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[19] Standard laboratory safety precautions should be observed.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and lab clothing.[19][22]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[20][21] Recommended storage temperature is between 10°C - 25°C for general laboratory use[20] and -20°C for long-term stability as a reference standard.[2]
-
Spills: Sweep up spilled solid material, avoiding dust generation, and place it into a suitable container for disposal.[22]
References
- 1. D-Galacturonic Acid (hydrate) | CAS 91510-62-2 | Cayman Chemical | Biomol.de [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. D- (+)-Galacturonic acid 97 (Titration) 91510-62-2 [sigmaaldrich.com]
- 6. Cas 91510-62-2,ALPHA-D-GALACTURONIC ACID HYDRATE | lookchem [lookchem.com]
- 7. D-Galacturonic Acid [drugfuture.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. J66282.14 [thermofisher.com]
- 11. Solid state NMR and X-ray diffraction studies of alpha-D-galacturonic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. D-Galacturonic Acid | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. agritrop.cirad.fr [agritrop.cirad.fr]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 18. tandfonline.com [tandfonline.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. biosynth.com [biosynth.com]
- 21. D-GALACTURONIC ACID - Safety Data Sheet [chemicalbook.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Discovery and History of D-Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, a sugar acid and the primary component of pectin (B1162225), is a molecule of significant interest in various scientific fields, including plant biology, food science, and drug development.[1] Its discovery and the elucidation of its structure are intrinsically linked to the history of pectin chemistry. This technical guide provides a comprehensive overview of the key milestones, experimental methodologies, and quantitative data associated with the discovery and historical characterization of D-Galacturonic acid.
Early Observations and the Discovery of Pectin
The journey to understanding D-Galacturonic acid began with the study of "pectic substances," the gelling agents in fruit juices. While the use of fruit extracts to make jams and jellies was known for centuries, the chemical basis for this phenomenon remained unexplored until the 19th century.
A pivotal moment came in 1825 when French chemist Henri Braconnot first isolated a substance from various plants that he named "pectin" (from the Greek word "pektos," meaning congealed or curdled). His work, published in the Annales de chimie et de physique, laid the foundation for the field of pectin chemistry.
Braconnot's Isolation of Pectin (1825)
Conceptual Experimental Protocol: Braconnot's Pectin Isolation
-
Source Material: Juice was extracted from fruits (e.g., apples, currants).
-
Precipitation: Alcohol was added to the fruit juice, causing a gelatinous substance to precipitate.
-
Purification: The precipitate was washed with alcohol to remove sugars and other soluble impurities.
-
Drying: The purified substance was then dried to yield a solid material, which Braconnot identified as the "pectic acid."
This early work established pectin as a distinct chemical entity and paved the way for future investigations into its composition.
The Emergence of D-Galacturonic Acid
It took nearly a century after Braconnot's discovery for the primary building block of pectin to be identified. In 1917, the German chemist Felix Ehrlich reported the hydrolysis of pectin to yield a new sugar acid, which he named D-Galacturonic acid.[2] This discovery marked a significant breakthrough in understanding the chemical nature of pectic substances.
Ehrlich's Acid Hydrolysis of Pectin (1917)
Ehrlich's initial report in Chemiker-Zeitung described the acid-catalyzed breakdown of pectin into its monomeric constituent. While the full, detailed protocol from this publication is not widely accessible, subsequent work by Ehrlich and his colleagues provides insight into the methods used.
Conceptual Experimental Protocol: Ehrlich's Acid Hydrolysis
-
Pectin Source: A purified pectin sample was used as the starting material.
-
Acid Treatment: The pectin was subjected to hydrolysis with a mineral acid (e.g., hydrochloric acid or sulfuric acid) under heating.
-
Hydrolysis: The acid catalyzed the cleavage of the glycosidic bonds linking the galacturonic acid units in the pectin polymer.
-
Isolation: After hydrolysis, the resulting solution containing D-Galacturonic acid was processed to isolate the crystalline product. This likely involved neutralization, concentration, and crystallization from a suitable solvent.
Further Refinements by Ehrlich and Guttmann (1933)
In 1933, Ehrlich and his collaborator Guttmann published a more detailed procedure in Biochemische Zeitschrift, which involved a two-step hydrolysis process. This method yielded approximately 19% D-Galacturonic acid from pectin.
Experimental Protocol: Ehrlich and Guttmann's Two-Step Hydrolysis (1933)
-
Step 1: Preparation of "Pektolsäure" (Pectolic Acid): Pectin was first hydrolyzed by boiling in hydrochloric acid. This initial, milder hydrolysis resulted in a partially degraded, insoluble pectic acid derivative which they termed "Pektolsäure." This intermediate was then isolated and dried.
-
Step 2: Hydrolysis to D-Galacturonic Acid: The isolated "Pektolsäure" was then subjected to a more vigorous hydrolysis by heating under pressure with hydrochloric acid.
-
Isolation and Crystallization: From the resulting hydrolysate, D-Galacturonic acid was isolated and crystallized.
Early Characterization and Quantitative Data
The isolation of D-Galacturonic acid allowed for its initial chemical and physical characterization. Early researchers determined key properties such as its melting point and optical rotation.
| Property | Reported Value(s) | Notes |
| Melting Point (°C) | 159-160 (α-form, monohydrate)[2][3], 166 (β-form)[2] | The melting point can vary depending on the anomeric form and hydration state. Early measurements may have differed slightly from modern, highly purified samples. |
| Specific Optical Rotation ([\alpha]_D) | Initial: +98.0° to +107°, Mutarotation to: +50.9° to +51° (in water)[2][3][4] | The initial high positive rotation is characteristic of the α-anomer, which then mutarotates to an equilibrium mixture of α- and β-anomers in solution. |
| Yield from Pectin | ~19% | As reported by Ehrlich and Guttmann in 1933 for their two-step acid hydrolysis method. |
The Rise of Enzymatic Hydrolysis
The harsh conditions of acid hydrolysis were known to cause some degradation of the liberated D-Galacturonic acid. This led to the exploration of enzymatic methods for a milder and potentially more efficient hydrolysis of pectin. Early 20th-century research identified pectin-degrading enzymes, broadly termed "pectinases," in various microorganisms.
These enzyme preparations, often crude extracts from fungi, contained a mixture of enzymes capable of breaking down the pectin backbone. The key enzymes involved are:
-
Pectin methylesterase (PME): Removes the methyl ester groups from the galacturonic acid residues.
-
Polygalacturonase (PG): Cleaves the α-1,4-glycosidic bonds between galacturonic acid units.
Conceptual Experimental Protocol: Early Enzymatic Hydrolysis
-
Enzyme Source: A crude enzyme preparation, often from a fungal culture (e.g., Penicillium or Aspergillus species), was used.
-
Substrate: A solution or suspension of pectin was prepared.
-
Incubation: The pectin substrate was incubated with the enzyme preparation under controlled conditions of temperature and pH, typically in the acidic range.
-
Reaction Monitoring: The progress of the hydrolysis was monitored by measuring the increase in reducing sugars or the decrease in viscosity of the pectin solution.
-
Isolation: After the reaction was complete, the D-Galacturonic acid was isolated from the reaction mixture, often through crystallization or precipitation as a salt.
Elucidation of Structure and Further Milestones
Following the initial discovery and isolation, the focus of research shifted towards understanding the precise structure of pectin and the role of D-Galacturonic acid within it.
-
1924: Smolenski proposed that pectin is a polymer of galacturonic acid.
-
1930s: The work of researchers like K. P. Link further solidified the understanding of pectic substances and their constituent uronic acids.
-
1937: Schneider and Bock established the basic formula of pectin, confirming the α-1,4-glycosidic linkages between D-Galacturonic acid units.
This foundational work paved the way for the complex structural models of pectin that are accepted today, with regions of homogalacturonan (smooth regions) and rhamnogalacturonan (hairy regions).
Visualizing the Historical Workflow
The following diagrams illustrate the key historical processes for obtaining D-Galacturonic acid from its natural source, pectin.
Conclusion
The discovery of D-Galacturonic acid was a gradual process, evolving from the initial isolation of pectin by Henri Braconnot to the definitive identification and characterization by Felix Ehrlich and subsequent researchers. The development of both acid and enzymatic hydrolysis methods was crucial in unlocking this fundamental component of plant cell walls. The historical data and experimental approaches outlined in this guide provide a valuable context for contemporary research into the multifaceted roles of D-Galacturonic acid in science and industry.
References
An In-Depth Technical Guide to the Stereochemistry and Anomers of D-Galacturonic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is a fundamental component of pectin, a complex polysaccharide abundant in the primary cell walls of terrestrial plants.[1] In its hydrated form, D-galacturonic acid plays a crucial role in the structural integrity of plant tissues and has significant implications for the food and pharmaceutical industries due to its gelling and stabilizing properties. A thorough understanding of its stereochemistry and the equilibrium between its anomeric forms is paramount for researchers and professionals involved in drug development, food science, and biomaterial engineering, as these structural nuances dictate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the stereochemistry of D-galacturonic acid hydrate (B1144303), a detailed analysis of its anomers, quantitative data on anomeric equilibrium, and explicit experimental protocols for its characterization.
Stereochemistry of D-Galacturonic Acid Hydrate
D-Galacturonic acid is a hexuronic acid, meaning it is a six-carbon sugar acid. In its open-chain form, it possesses an aldehyde group at the C1 position and a carboxylic acid group at the C6 position. However, in aqueous solutions, it predominantly exists in a cyclic hemiacetal form, specifically as a pyranose ring. This cyclization occurs through an intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5, forming a six-membered ring.
The stereochemistry of D-galacturonic acid is defined by the spatial arrangement of its hydroxyl groups. As a "D" sugar, the hydroxyl group on the highest numbered chiral carbon (C5) is oriented to the right in the Fischer projection. The pyranose ring of D-galacturonic acid adopts a chair conformation, which is the most stable arrangement.
Anomers of D-Galacturonic Acid
The cyclization of D-galacturonic acid creates a new chiral center at C1, the anomeric carbon. This results in the formation of two diastereomers known as anomers: the alpha (α) anomer and the beta (β) anomer. These anomers differ only in the configuration of the hydroxyl group at the anomeric carbon.
-
α-D-Galacturonic Acid: In the alpha anomer, the anomeric hydroxyl group is in an axial position, meaning it is oriented below the plane of the pyranose ring in its standard chair conformation.
-
β-D-Galacturonic Acid: In the beta anomer, the anomeric hydroxyl group is in an equatorial position, oriented in the plane of the ring.
In solution, the α and β anomers of D-galacturonic acid are in a dynamic equilibrium with the open-chain aldehyde form in a process called mutarotation. This equilibrium is influenced by factors such as solvent polarity and temperature.
Quantitative Data on Anomeric Equilibrium
The ratio of α and β anomers at equilibrium is a critical parameter that influences the physical and chemical properties of D-galacturonic acid solutions. This ratio can be determined experimentally, most commonly using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The anomeric preference is sensitive to the solvent environment.
| Solvent | α-Anomer (%) | β-Anomer (%) | Analytical Method |
| Deuterium (B1214612) Oxide (D₂O) | 61 | 39 | ¹H-NMR Spectroscopy |
Experimental Protocols for Stereochemical and Anomeric Analysis
A variety of analytical techniques can be employed to investigate the stereochemistry and anomeric forms of this compound. Detailed methodologies for key experiments are provided below.
¹H-NMR Spectroscopy for Anomeric Ratio Determination
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful non-destructive technique for the quantitative analysis of the anomeric composition of D-galacturonic acid in solution. The anomeric protons of the α and β forms resonate at distinct chemical shifts, allowing for their integration and the determination of their relative abundance.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing. The use of D₂O is crucial as it is NMR-silent in the proton spectrum and allows for the observation of exchangeable hydroxyl protons if desired (though these are often suppressed).
-
-
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), as the anomeric equilibrium can be temperature-dependent.
-
Pulse Sequence: A standard one-pulse ¹H experiment is generally sufficient. Water suppression techniques (e.g., presaturation) may be employed to minimize the residual HDO signal.
-
Acquisition Parameters:
-
Number of scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation delay (d1): A relaxation delay of at least 5 times the longest T1 relaxation time of the anomeric protons should be used to ensure accurate quantification. A value of 10-20 seconds is generally safe.
-
Acquisition time (aq): Typically 2-4 seconds.
-
Spectral width (sw): A spectral width of approximately 10-12 ppm is appropriate.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Integrate the signals corresponding to the anomeric protons of the α- and β-anomers. The anomeric proton signals typically appear in the region of 4.5-5.5 ppm. The α-anomeric proton usually resonates at a lower field (higher ppm) than the β-anomeric proton.
-
Calculate the percentage of each anomer by dividing the integral of its anomeric proton signal by the sum of the integrals of both anomeric proton signals and multiplying by 100.
-
Polarimetry for Stereochemical Characterization
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This technique can be used to confirm the overall stereochemistry of D-galacturonic acid and to monitor the process of mutarotation.
Methodology:
-
Instrumentation:
-
A polarimeter equipped with a sodium lamp (D-line, 589.3 nm) is required.
-
A thermostatted sample cell with a defined path length (e.g., 1 dm) should be used.
-
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration (e.g., 1 g/100 mL) in distilled water. The concentration should be accurately determined.
-
-
Measurement:
-
Calibrate the polarimeter with the solvent (distilled water) to obtain a zero reading.
-
Fill the sample cell with the D-galacturonic acid solution, ensuring there are no air bubbles in the light path.
-
Place the sample cell in the polarimeter and record the observed rotation (α) at a constant temperature (typically 20 °C or 25 °C).
-
To observe mutarotation, take readings at regular intervals after dissolution until a stable reading is achieved, indicating that anomeric equilibrium has been reached.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is a characteristic property of a chiral compound and is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Colorimetric Assay for D-Galacturonic Acid Quantification
The m-hydroxybiphenyl colorimetric method is a sensitive and widely used assay for the quantification of uronic acids, including D-galacturonic acid.
Methodology:
-
Reagents:
-
Concentrated sulfuric acid (H₂SO₄) containing 0.0125 M sodium tetraborate.
-
m-hydroxybiphenyl reagent (0.15% w/v in 0.5% w/v NaOH).
-
D-Galacturonic acid standard solutions of known concentrations.
-
-
Procedure:
-
Pipette an appropriate volume of the sample or standard solution into a glass test tube.
-
Add the sulfuric acid-borate reagent while cooling the tubes in an ice bath.
-
Heat the tubes in a boiling water bath for a precise amount of time (e.g., 5 minutes).
-
Cool the tubes back to room temperature.
-
Add the m-hydroxybiphenyl reagent and mix thoroughly.
-
Measure the absorbance of the resulting colored solution at 520 nm using a spectrophotometer.
-
-
Quantification:
-
Construct a standard curve by plotting the absorbance values of the D-galacturonic acid standards against their concentrations.
-
Determine the concentration of D-galacturonic acid in the unknown sample by interpolating its absorbance value on the standard curve.
-
Enzymatic Assay for D-Galacturonic Acid Determination
Enzymatic methods offer high specificity for the quantification of D-galacturonic acid. The uronate dehydrogenase-based assay is a common approach.
Methodology:
-
Principle:
-
Uronate dehydrogenase catalyzes the oxidation of D-galacturonic acid to D-galactarate with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of D-galacturonic acid present.
-
-
Reagents:
-
Buffer solution (e.g., Tris-HCl or glycine (B1666218) buffer, pH ~8-9).
-
NAD⁺ solution.
-
Uronate dehydrogenase enzyme solution.
-
D-Galacturonic acid standard solutions.
-
-
Procedure:
-
In a cuvette, combine the buffer, NAD⁺ solution, and the sample or standard solution.
-
Measure the initial absorbance at 340 nm (A₁).
-
Initiate the reaction by adding the uronate dehydrogenase solution.
-
Monitor the increase in absorbance at 340 nm until the reaction is complete and the absorbance is stable (A₂).
-
-
Calculation:
-
The change in absorbance (ΔA = A₂ - A₁) is used to calculate the concentration of D-galacturonic acid using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 L·mol⁻¹·cm⁻¹).
-
Alternatively, a standard curve can be generated using known concentrations of D-galacturonic acid.
-
Mandatory Visualization
Caption: Anomeric equilibrium of D-Galacturonic acid.
Conclusion
A comprehensive understanding of the stereochemistry and anomeric behavior of this compound is essential for its effective utilization in various scientific and industrial applications. The existence of α and β anomers, which are in dynamic equilibrium in solution, significantly influences the molecule's properties and interactions. The experimental protocols detailed in this guide, including ¹H-NMR spectroscopy, polarimetry, and colorimetric and enzymatic assays, provide robust methodologies for the characterization and quantification of D-galacturonic acid and its anomers. This knowledge is critical for researchers and professionals in drug development, food science, and material science to control and manipulate the properties of D-galacturonic acid-containing materials for desired outcomes.
References
A Technical Guide to the Solubility of D-Galacturonic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of D-Galacturonic acid hydrate (B1144303) in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this important monosaccharide. D-Galacturonic acid is the main component of pectin, a complex carbohydrate found in the cell walls of plants.[1] Its solubility is a critical factor in its biological activity, formulation, and delivery.
Quantitative Solubility Data
The solubility of D-Galacturonic acid hydrate has been reported in a range of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that variations in reported solubility values may arise from differences in experimental conditions, such as temperature, pH, and the use of physical methods like sonication to enhance dissolution.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 125 mg/mL[2] | 589.21 mM[2] | Ultrasonic assistance was noted to be required.[2] |
| 5.3 mg/mL | 25 mM | Calculated from a protocol for preparing a 2.5 mM solution.[3] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 100 mg/mL[2] | 471.36 mM[2] | |
| 5 mg/mL[4][5] | 23.57 mM | ||
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[2] | 589.21 mM[2] | Ultrasonic assistance was noted to be required.[2] |
| 42 mg/mL[6] | 197.97 mM[6] | ||
| 5 mg/mL[4][5] | 23.57 mM | ||
| Ethanol | 42 mg/mL[6] | 197.97 mM | |
| Slightly soluble in hot ethanol[7][8] | - | Qualitative description. | |
| Ether | Practically insoluble[7][8] | - | Qualitative description. |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. The following outlines a generalized protocol for assessing the solubility of a solid compound like this compound, based on common laboratory practices.
Qualitative Solubility Assessment
This initial step provides a general understanding of the compound's solubility characteristics.
-
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a clean, dry test tube.
-
Add a measured volume of the desired solvent (e.g., 1 mL) in small portions.
-
After each addition, vigorously agitate the mixture for a set period (e.g., 60 seconds).
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions. If a significant portion of the solid remains, it is considered insoluble or sparingly soluble.
-
For water-soluble compounds, the pH of the resulting solution can be tested using litmus (B1172312) paper or a pH meter to identify acidic or basic properties.[8]
-
Quantitative Solubility Determination (Shake-Flask Method)
This method is widely used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. This ensures that a saturated solution is formed.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator in a temperature-controlled environment is ideal.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid). It is crucial to avoid disturbing the undissolved solid. Filtration or centrifugation can be used to ensure the sample is free of solid particles.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Provides accurate and specific quantification.
-
Spectrophotometry: Can be used if the compound has a chromophore or can be derivatized to absorb light at a specific wavelength.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the supernatant and weighing the remaining solid.
-
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of a typical solubility determination experiment.
Caption: A flowchart illustrating the key steps in qualitative and quantitative solubility determination.
References
- 1. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. D-Galacturonic Acid (hydrate) | CAS 91510-62-2 | Cayman Chemical | Biomol.de [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]
- 8. D-Galacturonic Acid [drugfuture.com]
The Multifaceted Biological Functions of D-Galacturonic Acid Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galacturonic acid polymers, commonly known as pectic polysaccharides or pectin (B1162225), are complex structural components of plant cell walls.[1][2][3][4][5][6] Beyond their traditional use as gelling agents in the food industry, these biopolymers exhibit a remarkable array of biological activities, positioning them as promising candidates for therapeutic and drug delivery applications.[2][7][8][9] This technical guide provides an in-depth exploration of the core biological functions of D-Galacturonic acid polymers, with a focus on their immunomodulatory, anti-cancer, and gut microbiota-regulating effects. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development in this burgeoning field.
Introduction: The Structural Basis of Pectin's Bioactivity
Pectin is a heterogeneous polysaccharide characterized by a backbone of α-1,4-linked D-galacturonic acid residues.[4][5] This linear chain, known as homogalacturonan (HG), can be variably methyl-esterified at the C-6 carboxyl group and acetylated at the O-2 and/or O-3 positions.[2][4] The structure of pectin also includes highly branched regions, primarily rhamnogalacturonan-I (RG-I) and the more complex rhamnogalacturonan-II (RG-II).[1][2] The intricate structural diversity of pectin, including its molecular weight, degree of esterification, and the composition of its side chains, dictates its biological functionality.[2][7][10][11]
Immunomodulatory Functions: A Double-Edged Sword
D-Galacturonic acid polymers exhibit a fascinating dual role in regulating the immune system, capable of both stimulating and suppressing immune responses.[1][10][11] This "polypotency" is intrinsically linked to their structural features.[10]
Immunosuppressive and Anti-inflammatory Activities
The linear backbone of pectic macromolecules, particularly the homogalacturonan region, is associated with immunosuppressive effects.[1][10] A high content of galacturonic acid residues is crucial for this activity.
-
Mechanism: Pectins with a high degree of galacturonic acid (greater than 80%) have been shown to decrease macrophage activity and inhibit delayed-type hypersensitivity reactions.[1][10][11][12] These polymers can modulate cytokine production, decreasing pro-inflammatory cytokines and stimulating anti-inflammatory cytokines.[11] For instance, low methyl-esterified pectin from citrus fruits has demonstrated the ability to inhibit systemic and local inflammation.[11]
Immunostimulatory Activities
In contrast, the branched regions of pectin, such as RG-I, are primarily responsible for its immunostimulatory effects.[10]
-
Mechanism: These branched fragments can increase phagocytosis and antibody production.[1][10] The side chains, composed of neutral sugars like arabinose and galactose, interact with immune cells, leading to their activation.[10] For example, rhamnogalacturonan I (RG-I) polysaccharides from elderflowers have been reported to have high immunomodulation activity and enhance macrophage-stimulating effects.[11]
Anti-Cancer Mechanisms: A Multi-pronged Attack
Pectic polysaccharides have emerged as potent anti-cancer agents, acting through both direct and indirect mechanisms.[2][7]
Direct Cytotoxic and Anti-proliferative Effects
Pectin and its derivatives can directly inhibit the growth of cancer cells and induce apoptosis (programmed cell death).[2][7]
-
Mechanism: Modified citrus pectin (MCP), a form of pectin with a lower molecular weight, has been shown to interfere with cancer cell adhesion, proliferation, and metastasis by targeting galectin-3, a protein implicated in cancer progression.[13][14] Pectic oligosaccharides have also demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including gastric and bladder cancer.[11][14]
Indirect Anti-Cancer Effects
The anti-cancer properties of D-Galacturonic acid polymers are also mediated through their influence on the immune system and gut microbiota.[2][7]
-
Immune System Regulation: By stimulating immune cells such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), pectic polysaccharides can enhance the body's natural defenses against tumors.[13][15]
-
Gut Microbiota Modulation: Pectin fermentation by gut bacteria produces short-chain fatty acids (SCFAs) like butyrate, which has known anti-cancer properties.[16]
Gut Health and Microbiota Modulation
As a form of dietary fiber, D-Galacturonic acid polymers are not digested in the upper gastrointestinal tract and reach the colon intact, where they are fermented by the gut microbiota.[17]
-
Prebiotic Effect: Pectin and its oligosaccharides serve as a substrate for beneficial gut bacteria, promoting their growth and activity.[17] This leads to an increase in the abundance of health-promoting bacteria and the production of SCFAs.[16][18]
-
Intestinal Barrier Function: The fermentation of pectin can improve the integrity of the intestinal barrier.
-
Regulation of Intestinal Inflammation: Oral administration of polygalacturonic acid has been shown to be effective in treating ulcerative colitis in animal models by modulating the immune response in the gut.[19]
Applications in Drug Delivery
The unique physicochemical properties of D-Galacturonic acid polymers, such as their biodegradability and ability to form gels, make them attractive for drug delivery applications.[3][8]
-
Controlled Release: Pectin-based hydrogels can be used to encapsulate and control the release of drugs.[9]
-
Targeted Delivery: The mucoadhesive properties of pectin can be exploited for targeted drug delivery to the gastrointestinal tract.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of D-Galacturonic acid polymers.
Table 1: Immunomodulatory Activity of Pectin
| Pectin Source/Type | Galacturonic Acid Content (%) | Biological Effect | Reference |
| Pectin from Potamogeton natans L. | > 80% | Decreased macrophage production | [11] |
| Pectin with low methyl-esterification | - | Inhibited systemic and local inflammation | [11] |
| Pectin with high methyl-esterification | - | Inhibited intestinal inflammation | [11] |
Table 2: Anti-Cancer Activity of Pectic Polysaccharides
| Pectin Derivative | Cancer Cell Line | Effect | Reference |
| Modified Citrus Pectin (MCP) | Bladder Cancer Cells | Reduced expression of Gal-3, inactivated Akt and MAPK signaling pathways, induced G2/M cell cycle arrest and apoptosis | [14] |
| Pectic Oligosaccharides (POS) | Bladder Cancer Cells (5637 and T24) | Reduced proliferation, migration, and invasion; increased apoptosis; induced S phase cell cycle arrest | [14] |
| Pectin-like polysaccharide from Polygala tenuifolia | Pancreatic Cancer Cells | Inhibited cell development in vitro and in vivo by promoting apoptosis and reducing autophagy | [14] |
| Ultrasonic modified sweet potato pectin (SSPP) | Colon Cancer (HT-29) | Induced apoptosis-like cell death in a dose-dependent manner | [14] |
Table 3: Enzymatic Activity of Polygalacturonase
| Enzyme | Substrate | Km (mg·mL−1) | Vmax (nmol of GalA·min−1·µg−1) | Reference |
| PGLR (Arabidopsis thaliana) | Polygalacturonic acid (PGA) | 14.57 | 30.8 | [20] |
| ADPG2 (Arabidopsis thaliana) | Polygalacturonic acid (PGA) | 3.0 | 11.0 | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of D-Galacturonic acid polymers.
Extraction of Pectin from Plant Material
This protocol describes a general method for the sequential extraction of pectin.
-
Preparation of Alcohol Insoluble Solids (AIS):
-
Homogenize fresh plant material in 80% ethanol (B145695) to inactivate endogenous enzymes.
-
Filter the homogenate and wash the residue sequentially with 80% ethanol, 95% ethanol, and acetone.
-
Dry the resulting alcohol-insoluble solid (AIS).
-
-
Sequential Extraction:
-
Water-Soluble Pectin: Suspend the AIS in deionized water and stir at room temperature. Centrifuge and collect the supernatant.
-
Chelator-Soluble Pectin: Resuspend the pellet in a solution of a chelating agent (e.g., 0.5% ammonium (B1175870) oxalate (B1200264) or 0.05 M EDTA, pH 7.5) and stir. Centrifuge and collect the supernatant.
-
Acid-Soluble Pectin: Resuspend the remaining pellet in dilute acid (e.g., 0.05 M HCl) and stir. Centrifuge and collect the supernatant.
-
-
Purification:
-
Dialyze the collected supernatants against deionized water to remove small molecules.
-
Lyophilize the dialyzed fractions to obtain purified pectin.
-
Determination of Galacturonic Acid Content (Carbazole Assay)
This colorimetric method is widely used to quantify the uronic acid content in pectin samples.[3]
-
Sample Preparation: Prepare a dilute solution of the pectin sample (e.g., 0.01%).
-
Reaction:
-
Mix 200 µL of the diluted pectin solution with 3 mL of concentrated sulfuric acid.
-
Allow the mixture to stand for 30 minutes.
-
Add 100 µL of 0.1% carbazole (B46965) solution and incubate at 60°C for 30 minutes.
-
-
Measurement:
-
Cool the solution to room temperature.
-
Measure the absorbance at 520 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of D-galacturonic acid (0–200 µg/mL).
-
Calculate the galacturonic acid content of the sample by comparing its absorbance to the standard curve.
-
In Vitro Macrophage Activation Assay
This assay assesses the immunomodulatory potential of pectic polysaccharides by measuring their effect on macrophage proliferation and nitric oxide production.[21]
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate medium.
-
Treatment: Seed the cells in a 96-well plate and treat with different concentrations of the pectic polysaccharide samples (e.g., 12.5-100 µg/mL) for 24, 48, and 72 hours.
-
Proliferation Assay (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability, which is indicative of proliferation.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite, a stable product of NO.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological functions of D-Galacturonic acid polymers.
Caption: Dual immunomodulatory effects of D-Galacturonic acid polymers.
Caption: Direct and indirect anti-cancer mechanisms of pectic polysaccharides.
Caption: Experimental workflow for pectin extraction and bioactivity analysis.
Conclusion and Future Perspectives
D-Galacturonic acid polymers represent a versatile class of biopolymers with significant potential in human health. Their ability to modulate the immune system, inhibit cancer growth, and promote a healthy gut microbiome underscores their promise as therapeutic agents and functional food ingredients. The structure-function relationship is a critical aspect that governs their bioactivity, and further research is needed to fully elucidate these connections.[2][7] Future investigations should focus on the precise structural motifs responsible for specific biological effects, enabling the design of novel pectin-based therapeutics with enhanced efficacy and targeted action. The detailed protocols and conceptual frameworks provided in this guide aim to support and accelerate these endeavors.
References
- 1. Polypotency of the immunomodulatory effect of pectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. Polygalacturonic Acid: What is it and where is it used? [drugs.com]
- 7. Structural features and anticancer mechanisms of pectic polysaccharides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Polypotency of the immunomodulatory effect of pectins - ProQuest [proquest.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Biological Activity and Pharmacological Application of Pectic Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Antitumour Activity of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Involvement of the Complex Polysaccharide Structure of Pectin in Regulation of Biological Functions [jstage.jst.go.jp]
- 17. Microbiota-accessible pectic poly- and oligosaccharides in gut health - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. The Potential of Pectins to Modulate the Human Gut Microbiota Evaluated by In Vitro Fermentation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of oral administration and intravenous injection of polygalacturonic acid on the immunomodulation and gut microbiota in UC mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Plant polygalacturonase structures specify enzyme dynamics and processivities to fine-tune cell wall pectins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Quantification of D-Galacturonic Acid Hydrate in Fruit Pectin
Introduction
Pectin (B1162225) is a complex heteropolysaccharide found in the primary cell walls of terrestrial plants. Its backbone is primarily composed of α-(1-4)-linked D-galacturonic acid (GalA) units.[1] The quantification of D-Galacturonic acid (GalA) is crucial for determining the purity, quality, and functional properties of pectin extracts, which are widely used as gelling agents, thickeners, and stabilizers in the food, pharmaceutical, and cosmetic industries.[2][3] These application notes provide detailed protocols and a comparative overview of common analytical methods for the accurate quantification of D-Galacturonic acid hydrate (B1144303) in fruit pectin.
Overview of Analytical Methods
Several methods are employed for the quantification of GalA in pectin, each with distinct principles, advantages, and limitations. The primary challenge lies in the efficient hydrolysis of the pectic polysaccharide into its constituent monosaccharides without causing degradation of the released GalA.[4][5]
-
Spectrophotometric (Colorimetric) Methods: These are classic methods based on the reaction of GalA with a chromogenic agent after acid hydrolysis. The m-hydroxydiphenyl (MHDP) method is highly specific for uronic acids.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high precision and sensitivity for quantifying GalA post-hydrolysis.[7] It can separate GalA from other neutral sugars and degradation products. Combining enzymatic hydrolysis with HPLC (PH-HPLC) has been shown to be more precise than acid-catalysis methods, which can lead to GalA degradation or incomplete hydrolysis.[4][5]
-
Enzymatic Methods: These methods utilize pectinolytic enzymes, such as polygalacturonase, to specifically hydrolyze pectin into GalA monomers. The released GalA can then be quantified using colorimetric assays or chromatography.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is primarily used for structural characterization and to determine the degree of esterification (DM) of pectin by analyzing the ratio of esterified to non-esterified carboxyl groups.[1][9] While it confirms the presence of GalA, it is not a direct quantification method for its total content.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This advanced technique provides high sensitivity and precision for GalA quantification and is a robust alternative to photometric assays.[10]
Data Presentation: Comparison of Quantification Methods
The following table summarizes and compares the key analytical methods for the quantification of D-Galacturonic acid in pectin.
| Method | Principle | Advantages | Disadvantages | Typical GalA Content Reported |
| Spectrophotometry (m-hydroxydiphenyl) | Acid hydrolysis of pectin followed by colorimetric reaction of furfural (B47365) derivatives of GalA with m-hydroxydiphenyl, measured at ~520 nm.[6] | Cost-effective, relatively simple, and suitable for high-throughput analysis using microplates.[11][12] | Can be susceptible to interference from neutral sugars; harsh acid hydrolysis may degrade some GalA.[6][12] | 63.15% in microwave-extracted kinnow peel pectin.[13] |
| Enzymatic Hydrolysis + HPLC (PH-HPLC) | Pectin is hydrolyzed to GalA monomers using pectinase (B1165727). The liberated GalA is then separated and quantified by HPLC with UV detection (~210 nm).[4][7] | High specificity and precision; avoids degradation of GalA associated with acid hydrolysis, leading to higher accuracy.[4][5] | More expensive due to enzyme and HPLC equipment costs; can be more time-consuming (e.g., 24h hydrolysis).[4] | 45.5–233.1% higher GalA content than acid hydrolysis methods for the same feedstocks.[5] |
| Acid Hydrolysis + HPLC | Pectin is hydrolyzed using acids like sulfuric acid or trifluoroacetic acid (TFA). The resulting monosaccharides are separated and quantified by HPLC.[14][15] | Well-established method; HPLC provides good separation and quantification. | Acid hydrolysis can be incomplete or cause degradation of GalA, leading to inaccurate results.[14] | 78% in pomelo pectin (calculated from galactose after reduction).[16] |
| Enzymatic Fingerprinting | Digestion with specific enzymes (endo- and exo-polygalacturonase) to release GalA monomers, which are then quantified. | Highly specific to non-esterified GalA blocks; provides structural information. | Requires specific and pure enzymes; may not quantify total GalA if esterified regions are not pre-treated. | Method distinguishes between GalA in different structural blocks. |
| FTIR Spectroscopy | Estimates the degree of esterification by comparing the absorbance of esterified (~1730-1745 cm⁻¹) and free (~1630 cm⁻¹) carboxyl groups.[1][17] | Rapid, non-destructive, and requires minimal sample preparation. | Provides relative information (degree of esterification) rather than absolute quantification of total GalA content. | Characterized pectins as high-methoxyl (>50% esterification).[18] |
Experimental Workflows
The following diagrams illustrate the general workflows for the quantification of D-Galacturonic acid using spectrophotometric and HPLC-based methods.
Caption: High-level workflow for D-Galacturonic acid quantification.
Caption: Workflow for the m-hydroxydiphenyl spectrophotometric assay.
Caption: Workflow for the PH-HPLC quantification method.
Detailed Experimental Protocols
Protocol 1: Spectrophotometric Quantification using m-Hydroxydiphenyl
This protocol is adapted from the method described by Blumenkrantz & Asboe-Hansen (1973) and is suitable for determining the total uronic acid content.[6]
A. Materials and Reagents
-
D-(+)-Galacturonic acid monohydrate standard (analytical grade).
-
Sulfuric acid (H₂SO₄), concentrated (95-98%).
-
Sodium tetraborate (B1243019) (borax) solution: 0.0125 M in concentrated H₂SO₄.
-
m-hydroxydiphenyl (MHDP) reagent: 0.15% (w/v) in 0.5% (w/v) NaOH. Prepare fresh daily.
-
Pectin sample (dried and ground).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm.
B. Standard Curve Preparation
-
Prepare a stock solution of D-Galacturonic acid monohydrate (e.g., 100 µg/mL in deionized water).
-
Create a series of dilutions from the stock solution to generate standards ranging from approximately 5 to 100 µg/mL.
-
Process 200 µL of each standard dilution alongside the samples as described in the procedure below.
-
Plot the absorbance at 520 nm against the concentration of GalA to generate a standard curve.
C. Sample Preparation and Hydrolysis
-
Accurately weigh approximately 10-20 mg of the dried pectin sample into a glass test tube.
-
Add 1 mL of deionized water and mix thoroughly.
-
Place the tubes in an ice bath and carefully add 1.2 mL of the sodium tetraborate/sulfuric acid solution. Mix well.
-
Heat the tubes in a boiling water bath for exactly 5 minutes to hydrolyze the pectin.
-
Immediately cool the tubes in an ice bath to stop the reaction.
D. Colorimetric Reaction and Measurement
-
To the cooled hydrolysate, add 20 µL of the m-hydroxydiphenyl (MHDP) reagent.
-
Vortex the tube immediately and thoroughly.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
Measure the absorbance of the resulting pink-colored complex at 520 nm against a reagent blank (prepared using water instead of a sample).[6]
-
To correct for interference from neutral sugars, prepare a parallel set of samples where 20 µL of 0.5% NaOH (without MHDP) is added at step 1. Subtract this background absorbance from the sample readings.
E. Calculation
-
Determine the concentration of GalA in the sample solution using the standard curve.
-
Calculate the D-Galacturonic acid content in the original pectin sample as a percentage (% w/w).
Protocol 2: Quantification by Pectinase Hydrolysis and HPLC (PH-HPLC)
This protocol is based on the enhanced method described by Li et al. (2023), which provides high accuracy by minimizing GalA degradation.[4][5]
A. Materials and Reagents
-
Pectin sample.
-
Pectinase enzyme solution (activity should be known).
-
D-(+)-Galacturonic acid monohydrate standard (analytical grade).[3]
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and a UV detector.
-
Mobile phase: 0.01 N Phosphoric acid or a similar dilute acid.[7]
-
Syringe filters (0.22 µm).
B. Standard Curve Preparation
-
Prepare a stock solution of D-Galacturonic acid monohydrate (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of dilutions (e.g., 0.05 to 0.5 mg/mL) from the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against the concentration of GalA.
C. Enzymatic Hydrolysis
-
Prepare a pectin solution at a concentration of 4.0 g/L in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Add pectinase enzyme at a loading of 2250 U per gram of pectin.[5]
-
Incubate the mixture at 50°C for 24 hours with gentle agitation to ensure complete hydrolysis.[5]
-
After incubation, terminate the enzymatic reaction by heating the sample in a boiling water bath for 10 minutes.
-
Cool the sample to room temperature and centrifuge to pellet any insoluble material.
D. HPLC Analysis
-
Filter the supernatant from the hydrolyzed sample through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 10-20 µL) of the filtered sample into the HPLC system.[7]
-
Run the chromatographic separation under isocratic conditions. A typical setup might be:
-
Identify the D-Galacturonic acid peak by comparing its retention time with that of the standard.
-
Integrate the peak area for the GalA peak in the sample chromatogram.
E. Calculation
-
Determine the concentration of GalA in the injected sample using the calibration curve.
-
Calculate the total amount of D-Galacturonic acid in the original pectin sample, accounting for all dilutions, and express it as a percentage (% w/w).
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. pectinworld.com [pectinworld.com]
- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 9. A Novel Pectin Material: Extraction, Characterization and Gelling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of galacturonic acid in pectin-containing sampl... [publikationen.bibliothek.kit.edu]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Hydrolysis of Pectin to Yield D-Galacturonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pectin (B1162225), a complex structural heteropolysaccharide found in the primary cell walls of terrestrial plants, is primarily composed of D-galacturonic acid units linked by α-(1→4) glycosidic bonds.[1][2] The enzymatic hydrolysis of pectin into its constituent monosaccharide, D-galacturonic acid, is a process of significant interest across various industries, including pharmaceuticals and biotechnology.[2][3] D-galacturonic acid serves as a valuable platform chemical for the synthesis of various biochemicals and has potential applications in the cosmetic and pharmaceutical industries.[3][4] Enzymatic hydrolysis offers a specific and efficient method for D-galacturonic acid production, avoiding the use of harsh chemicals and high temperatures associated with traditional acid hydrolysis methods.[3][5]
This document provides detailed protocols for the enzymatic hydrolysis of pectin and the subsequent quantification of the D-galacturonic acid yield. It also includes a summary of key quantitative data from various studies to aid in experimental design and optimization.
Principles of Enzymatic Pectin Hydrolysis
The complete enzymatic degradation of pectin into D-galacturonic acid requires the synergistic action of several pectinolytic enzymes. The primary enzymes involved are:
-
Pectin Methylesterases (PMEs): These enzymes catalyze the de-esterification of the methoxy (B1213986) groups from the galacturonic acid residues of the pectin chain. This step is crucial as it creates a more accessible substrate for depolymerizing enzymes.[6]
-
Polygalacturonases (PGs): These enzymes are responsible for hydrolyzing the α-1,4-glycosidic bonds between adjacent D-galacturonic acid residues.[6][7] They are the primary agents of pectin depolymerization and can be categorized as:
For maximal yield of D-galacturonic acid, a combination of these enzymes is often employed to ensure complete degradation of the complex pectin structure. Commercial pectinase (B1165727) preparations are typically derived from fungal sources, with Aspergillus niger being a prominent producer.[2][9]
Data Presentation
The efficiency of enzymatic hydrolysis of pectin is influenced by several factors, including enzyme source, substrate concentration, temperature, pH, and incubation time. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Parameter | Value | Source Organism/Enzyme | Substrate | Reference |
| Enzyme Loading | 2250 U/g pectin | Pectinase | Commercial Pectin | [5][10] |
| 20 units exo-PG / g pectin | Exo-Polygalacturonase | Pectin | [6] | |
| 5 units endo-PG / g pectin | Endo-Polygalacturonase | Pectin | [6] | |
| 5 units PME / g pectin | Pectin Methylesterase | Pectin | [6] | |
| Temperature | 50 °C | Pectinase | Commercial Pectin | [5][10] |
| 37 °C | Pectinase | Pectin | [11] | |
| 55 °C | Pectinase | Not Specified | [12] | |
| 60 °C | Recombinant Exo-Polygalacturonase | Pomelo Peel | [3] | |
| pH | 4.5 | Polygalacturonases & PME | Pectin | [6] |
| 6.0 | Pectinase | Pectin | [11] | |
| 5.0 | Pectinase | Not Specified | [12] | |
| 6.0 | Recombinant Exo-Polygalacturonase | Pomelo Peel | [3] | |
| Incubation Time | 24 hours | Pectinase | Commercial Pectin | [5][10] |
| 24 hours | Polygalacturonases & PME | Pectin | [6] | |
| 48 hours | Recombinant Exo-Polygalacturonase | Pomelo Peel | [3] | |
| Substrate Conc. | 4.0 g/L | Pectinase | Commercial Pectin | [5][10] |
| 1% (w/v) | Polygalacturonases & PME | Pectin | [6] | |
| 1% | Pectinase | Pectin | [11] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Pectin
This protocol details the procedure for the enzymatic hydrolysis of pectin to release D-galacturonic acid.
Materials:
-
Pectin (e.g., from citrus peel or apple pomace)
-
Pectin Methylesterase (PME)
-
Exo-Polygalacturonase (exo-PG)
-
Endo-Polygalacturonase (endo-PG)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Deionized water
-
Shaking water bath or incubator
-
pH meter
-
Centrifuge
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved.[6]
-
De-esterification: Add Pectin Methylesterase to the pectin solution at a concentration of 5 units per gram of pectin. Incubate at 37°C for 2 hours with gentle agitation. This step is crucial for de-esterification, making the pectin backbone more accessible to polygalacturonases.[6]
-
pH Adjustment: After de-esterification, cool the solution and adjust the pH back to 4.5 if necessary.
-
Hydrolysis: Add the polygalacturonases to the reaction mixture. A typical enzyme loading is 20 units of exo-PG and 5 units of endo-PG per gram of pectin.[6]
-
Incubation: Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.[6]
-
Enzyme Inactivation: After incubation, heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.[6]
-
Sample Preparation for Analysis: Centrifuge the reaction mixture to pellet any insoluble material. The supernatant, containing the D-galacturonic acid, can then be collected for quantification.
Protocol 2: Quantification of D-Galacturonic Acid by HPLC
This protocol describes the quantification of D-galacturonic acid in the hydrolysate using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Aminex HPX-87H column (or equivalent ion-exchange column)
-
Sulfuric acid (0.005 M) as the mobile phase
-
D-Galacturonic acid standard
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a series of D-galacturonic acid standards of known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL) in deionized water.[6]
-
Sample Preparation: Filter the supernatant from the enzymatic hydrolysis (Protocol 1) through a 0.22 µm syringe filter into an autosampler vial.[6]
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the D-galacturonic acid standards against their respective concentrations.
-
Determine the concentration of D-galacturonic acid in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enzymatic hydrolysis of pectin.
Biochemical Pathway of Pectin Degradation
References
- 1. Pectin - Wikipedia [en.wikipedia.org]
- 2. Pectinolytic enzymes-solid state fermentation, assay methods and applications in fruit juice industries: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Endo-Polygalacturonase from Penicillium rolfsii with Prebiotics Production Potential: Cloning, Characterization and Application [mdpi.com]
- 9. Pectinase Enzymes: Sources, Properties, and Industrial Uses • Food Safety Institute [foodsafety.institute]
- 10. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciensage.info [sciensage.info]
- 12. researchgate.net [researchgate.net]
- 13. pectinworld.com [pectinworld.com]
Application Note and Protocol for HPLC Analysis of D-Galacturonic Acid Hydrate in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid is the primary structural component of pectin (B1162225), a complex polysaccharide found in the cell walls of terrestrial plants.[1][2] The quantification of D-Galacturonic acid in plant extracts is crucial for various applications, including quality control in the food and beverage industry, characterization of natural products and dietary fibers, and in pharmaceutical research for the development of new drug formulations.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of D-Galacturonic acid.[3][6] This application note provides a detailed protocol for the analysis of D-Galacturonic acid hydrate (B1144303) in plant extracts using HPLC, including sample preparation, chromatographic conditions, and data analysis.
Principle
The protocol involves the hydrolysis of pectin in plant extracts to release D-Galacturonic acid monomers. Two primary hydrolysis methods are commonly employed: acid hydrolysis and enzymatic hydrolysis.[1][2] Enzymatic hydrolysis, using pectinase (B1165727), is often preferred as it offers higher yields and minimizes the degradation of the target analyte compared to acid-based methods.[1][2] Following hydrolysis, the sample is analyzed by HPLC. Separation is typically achieved using ion-exchange or reverse-phase chromatography, and detection can be performed using various detectors, including Refractive Index (RI), Ultraviolet (UV), or Pulsed Amperometric Detection (PAD).[3][6][7]
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of Pectin
This protocol is adapted from a method combining pectinase hydrolysis with HPLC determination for accurate quantification of Galacturonic acid.[1][2]
Materials:
-
Plant extract sample
-
Pectinase enzyme (e.g., from Aspergillus niger)
-
Commercial pectin (for optimization)
-
Deionized water
-
Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4.5)
Procedure:
-
Sample Weighing: Accurately weigh a known amount of the dried plant extract.
-
Suspension: Suspend the sample in a known volume of deionized water or buffer solution to achieve a target concentration (e.g., 4.0 g/L).[1][2]
-
Enzyme Addition: Add pectinase to the sample suspension. The optimal enzyme loading should be determined, but a starting point of 2250 U/g of estimated pectin content can be used.[1][2]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 50 °C) for a sufficient duration to ensure complete hydrolysis (e.g., 24 hours).[1][2]
-
Enzyme Deactivation: After incubation, deactivate the enzyme by heating the sample (e.g., at 100°C for 10 minutes).[4]
-
Centrifugation: Centrifuge the hydrolyzed sample to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3][4][8]
-
Standard Preparation: Prepare a series of standard solutions of D-Galacturonic acid monohydrate in deionized water.[3] These standards should undergo the same filtration step as the samples.
HPLC Analysis
The following are example HPLC conditions. The specific column and mobile phase may be optimized based on available instrumentation and sample matrix.
Method A: Ion-Exchange Chromatography with UV Detection
This method is suitable for the direct analysis of uronic acids.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Aminex HPX-87H column (300 mm x 7.8 mm) or similar ion-exchange column designed for organic acid analysis.[6]
-
Mobile Phase: 0.005 M Sulfuric Acid or 0.01 N Phosphoric Acid.[3][9]
-
Flow Rate: 0.6 - 0.7 mL/min.[3]
-
Column Temperature: 60 °C.[6]
-
Detector: UV Detector at 210 nm.[3]
-
Injection Volume: 10-20 µL.[3]
Method B: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.[7][10]
-
HPLC System: An ion chromatography system equipped with a PAD detector.
-
Column: A high-performance anion-exchange column such as the Dionex CarboPac™ PA20 or PA200.[10]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate. For example, an initial isocratic elution with a low concentration of sodium hydroxide followed by a gradient of sodium acetate in sodium hydroxide to elute the uronic acids.[10]
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.[7]
Data Presentation
Quantitative data for D-Galacturonic acid content in various plant extracts should be summarized for clear comparison.
| Plant Source | Hydrolysis Method | D-Galacturonic Acid Content (mg/g) | Reference |
| Apple Pomace | Enzymatic (Pectinase) | Varies (e.g., 650-850 mg/g of pectin) | General Literature |
| Citrus Peel | Enzymatic (Pectinase) | Varies (e.g., 700-900 mg/g of pectin) | [1] |
| Sugar Beet Pulp | Enzymatic (Pectinase) | Varies | [1] |
| Raspberry | Acid Hydrolysis | Not specified in mg/g | [11] |
| Basil Seeds | Ultrasonic Extraction | 104.25 mg/g of seeds | [12] |
Note: The actual content can vary significantly based on the plant species, maturity, and extraction/hydrolysis efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of D-Galacturonic acid in plant extracts.
Logical Relationship of Hydrolysis Methods
Caption: Comparison of enzymatic and acid hydrolysis for pectin breakdown.
Conclusion
The described HPLC methods, particularly when coupled with enzymatic hydrolysis, provide a robust and accurate approach for the quantification of D-Galacturonic acid hydrate in plant extracts. The choice of the specific HPLC column and detector should be tailored to the laboratory's capabilities and the specific requirements of the analysis, such as desired sensitivity and sample throughput. Careful preparation of standards and samples is critical for obtaining reliable and reproducible results, which are essential for quality assessment and research in the pharmaceutical and food industries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pectinworld.com [pectinworld.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 8. nacalai.com [nacalai.com]
- 9. HPLC Columns for Sugars, Organic Acids & Alcohols [knauer.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Colorimetric Quantification of D-Galacturonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galacturonic acid is a primary component of pectin (B1162225), a complex polysaccharide abundant in the cell walls of plants. Its quantification is crucial in various fields, including food science, biofuel research, and drug development, for evaluating pectin content and purity. This document provides detailed protocols for two widely used colorimetric methods for the quantification of D-Galacturonic acid: the m-hydroxydiphenyl-sulfuric acid method and the carbazole-sulfuric acid method.
Method 1: m-Hydroxydiphenyl-Sulfuric Acid Assay
This method is highly specific for uronic acids and is based on the reaction of D-Galacturonic acid with m-hydroxydiphenyl in a concentrated sulfuric acid medium, which produces a pink-colored complex with a maximum absorbance at 520 nm.[1][2]
Principle
Pectin-containing samples are first hydrolyzed with hot sulfuric acid to release D-Galacturonic acid residues and their furfural (B47365) derivatives.[1] The subsequent addition of m-hydroxydiphenyl (MHDP) leads to the formation of a colored product.[1][2] The intensity of the color, measured at 520 nm, is directly proportional to the concentration of D-Galacturonic acid.[1] Neutral sugars can cause some interference by producing brown derivatives, but their contribution can be minimized by subtracting the absorbance of a blank that does not contain the MHDP reagent.[1]
Experimental Workflow
Caption: Workflow for the m-hydroxydiphenyl assay.
Reagents and Materials
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Tetraborate (Na₂B₄O₇·10H₂O)
-
m-hydroxydiphenyl (3-phenylphenol)
-
Sodium Hydroxide (NaOH)
-
D-Galacturonic acid (standard)
-
Test tubes
-
Vortex mixer
-
Water baths (boiling and ice)
-
Spectrophotometer or microplate reader
Detailed Protocol
-
Preparation of Reagents:
-
Sulfuric Acid/Tetraborate Solution: Dissolve 0.0125 M sodium tetraborate in concentrated sulfuric acid.[3]
-
m-hydroxydiphenyl Reagent: Prepare a 0.15% (w/v) solution of m-hydroxydiphenyl in 0.5% (w/v) NaOH. This solution should be freshly prepared and protected from light.[3]
-
D-Galacturonic Acid Standards: Prepare a stock solution of D-Galacturonic acid (e.g., 100 µg/mL) in deionized water. From this stock, prepare a series of standards ranging from 10 to 80 µg/mL.[2]
-
-
Assay Procedure:
-
Pipette 0.2 mL of each standard or sample into a glass test tube.
-
Add 1.2 mL of the concentrated H₂SO₄/tetraborate solution to each tube.
-
Immediately vortex the tubes for 5-10 seconds.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath.
-
Add 20 µL of the m-hydroxydiphenyl reagent to each tube and vortex immediately.
-
Incubate the tubes at room temperature for 20 minutes.
-
Measure the absorbance at 520 nm against a blank prepared with deionized water instead of the sample.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of D-Galacturonic acid in the samples by interpolating their absorbance values on the standard curve.
-
Data Presentation
| Parameter | Value | Reference |
| Wavelength | 520 nm | [1][2] |
| Standard Range | 10 - 80 µg/mL | [2] |
| Incubation Time (H₂SO₄) | 5 minutes at 100°C | |
| Incubation Time (MHDP) | 20 minutes at room temperature | |
| Specificity | High for uronic acids | [1][2] |
| Interferences | Neutral sugars (can be corrected) | [1] |
Method 2: Carbazole-Sulfuric Acid Assay
The carbazole (B46965) method is another classic colorimetric assay for the determination of uronic acids. It involves the reaction of hexuronic acids with carbazole in the presence of concentrated sulfuric acid and borate (B1201080) to form a pink-colored complex.
Principle
Uronic acids are first dehydrated to furfural derivatives by concentrated sulfuric acid at an elevated temperature.[4] These derivatives then react with carbazole to produce a colored product with an absorbance maximum at 525 nm.[5] The addition of borate enhances the color development and stability.[4]
Signaling Pathway (Chemical Reaction)
Caption: Reaction pathway of the carbazole assay.
Reagents and Materials
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Tetraborate Decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Carbazole
-
Absolute Ethanol
-
D-Galacturonic acid (standard)
-
Test tubes
-
Vortex mixer
-
Water baths (boiling and ice)
-
Spectrophotometer
Detailed Protocol
-
Preparation of Reagents:
-
Reagent A (Sulfuric Acid/Borate): Dissolve 0.9 g of sodium tetraborate decahydrate in 10 mL of water. Carefully add this solution to 90 mL of ice-cold 98% concentrated sulfuric acid. Allow the mixture to cool to room temperature.[5]
-
Reagent B (Carbazole Solution): Dissolve 100 mg of carbazole in 100 mL of absolute ethanol.[5]
-
D-Galacturonic Acid Standards: Prepare a stock solution and a series of standards as described in Method 1. The typical sensitivity range is 0.2-20 µg of D-galacturonic acid.[5]
-
-
Assay Procedure:
-
Place 250 µL of each standard or sample into a test tube and cool in an ice bath.[5]
-
Carefully add 1.5 mL of ice-cold Reagent A to each tube with mixing while keeping the tubes in the ice bath.[5]
-
Heat the mixtures at 100°C for 10 minutes.[5]
-
Cool the tubes rapidly in an ice bath.[5]
-
Add 50 µL of Reagent B and mix well.[5]
-
Re-heat the tubes at 100°C for 15 minutes.[5]
-
Cool the tubes to room temperature and measure the absorbance at 525 nm.[5]
-
-
Data Analysis:
-
Follow the same procedure for data analysis as described in Method 1.
-
Data Presentation
| Parameter | Value | Reference |
| Wavelength | 525 nm | [5] |
| Sensitivity | ~0.2-20 µg (4-400 µM) | [5] |
| Incubation Time 1 (H₂SO₄/Borate) | 10 minutes at 100°C | [5] |
| Incubation Time 2 (Carbazole) | 15 minutes at 100°C | [5] |
| Interferences | Neutral carbohydrates, proteins, thiols | [5] |
Considerations and Troubleshooting
-
Interference from Neutral Sugars: Neutral sugars can interfere with both assays, typically leading to an overestimation of the uronic acid content.[1][5] It is crucial to run appropriate blanks and, if possible, to remove neutral sugars from the sample prior to the assay.
-
Safety Precautions: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a fume hood.
-
Timing: The timing of the heating and cooling steps can be critical for reproducibility, especially in the carbazole assay.[4]
-
Standard Curve: A new standard curve should be generated for each set of experiments to ensure accuracy.
-
Sample Preparation: For samples containing pectin, acid hydrolysis is necessary to liberate the D-Galacturonic acid monomers. The efficiency of hydrolysis can affect the final quantification. Enzymatic hydrolysis using pectinase (B1165727) can be an alternative to acid hydrolysis.[6][7]
Commercially Available Kits
For convenience and standardization, several commercial kits are available for the colorimetric quantification of D-Galacturonic acid.[8][9][10][11] These kits typically provide pre-made reagents, a detailed protocol, and a standard. They often come in a microplate format, allowing for high-throughput analysis.[8] The underlying principles of these kits are generally based on the methods described above.
Conclusion
The m-hydroxydiphenyl and carbazole-sulfuric acid assays are robust and reliable methods for the colorimetric quantification of D-Galacturonic acid. The choice of method may depend on the specific sample matrix, the presence of interfering substances, and the required sensitivity. Careful adherence to the protocols and consideration of potential interferences are essential for obtaining accurate and reproducible results. For high-throughput applications, the use of commercial kits in a microplate format is a convenient alternative.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. ediciones.inca.edu.cu [ediciones.inca.edu.cu]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laminarinase.narod.ru [laminarinase.narod.ru]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cohesionbio.com.cn [cohesionbio.com.cn]
- 9. D-Galacturonic acid Assay Kit (ARG83414) - arigo Biolaboratories [arigobio.com]
- 10. D-Glucuronic/D-Galacturonic Acid (K-URONIC) Assay Protocol : Megazyme [support.megazyme.com]
- 11. thermalindo.com [thermalindo.com]
Application Notes: Extraction of D-Galacturonic Acid from Citrus Peel
Introduction
D-Galacturonic acid is the primary monomeric subunit of pectin (B1162225), a complex polysaccharide abundant in the cell walls of plants, particularly in citrus peels like orange, lemon, and grapefruit.[1][2][3] As a valuable platform chemical, D-Galacturonic acid serves as a precursor for the synthesis of various biochemicals, biopolymers, and active pharmaceutical ingredients.[4][5] Its extraction from citrus peel, a major waste product of the juice industry, represents a sustainable approach to valorizing biomass.[2][4] The principal methods for liberating D-Galacturonic acid involve the hydrolysis of the pectin backbone, which can be achieved through chemical (acid-catalyzed) or biological (enzyme-catalyzed) processes.[5][6]
The choice of method depends on the desired yield, purity, and process scalability. Acid hydrolysis is a conventional method that utilizes mineral or organic acids at elevated temperatures to break the α-1,4-glycosidic bonds of the pectin chain.[3][7] While effective, this method can sometimes lead to the degradation of the target molecule.[6] Enzymatic hydrolysis offers a milder and more specific alternative, employing pectinolytic enzymes like polygalacturonases to depolymerize pectin into its constituent monomers with high efficiency and fewer byproducts.[4][5][8]
These notes provide an overview of the common protocols for extracting D-Galacturonic acid from citrus peel, targeted at researchers in biochemistry, materials science, and drug development.
Comparative Data on Extraction Methods
The yield and characteristics of the extracted D-Galacturonic acid are highly dependent on the citrus source and the extraction methodology. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Pectin Yield from Citrus Peels using Acid Extraction
| Citrus Source | Acid Used | Temperature (°C) | Time (min) | pH | Pectin Yield (%) | Reference |
| Kinnow Peel | Acetic Acid (Microwave) | 110 | 10 | 2.2 | Not Specified | [9] |
| Grapefruit Peel | Citric Acid | 70-80 | Not Specified | 2-3 | ~29% | [7] |
| Orange, Lemon, Tangerine | Hydrochloric Acid | 70 | 60 | 1.27 | 15.14 - 16.61% | [10] |
| Citrus Peel | Sulphuric Acid | 80 | 90 | ~1.5 | 28 - 30% | [3] |
| Citrus Peel | Hydrochloric Acid | 80 | 90 | ~1.5 | 18 - 22% | [3] |
| Citrus Peel | Citric Acid | 80 | 90 | ~2.0 | 6 - 9% | [3] |
Table 2: D-Galacturonic Acid Content and Purity from Various Extraction Protocols
| Raw Material | Method | Key Enzymes/Reagents | Galacturonic Acid Content (%) | Purity/Observations | Reference |
| Kinnow Peel | Microwave-Assisted Acid | Acetic Acid | 63.15% | High purity pectin obtained | [9] |
| Pomelo Peel | Enzymatic Hydrolysis | Recombinant T. reesei (exoPG) | 151.1 mg/g of peel | 6.1-fold higher yield than parent strain | [5] |
| Orange Peel (Hamlin) | Steam Explosion | Water | 89.1 - 99.6% | Degree of Methyl-esterification: 69.6% | [11] |
| Orange Peel (Valencia) | Steam Explosion | Water | 89.1 - 99.6% | Degree of Methyl-esterification: 65.5% | [11] |
| Citrus Pectin | Enzymatic Hydrolysis | Pectinase (from A. oryzae) | 247 mmol/L | Highest concentration reported in study | [4] |
Experimental Workflows & Logical Diagrams
The following diagrams illustrate the overall extraction workflow and the core mechanisms of the primary hydrolysis methods.
Caption: General workflow for D-Galacturonic acid extraction.
Caption: Comparison of Acid vs. Enzymatic Hydrolysis pathways.
Detailed Experimental Protocols
Protocol 1: Acid Hydrolysis for Pectin Extraction
This protocol is adapted from methods utilizing mineral acids for the initial extraction of pectin from citrus peel powder.[3][10]
Materials & Equipment:
-
Dried citrus peel powder
-
Hydrochloric acid (HCl) or Sulphuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Distilled water
-
Thermostatically controlled water bath or heating mantle with stirrer[3]
-
Beakers and flasks
-
pH meter
-
Filtration apparatus (muslin cloth or filter paper)[3]
-
Drying oven
Procedure:
-
Preparation of Acid Solution: Prepare a 0.1 N solution of HCl or H₂SO₄. Adjust the pH to approximately 1.5.[3]
-
Extraction: Add 10 g of dried citrus peel powder to 500 mL of the prepared acid solution (a 1:50 solid-to-liquid ratio).[3]
-
Heating and Stirring: Place the mixture in a water bath set to 80-90°C. Stir continuously for 90-120 minutes.[3]
-
Filtration: After the extraction period, cool the mixture to room temperature. Filter the slurry through muslin cloth to separate the liquid extract from the solid peel residue.[3]
-
Pectin Precipitation: Slowly add an equal volume of 95% ethanol to the filtered extract while stirring. Pectin will precipitate out of the solution. Allow it to stand for at least 1 hour to ensure complete precipitation.
-
Washing and Drying: Separate the precipitated pectin by filtration. Wash the pectin multiple times with ethanol to remove impurities. Dry the washed pectin in an oven at 45-50°C until a constant weight is achieved. The resulting solid is crude pectin, which can then be subjected to further hydrolysis to yield D-Galacturonic acid.
Protocol 2: Enzymatic Hydrolysis of Pectin
This protocol describes the specific liberation of D-Galacturonic acid from extracted pectin using pectinolytic enzymes.[8][12]
Materials & Equipment:
-
Extracted citrus pectin
-
Pectinolytic enzymes (e.g., a mixture of Pectin Methylesterase and Polygalacturonase)[8]
-
Sodium acetate (B1210297) or citrate (B86180) buffer (0.1 M)[8][12]
-
Shaking water bath or incubator[8]
-
Centrifuge
-
Boiling water bath
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer. Adjust the pH to the optimal range for the enzyme, typically between 4.0 and 5.5.[8][12]
-
Enzyme Addition: Pre-heat the pectin solution to the optimal temperature for the enzymes (e.g., 50°C).[8][12] Add the enzyme cocktail to the reaction mixture. A typical loading might be 5-20 units of polygalacturonase per gram of pectin.[8]
-
Incubation: Incubate the mixture at 50°C for 10 to 24 hours in a shaking water bath to ensure continuous mixing.[8]
-
Enzyme Inactivation: After the incubation period, stop the reaction by heating the mixture in a boiling water bath (100°C) for 10 minutes to denature and inactivate the enzymes.[8]
-
Clarification: Cool the solution and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet any insoluble material.[8]
-
Supernatant Collection: Carefully collect the supernatant. This solution contains the liberated D-Galacturonic acid and is ready for purification and quantification steps.[8]
Protocol 3: Purification by Crystallization
This protocol outlines a general method for purifying D-Galacturonic acid from the aqueous hydrolysate.[13]
Materials & Equipment:
-
Aqueous solution of D-Galacturonic acid (from Protocol 2)
-
Activated charcoal
-
Methanol (B129727) or absolute ethanol[13]
-
Rotary evaporator
-
Refrigerator or cold room
-
Filtration apparatus
Procedure:
-
Decolorization: Treat the hydrolysate solution with activated charcoal (e.g., 1-2% w/v) and stir for 30-60 minutes to remove colored impurities. Filter to remove the charcoal.
-
Concentration: Concentrate the clear filtrate under reduced pressure using a rotary evaporator to obtain a thick syrup.[13]
-
Initial Crystallization: Add boiling methanol to the syrup and heat to dissolve.[13] Filter the hot solution to remove any precipitated salts.
-
Cooling and Seeding: Allow the methanol solution to cool slowly. For enhanced crystallization, store the solution in a refrigerator at approximately 4-5°C for 24-48 hours.[13] Seeding with a few existing crystals of D-Galacturonic acid can initiate the process.
-
Crystal Collection: Collect the formed crystals by filtration. Wash the crystals with cold 80-90% methanol to remove residual mother liquor.[13]
-
Drying: Dry the crystals thoroughly at room temperature to obtain purified D-Galacturonic acid. Further crops of crystals can often be obtained by concentrating the mother liquor.[13]
References
- 1. Purification, crystallization and structural elucidation of D-galactaro-1,4-lactone cycloisomerase from Agrobacterium tumefaciens involved in pectin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and structural elucidation of d-galactaro-1,4-lactone cycloisomerase from Agrobacterium tumefaciens involved in pectin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted acid extraction of high-methoxyl kinnow (Citrus reticulata) peels pectin: Process, techno-functionality, characterization and life cycle assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of Pectic Oligosaccharides from Citrus Peel via Steam Explosion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for Fungal Growth on D-Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing D-Galacturonic acid as a carbon source for the growth and metabolic engineering of filamentous fungi. D-Galacturonic acid, the primary constituent of pectin, represents an abundant and renewable substrate for biotechnological applications, including the production of valuable chemicals and intermediates.
Introduction
Filamentous fungi, such as Aspergillus niger, Trichoderma reesei, and Botrytis cinerea, possess natural pathways for the catabolism of D-Galacturonic acid.[1][2][3] This capability makes them ideal candidates for bioconversion processes. Through metabolic engineering, these fungi can be modified to channel D-Galacturonic acid towards the synthesis of desired products like meso-galactaric acid (mucic acid) and L-galactonic acid.[2][4][5] This document outlines the native metabolic pathway, strategies for genetic modification, and detailed protocols for cultivation and analysis.
Fungal Metabolism of D-Galacturonic Acid
The catabolism of D-Galacturonic acid in filamentous fungi proceeds through a reductive pathway, which is distinct from the oxidative pathways found in bacteria.[2] The key enzymatic steps are:
-
D-Galacturonic acid reductase: Converts D-Galacturonic acid to L-galactonate.[1][2][5]
-
L-galactonate dehydratase: Catalyzes the dehydration of L-galactonate to 2-keto-3-deoxy-L-galactonate.[1][5]
-
2-keto-3-deoxy-L-galactonate aldolase (B8822740): Cleaves 2-keto-3-deoxy-L-galactonate into pyruvate (B1213749) and L-glyceraldehyde.[1][5]
-
L-glyceraldehyde reductase: Reduces L-glyceraldehyde to glycerol.[5]
D-Galacturonic acid itself, or its metabolic intermediate 2-keto-3-deoxy-L-galactonate, acts as an inducer for the genes involved in this pathway.[2][6]
Metabolic Engineering Strategies
The fungal D-Galacturonic acid pathway can be engineered to produce valuable chemicals. Common strategies involve:
-
Disruption of the native pathway: Deleting key genes in the catabolic pathway, such as those encoding D-galacturonate reductase (gaaA) or L-galactonate dehydratase (gaaB), prevents the fungus from metabolizing D-Galacturonic acid for growth and redirects the carbon flow.[2][4][5]
-
Introduction of heterologous genes: Expressing genes from other organisms allows for the synthesis of novel products. For example, introducing a bacterial uronate dehydrogenase (udh) gene enables the conversion of D-Galacturonic acid to meso-galactaric acid (mucic acid).[2][4]
References
- 1. The D-galacturonic acid catabolic pathway in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of fungal strains for conversion of D-galacturonate to meso-galactarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sugar Metabolic Model of Aspergillus niger Can Only Be Reliably Transferred to Fungi of Its Phylum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pathway intermediate 2-keto-3-deoxy-L-galactonate mediates the induction of genes involved in D-galacturonic acid utilization in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Galacturonic Acid Hydrate in Animal Models of Gut Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid (GA), the principal monosaccharide component of pectin (B1162225), is emerging as a significant modulator of gastrointestinal health. As a key substrate for fermentation by gut microbiota, it plays a pivotal role in the production of beneficial metabolites, such as short-chain fatty acids (SCFAs), and in the maintenance of intestinal barrier integrity and immune homeostasis. These application notes provide a comprehensive overview of the use of D-Galacturonic acid hydrate (B1144303) in preclinical animal models to investigate its effects on gut health, including its anti-inflammatory properties and its role in enhancing gut barrier function. The detailed protocols and data summaries herein are intended to guide researchers in designing and executing studies to explore the therapeutic potential of D-Galacturonic acid hydrate for various gastrointestinal disorders.
Mechanism of Action
This compound exerts its beneficial effects on gut health through a multi-faceted mechanism. Primarily, it serves as a fermentable substrate for saccharolytic gut bacteria. This fermentation process leads to the production of SCFAs, including acetate, propionate, and butyrate, which are crucial for maintaining a healthy gut environment.[1][2][3] Acetate is the most abundant SCFA produced from GA fermentation.[4] These SCFAs contribute to lowering the intestinal pH, thereby inhibiting the growth of pathogenic bacteria, and serve as an energy source for colonocytes.[1][5]
Furthermore, D-Galacturonic acid has been shown to directly modulate the host's immune response. It can mitigate inflammation by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[4][6][7] This pathway is a key regulator of the inflammatory response, and its inhibition by GA leads to a reduction in the production of pro-inflammatory cytokines.[4][7][8] Studies have also indicated that GA can improve intestinal barrier function by upregulating the expression of tight junction proteins, such as occludin and ZO-1.[4][9]
Data Presentation
Table 1: Effects of D-Galacturonic Acid (GA) on Intestinal Permeability and Tight Junction Protein Expression in a Rat Model of Functional Dyspepsia
| Parameter | Model Group | GA (200 mg/kg) | GA (400 mg/kg) | GA (800 mg/kg) | P-value |
| Lactulose (B1674317)/Mannitol (B672) Ratio | Increased | Decreased | Decreased | Decreased | <0.001 |
| D-lactic acid | Increased | Decreased | Decreased | Decreased | <0.001 |
| OCLN mRNA expression | Downregulated | Upregulated | Upregulated | Upregulated | <0.001 |
| TJP1 (ZO-1) mRNA expression | Downregulated | Upregulated | Upregulated | Upregulated | <0.001 |
| DSC2 mRNA expression | Downregulated | Upregulated | Upregulated | Upregulated | <0.001 |
| DSC2 protein expression | Downregulated | Upregulated | Upregulated | Upregulated | <0.001 |
| β-catenin protein expression | Downregulated | Upregulated | Upregulated | Upregulated | <0.001 |
Data summarized from a study in iodoacetamide-induced functional dyspepsia in rats.[4][7]
Table 2: Effects of Pectin (as a source of D-Galacturonic Acid) on Gut Microbiota and Short-Chain Fatty Acid (SCFA) Production in Animal Models
| Animal Model | Pectin Intervention | Key Changes in Gut Microbiota | Changes in SCFA Concentrations | Reference |
| Piglets | 5% Pectin Diet | ↑ Prevotella↓ Lactobacillus | ↑ Acetate | [5][10] |
| Mice (Peach Allergy Model) | 15% Pectin Diet | ↑ Bacteroides | Not specified | |
| Pigs | Pectin-supplemented diet | ↑ Bacteroides, Alistipes, Treponema | ↓ Butyrate (feces) | |
| Rats | 5% Pectin Diet | Not specified | ↓ n-butyrate, isobutyrate, n-valerate, isovalerate (cecum) | |
| Pigs | 5% and 10% Apple Pectin | Not specified | ↑ Total SCFA, acetate, propionate, butyrate |
Table 3: Anti-inflammatory Effects of D-Galacturonic Acid (GA) in a Rat Model of Functional Dyspepsia
| Parameter | Model Group | GA (200 mg/kg) | GA (400 mg/kg) | GA (800 mg/kg) | P-value |
| CD3+ cells | Increased | Decreased | Decreased | Decreased | <0.001 |
| Mast cells | Increased | Decreased | Decreased | Decreased | <0.001 |
| TLR2 mRNA expression | Upregulated | Downregulated | Downregulated | Downregulated | <0.001 |
| TLR4 mRNA expression | Upregulated | Downregulated | Downregulated | Downregulated | <0.001 |
| NF-κB p65 mRNA expression | Upregulated | Downregulated | Downregulated | Downregulated | <0.001 |
| TLR4 protein expression | Upregulated | Downregulated | Downregulated | Downregulated | <0.001 |
| NF-κB p65 protein expression | Upregulated | Downregulated | Downregulated | Downregulated | <0.001 |
Data summarized from a study in iodoacetamide-induced functional dyspepsia in rats.[4][7]
Experimental Protocols
Protocol 1: Induction of Colitis in Mice using Dextran Sulfate (B86663) Sodium (DSS)
This protocol describes the induction of acute colitis in mice, a common model to study gut inflammation.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days. The control group receives regular sterile drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
-
At the end of the treatment period, euthanize the mice and collect colon tissue for histological analysis and measurement of inflammatory markers. The colon length should be measured as an indicator of inflammation.
Protocol 2: Oral Administration of this compound
This protocol details the preparation and oral gavage of this compound to rodents.
Materials:
-
This compound
-
Sterile 0.9% saline solution or sterile water (vehicle)
-
Vortex mixer or sonicator
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 200, 400, 800 mg/kg body weight) and the number of animals.[10]
-
Prepare the dosing solution by dissolving the this compound in the vehicle. Gentle heating or sonication may be required to achieve complete dissolution. Prepare the solution fresh daily.
-
Weigh each animal to determine the precise volume of the solution to be administered. A typical administration volume is 0.1 mL/10g of body weight.
-
Gently restrain the animal and insert the gavage needle into the esophagus. Administer the solution slowly to prevent aspiration.
-
Administer the solution daily for the duration of the study (e.g., 14 days).[10] The control group should receive the vehicle alone.
-
Monitor the animals for any adverse effects throughout the study period.
Protocol 3: Assessment of Intestinal Permeability using the Lactulose/Mannitol Assay
This protocol describes an in vivo method to assess intestinal permeability.
Materials:
-
Lactulose solution (e.g., 6%)
-
Mannitol solution (e.g., 4%)
-
Sterile water
-
Metabolic cages
-
Urine collection tubes
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Fast the animals for 6 hours with free access to water.
-
Administer a solution containing both lactulose and mannitol (e.g., 0.2 mL of a solution with 6% lactulose and 4% mannitol) via oral gavage.[10]
-
Place the animals in individual metabolic cages and collect urine for 24 hours.
-
Measure the volume of urine collected.
-
Analyze the concentrations of lactulose and mannitol in the urine using HPLC.
-
Calculate the lactulose to mannitol (L/M) ratio. An increased L/M ratio indicates increased intestinal permeability.
Protocol 4: Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples
This protocol outlines the analysis of SCFAs from fecal samples using gas chromatography (GC).
Materials:
-
Fresh fecal samples
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Extraction solvent (e.g., acidified water or ether)
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
SCFA standards (acetate, propionate, butyrate)
Procedure:
-
Collect fresh fecal samples and immediately freeze them at -80°C until analysis.
-
Homogenize a known weight of the fecal sample in the extraction solvent containing the internal standard.
-
Centrifuge the homogenate to pellet the solid debris.
-
Transfer the supernatant to a new tube for analysis.
-
Inject the sample into the GC-FID system.
-
Identify and quantify the SCFAs by comparing the retention times and peak areas to those of the SCFA standards.
-
Express the SCFA concentrations as µmol/g of feces.
Visualizations
Caption: D-Galacturonic acid's inhibition of the TLR4/NF-κB signaling pathway.
Caption: Workflow for evaluating this compound in animal models.
References
- 1. Model experiments mimicking the human intestinal transit and metabolism of D-galacturonic acid and amidated pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of short-chain fatty acid supplementation on gut inflammation and microbiota composition in a murine colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a diet rich in galactose or fructose, with or without fructooligosaccharides, on gut microbiota composition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-galacturonic acid ameliorates the intestinal mucosal permeability and inflammation of functional dyspepsia in rats - Wu - Annals of Palliative Medicine [apm.amegroups.org]
- 7. The influence of in vitro pectin fermentation on the human fecal microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 458 Defining the impact of short-chain fatty acids on the gut–urinary axis in a naturally occurring canine model of calcium oxalate urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of oral administration and intravenous injection of polygalacturonic acid on the immunomodulation and gut microbiota in UC mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short chain fatty acids stimulate feline colonic smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Use of D-Galacturonic Acid Standard Solutions
Introduction
D-Galacturonic acid is a key monosaccharide component of pectin, a complex polysaccharide found in the primary cell walls of terrestrial plants.[1][2][3][4] Accurate quantification of D-Galacturonic acid is crucial in various research and industrial applications, including food science, biofuel research, and drug development. This document provides a detailed protocol for the preparation of D-Galacturonic acid standard solutions for use in colorimetric and enzymatic assays.
Physicochemical Properties
D-Galacturonic acid is typically available as a white to light yellow crystalline powder in its monohydrate form.[5] It is soluble in water and hot ethanol, and slightly soluble in ethanol.[2] The monohydrate has a molecular weight of approximately 212.15 g/mol .[5][6] It is important to consider the purity of the solid standard, which is generally ≥95%.[6]
Applications
D-Galacturonic acid standard solutions are essential for creating calibration curves in various quantitative assays, including:
-
Enzymatic Assays: Used to determine the activity of pectin-degrading enzymes such as polygalacturonase.[7]
-
Colorimetric Assays: For the quantification of uronic acids in biological samples.[8]
-
Chromatographic Analysis: As a reference standard in techniques like High-Performance Liquid Chromatography (HPLC).[5]
Experimental Protocol: Preparation of D-Galacturonic Acid Standard Solutions
This protocol describes the preparation of a stock solution and a series of working standard solutions of D-Galacturonic acid.
Materials
-
D-Galacturonic acid monohydrate (analytical grade, purity ≥95%)[6]
-
Distilled or deionized water
-
Appropriate buffer (e.g., 0.1 M Citrate/Phosphate buffer, pH 5.0, or Phosphate Buffered Saline, pH 7.2)[6][7]
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various volumes)
-
Analytical balance
Procedure
1. Preparation of 1 mg/mL D-Galacturonic Acid Stock Solution
-
Accurately weigh 10 mg of D-Galacturonic acid monohydrate using an analytical balance.
-
Quantitatively transfer the weighed solid into a 10 mL volumetric flask.
-
Add approximately 7 mL of distilled water or the desired buffer to the flask.
-
Gently swirl the flask to dissolve the solid completely. If necessary, use a vortex mixer at a low setting.
-
Once dissolved, bring the volume up to the 10 mL mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution. This is your 1 mg/mL (1000 µg/mL) stock solution .
2. Preparation of Working Standard Solutions
Prepare a series of working standards by serially diluting the stock solution. The following table provides an example for preparing standards ranging from 25 µg/mL to 200 µg/mL.
| Standard Concentration (µg/mL) | Volume of Stock (1 mg/mL) (µL) | Volume of Diluent (µL) | Final Volume (µL) |
| 200 | 200 | 800 | 1000 |
| 100 | 100 | 900 | 1000 |
| 50 | 50 | 950 | 1000 |
| 25 | 25 | 975 | 1000 |
Storage and Stability
-
Aqueous Solutions: It is recommended to prepare fresh aqueous solutions daily. For storage longer than one day, some sources suggest storing at 4°C, though stability may be limited.[6]
-
Buffered and Preserved Solutions: For longer-term storage, solutions prepared in a buffer containing a preservative like sodium azide (B81097) (0.02% w/v) can be stable for over a year when stored at 4°C.[1] Alternatively, adding a few drops of toluene (B28343) can also prevent microbial growth.[9] Stock solutions can also be stored frozen at -20°C for extended periods.[1]
Workflow for Preparing D-Galacturonic Acid Standard Solutions
Caption: Workflow for D-Galacturonic acid standard preparation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of D-Galacturonic acid standard solutions.
| Parameter | Value | Reference |
| D-Galacturonic Acid Monohydrate | ||
| Molecular Weight | 212.15 g/mol | [5] |
| Purity | ≥95% | [6] |
| Stock Solution | ||
| Concentration | 1 mg/mL (1000 µg/mL) | Protocol |
| Solvent | Distilled Water or Buffer | Protocol |
| Working Standards | ||
| Concentration Range | 25 - 200 µg/mL | Protocol |
| Diluent | Distilled Water or Buffer | Protocol |
| Storage Conditions | ||
| Short-term (Aqueous) | 4°C (use within a day) | [6] |
| Long-term (with preservative) | 4°C (> 1 year) | [1] |
| Long-term (frozen) | -20°C | [1] |
Signaling Pathways and Logical Relationships
The preparation of standard solutions does not involve biological signaling pathways. The logical relationship is a straightforward workflow from a solid compound to a stock solution and then to a series of diluted working standards, as depicted in the workflow diagram above. This series of standards with known concentrations is then used to generate a standard curve, which allows for the determination of the concentration of D-Galacturonic acid in unknown samples by interpolation.
Caption: Logic diagram for the use of standard solutions.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]
- 3. foodb.ca [foodb.ca]
- 4. acs.org [acs.org]
- 5. D- (+)-Galacturonic acid analytical standard 91510-62-2 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pectinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. libios.fr [libios.fr]
Application Notes and Protocols for LC-MS/MS Detection of D-Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Galacturonic acid (GalA) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections offer comprehensive methodologies, including sample preparation, chromatographic separation, and mass spectrometric detection. Two primary protocols are presented: one involving derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for enhanced sensitivity and chromatographic performance, and an alternative method based on stable isotope dilution following conversion to 5-formyl-2-furancarboxylic acid (5FFA) for high accuracy.
Introduction
D-Galacturonic acid is a primary component of pectin, a complex polysaccharide found in the cell walls of plants.[1] Its quantification is crucial in the food industry for quality control of pectin-containing products, as well as in biomedical research to understand the functional properties of dietary fibers and for the analysis of glycosaminoglycans.[2][3] LC-MS/MS offers high sensitivity and selectivity, making it an ideal technique for the accurate quantification of D-Galacturonic acid in various matrices, from fruit juices to complex biological samples.[4]
Method 1: LC-MS/MS with PMP Derivatization
This method utilizes pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) to improve the chromatographic retention and ionization efficiency of D-Galacturonic acid.
Experimental Workflow
Caption: Workflow for D-Galacturonic acid analysis with PMP derivatization.
Protocols
1. Sample Preparation (from Pectin-containing solids)
-
Acid Hydrolysis:
-
Weigh 10-20 mg of the dried sample into a screw-cap vial.
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the vial and heat at 100°C for 6 hours.
-
Cool the vial and evaporate the TFA under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ultrapure water.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Enzymatic Hydrolysis:
-
Prepare a 4.0 g/L solution of the pectin-containing sample in an appropriate buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).
-
Add pectinase (B1165727) at a concentration of 2250 U/g of pectin.[2][5]
-
Incubate at 50°C for 24 hours to ensure complete hydrolysis.[2][5]
-
Terminate the reaction by heating at 100°C for 10 minutes.
-
Centrifuge to pellet any solids and filter the supernatant through a 0.22 µm syringe filter.
-
2. PMP Derivatization
-
To 50 µL of the prepared sample or standard, add 50 µL of 0.5 M PMP in methanol (B129727) and 50 µL of 0.3 M NaOH.
-
Vortex and incubate at 70°C for 60 minutes.
-
Cool to room temperature and neutralize by adding 50 µL of 0.3 M HCl.
-
Add 800 µL of water and 1 mL of chloroform.
-
Vortex vigorously for 1 minute and centrifuge at 5,000 x g for 5 minutes.
-
Collect the aqueous (upper) layer for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 25 mM ammonium (B1175870) acetate in water, pH 7.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 25% B over 7.5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for PMP-derivatized D-Galacturonic Acid: [6][7]
-
Precursor Ion (m/z): 525.2
-
Quantifier Product Ion (m/z): 175.0
-
Qualifier Product Ion (m/z): 217.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.[7]
-
Quantitative Data
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.01 - 500 µM | Standard Solution | [7] |
| Limit of Detection (LOD) | 2.6 µM | Standard Solution | [7] |
| Limit of Quantification (LOQ) | 4.8 µM | Standard Solution | [7] |
| Recovery | 88.9% - 115.2% | Spiked Fecal Sample | [7] |
Method 2: Stable Isotope Dilution LC-MS via Conversion to 5FFA
This highly accurate method involves the degradation of D-Galacturonic acid to 5-formyl-2-furancarboxylic acid (5FFA) and uses a 13C-labeled internal standard to correct for variability in degradation and extraction.[2]
Experimental Workflow
Caption: Workflow for D-Galacturonic acid analysis via 5FFA conversion.
Protocols
1. Sample Preparation and Degradation
-
To a known amount of sample (e.g., dietary fiber), add a precise amount of 13C6-galacturonic acid internal standard.[2]
-
Add concentrated sulfuric acid.
-
Incubate under optimized conditions (e.g., specific temperature and time) to facilitate the degradation of both native and labeled GalA to 5FFA and its labeled counterpart.[2]
2. Extraction
-
Perform a liquid-liquid extraction of the degradation products using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
3. UHPLC-MS Conditions
-
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimized to separate 5FFA from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Single Ion Monitoring (SIM).[2]
-
Ions to Monitor:
-
5FFA (from native GalA): m/z corresponding to [M-H]-
-
13C-labeled 5FFA (from 13C6-GalA): m/z corresponding to [M-H]- of the labeled product.
-
-
Quantitative Data
This method is noted for its high precision and accuracy due to the use of a stable isotope-labeled internal standard. Specific performance characteristics are typically determined during method validation for a particular sample matrix.
| Parameter | Typical Performance | Matrix | Reference |
| Precision (RSD) | < 5% | Plant-derived dietary fiber | [2] |
| Accuracy | High (corrected by IS) | Plant-derived dietary fiber | [2] |
| Sensitivity | High | Plant-derived dietary fiber | [2] |
Summary of Quantitative Methods
| Method | Analyte | Derivatization | MS Mode | Key Advantage |
| Method 1 | D-Galacturonic acid | PMP | ESI+, MRM | High sensitivity and good chromatographic performance |
| Method 2 | 5-formyl-2-furancarboxylic acid (5FFA) | None (degradation) | ESI-, SIM | High accuracy and precision due to stable isotope dilution |
Conclusion
The LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the quantification of D-Galacturonic acid. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The PMP derivatization method is well-suited for applications requiring high sensitivity, while the stable isotope dilution method via 5FFA conversion offers superior accuracy for complex matrices. Proper method validation is essential before implementation for routine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a method for simultaneous analysis of glycosaminoglycan disaccharides and evaluating the quality of chondroitin sulfate and hyaluronic acid in food raw materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Galacturonic Acid Utilization by Gut Microbiota
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-galacturonic acid is the primary monosaccharide component of pectin (B1162225), a major dietary fiber found in fruits and vegetables. While indigestible by human enzymes, pectin and its constituent D-galacturonic acid are significant nutrient sources for the gut microbiota. The microbial fermentation of these substrates leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate (B1204436), which are crucial for host health. Understanding the mechanisms by which gut bacteria utilize D-galacturonic acid is essential for developing prebiotics, probiotics, and targeted therapies for various gastrointestinal and metabolic diseases. These application notes provide an overview of the key bacterial players, metabolic pathways, and experimental protocols to study D-galacturonic acid utilization in the gut.
Key Bacterial Players and Mechanisms
The degradation of pectin and utilization of D-galacturonic acid is a hallmark of several prominent gut bacterial phyla, primarily Bacteroidota and Bacillota.
-
Bacteroides spp.: Species like Bacteroides thetaiotaomicron are well-equipped to degrade complex polysaccharides.[1] They employ sophisticated systems known as Polysaccharide Utilization Loci (PULs), which are clusters of genes encoding for carbohydrate-active enzymes (CAZymes), substrate binding proteins, and transporters.[2] For pectin degradation, B. thetaiotaomicron produces both polygalacturonase lyases and hydrolases to break down the polygalacturonic acid backbone.[2][3]
-
Faecalibacterium prausnitzii : A key butyrate producer in the human colon, F. prausnitzii can utilize pectin and its degradation products.[4][5] It ferments these substrates to produce butyrate, a primary energy source for colonocytes with anti-inflammatory properties.[4]
-
Bifidobacterium spp.: Certain species of Bifidobacterium, such as B. longum, are known to metabolize plant-derived polysaccharides and their fermentation of galacturonic acid can stimulate their growth.[6][7]
-
Ruminococcus flavefaciens : This species is a potent degrader of various plant cell wall components, including pectin, producing enzymes like pectin methylesterase and pectin lyase.[8]
-
Monoglobus pectinilyticus : As its name suggests, this is a specialist in pectin degradation within the Ruminococcaceae family, capable of fermenting pectin and its constituent sugars like D-galacturonic acid.[9][10]
Quantitative Data on D-Galacturonic Acid Utilization
Enzyme Kinetics
The efficiency of pectin degradation is dependent on the kinetic properties of the involved enzymes. Below is a summary of kinetic parameters for key polygalacturonases from Bacteroides thetaiotaomicron.
| Enzyme | Source Organism | Substrate | K_m_ (µg/mL) | Optimal pH |
| Polygalacturonase Lyase | Bacteroides thetaiotaomicron | Polygalacturonic Acid | 40 - 70 | 8.7 |
| Polygalacturonase Hydrolase | Bacteroides thetaiotaomicron | Polygalacturonic Acid | 350 - 400 | 5.4 - 5.5 |
| Table 1: Kinetic parameters of polygalacturonases from Bacteroides thetaiotaomicron. Data sourced from[2][3][11]. |
Short-Chain Fatty Acid (SCFA) Production
The fermentation of D-galacturonic acid and pectin by gut bacteria results in the production of beneficial SCFAs. The profile of SCFAs can vary depending on the bacterial species.
| Bacterial Species | Substrate | Major SCFAs Produced |
| Bacteroides thetaiotaomicron | Pectin | Acetate, Succinate |
| Faecalibacterium prausnitzii | Pectin | Butyrate |
| Eubacterium eligens | Pectin | Formate, Acetate |
| Table 2: Major short-chain fatty acid products from pectin fermentation by select gut bacteria. Data sourced from[4]. |
Metabolic Pathways for D-Galacturonic Acid Catabolism
Gut microbes employ several distinct pathways to catabolize D-galacturonic acid. The three primary routes are the isomerase pathway, the oxidative pathway, and the reductive pathway.
Isomerase Pathway
This is a common pathway in many bacteria, including E. coli. It involves the isomerization of D-galacturonic acid to a keto-sugar, which then enters central metabolism.
Oxidative Pathway
This pathway, found in organisms like Pseudomonas, involves the oxidation of D-galacturonic acid as the initial step.
Reductive Pathway
Common in fungi, this pathway begins with the reduction of D-galacturonic acid.
References
- 1. Bacteroides thetaiotaomicron - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Location and characteristics of enzymes involved in the breakdown of polygalacturonic acid by Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Age-related effects on the modulation of gut microbiota by pectins and their derivatives: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Efficacy of Bifidobacterium longum alone or in multi-strain probiotic formulations during early life and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Genomic insights from Monoglobus pectinilyticus: a pectin-degrading specialist bacterium in the human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoglobus pectinilyticus gen. nov., sp. nov., a pectinolytic bacterium isolated from human faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Synthesis of D-Galacturonic Acid Derivatives for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of D-Galacturonic acid (GalA) derivatives for use in sophisticated drug delivery systems. GalA, the primary component of pectin (B1162225), offers a biocompatible and biodegradable platform for developing targeted and controlled-release drug formulations. Its carboxyl and hydroxyl groups provide versatile handles for drug conjugation and polymer modification. These derivatives can be designed as prodrugs, self-assembling nanoparticles, or coatings for other nanocarriers to enhance therapeutic efficacy and minimize side effects. A key application of galacturonic acid-based carriers is in targeting the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, making it an excellent target for liver-specific drug delivery.
Synthesis of D-Galacturonic Acid-Drug Conjugates
The carboxylic acid group of D-Galacturonic acid is a prime site for the covalent attachment of therapeutic agents, forming prodrugs that can offer improved solubility and targeted delivery. A common and effective method for this conjugation is through carbodiimide (B86325) coupling chemistry, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
Protocol 1: Synthesis of a D-Galacturonic Acid-Doxorubicin (DOX) Conjugate via EDC/sulfo-NHS Coupling
This protocol describes a general two-step method for conjugating an amine-containing drug, such as Doxorubicin, to the carboxylic acid of D-Galacturonic acid.
Materials:
-
D-Galacturonic acid (GalA)
-
Doxorubicin hydrochloride (DOX-HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (MWCO 1 kDa)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
Procedure:
-
Preparation of Doxorubicin: Dissolve DOX-HCl in anhydrous DMF and add a slight molar excess of triethylamine to neutralize the hydrochloride and free the primary amine group. Stir for 1 hour at room temperature.
-
Activation of D-Galacturonic Acid:
-
Dissolve D-Galacturonic acid in Activation Buffer to a final concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (20 mg/mL) and sulfo-NHS (25 mg/mL) in Activation Buffer immediately before use.
-
Add the EDC solution to the GalA solution, followed immediately by the sulfo-NHS solution. A typical molar ratio is 1:2:5 (GalA:EDC:sulfo-NHS).
-
Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring to form the sulfo-NHS ester intermediate.
-
-
Conjugation Reaction:
-
Add the prepared Doxorubicin solution in DMF to the activated GalA solution. The molar ratio of activated GalA to DOX can be varied to control the degree of substitution.
-
Adjust the pH of the reaction mixture to 7.4 with the Coupling Buffer.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted sulfo-NHS esters. Incubate for 30 minutes.
-
Purify the GalA-DOX conjugate by extensive dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified GalA-DOX conjugate as a powder.
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide bond. Look for the appearance of a new amide I band around 1650 cm⁻¹ and an amide II band around 1550 cm⁻¹.
-
¹H NMR Spectroscopy: To verify the covalent linkage and determine the degree of substitution by comparing the integration of characteristic peaks of GalA and the drug.
-
UV-Vis Spectroscopy: To quantify the amount of conjugated drug by measuring the absorbance at the characteristic wavelength of the drug (e.g., ~480 nm for Doxorubicin).
Preparation of Pectin-Based Nanoparticles for Drug Encapsulation
Pectin, a natural polymer of D-Galacturonic acid, can be used to form nanoparticles for the encapsulation of therapeutic agents. The ionic gelation method is a simple and widely used technique for this purpose, where the negatively charged carboxyl groups of pectin interact with multivalent cations to form cross-linked nanoparticles.
Protocol 2: Preparation of Drug-Loaded Pectin Nanoparticles by Ionic Gelation
Materials:
-
Low methoxy (B1213986) pectin
-
Calcium chloride (CaCl₂) or other divalent cation salt
-
Drug to be encapsulated (e.g., a chemotherapeutic agent)
-
Deionized water
Procedure:
-
Preparation of Pectin Solution: Dissolve low methoxy pectin in deionized water to a concentration of 0.1-1.0% (w/v) with gentle stirring. If necessary, the pH can be adjusted to around 4.0 with dilute HCl.
-
Preparation of Drug Solution: Dissolve the drug in a suitable solvent. If the drug is water-soluble, it can be dissolved directly in the pectin solution.
-
Preparation of Cross-linking Solution: Prepare an aqueous solution of CaCl₂ with a concentration ranging from 0.1% to 1.0% (w/v).
-
Nanoparticle Formation:
-
Add the pectin solution (containing the drug) dropwise into the CaCl₂ solution under constant magnetic stirring at room temperature.
-
Nanoparticles will form spontaneously upon the interaction of pectin with the calcium ions.
-
Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet twice with deionized water to remove unentrapped drug and excess CaCl₂.
-
Resuspend the purified nanoparticles in deionized water or a suitable buffer for storage or further use. For long-term storage, the nanoparticle suspension can be lyophilized.
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the average particle size, polydispersity index (PDI), and zeta potential of the nanoparticles.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantify the amount of drug encapsulated within the nanoparticles using a suitable analytical method like UV-Vis spectroscopy or HPLC. The following formulas are used:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Quantitative Data for Pectin-Based Nanoparticles
The following table summarizes typical quantitative data obtained for pectin-based nanoparticles prepared by ionic gelation.
| Formulation Parameter | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 0.5% Pectin, 0.5% CaCl₂ | Nebivolol HCl | 572 | -51.4 | 70.68 | [1] |
| Varied Pectin/CaCl₂ | Plasmid DNA | 200-500 | -25 to -35 | Not Reported | [2] |
| Low-esterified pectin, 10 mM CaCl₂ | - | 90-115 | -7.86 to -8.30 | - | [3] |
Targeted Drug Delivery using Galacturonic Acid Derivatives
Derivatives of D-Galacturonic acid, either as small molecule conjugates or as nanoparticle coatings, can be utilized for targeted drug delivery, particularly to the liver. The terminal galactose residues are recognized by the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the drug or drug carrier into the liver cells.
Signaling Pathway: ASGPR-Mediated Endocytosis
The binding of a galacturonic acid-based ligand to the ASGPR triggers the clustering of the receptors in clathrin-coated pits on the cell membrane. These pits then invaginate to form clathrin-coated vesicles, which are transported into the cell. Inside the cell, the vesicle loses its clathrin coat and fuses with an early endosome. The acidic environment of the endosome causes the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the ligand and its cargo (the drug) are transported to the lysosome for degradation and drug release.
These application notes and protocols provide a foundation for the synthesis and utilization of D-Galacturonic acid derivatives in drug delivery research. The versatility of this platform allows for the development of a wide range of drug delivery systems with the potential for improved therapeutic outcomes. Further optimization of these protocols may be necessary depending on the specific drug and desired application.
References
- 1. Pectin nanoparticles loaded with nitric oxide donor drug: A potential approach for tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active Loading of Pectin Hydrogels for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Galacturonic Acid in Food Gel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid is a sugar acid and the primary structural component of pectin (B1162225), a heteropolysaccharide found in the cell walls of plants.[1][2] While D-Galacturonic acid itself does not form gels, its polymeric form, pectin, is a widely utilized gelling agent in the food, pharmaceutical, and drug delivery industries. The gelling properties of pectin are fundamentally dictated by the arrangement and chemical modifications of its D-Galacturonic acid backbone. This document provides detailed application notes and protocols for the use of pectin in food gel formation, with a focus on the role of its D-Galacturonic acid units.
The ability of pectin to form a gel is primarily dependent on the degree of methoxylation (DM), which is the extent to which the carboxyl groups of the D-Galacturonic acid residues are esterified with methanol. Pectins are categorized into two main types based on their DM:
-
High-Methoxyl (HM) Pectin: DM > 50%
-
Low-Methoxyl (LM) Pectin: DM < 50%
The gelation mechanisms for these two types of pectin differ significantly, leading to their use in a variety of food products.
Gelation Mechanisms
High-Methoxyl (HM) Pectin Gelation
HM pectin forms gels in environments with high soluble solids content (typically >55% sucrose) and low pH (2.5-3.5).[3][4] The gel network is stabilized by a combination of hydrogen bonding between undisassociated carboxyl and secondary hydroxyl groups of the D-Galacturonic acid units, and hydrophobic interactions between the methyl ester groups.[4] The high concentration of sugar acts as a dehydrating agent, reducing the water activity and promoting pectin chain-chain interactions over pectin-water interactions. The acidic conditions suppress the ionization of the carboxyl groups, reducing electrostatic repulsion between pectin molecules and allowing for the formation of hydrogen bonds.
dot
Caption: High-Methoxyl Pectin Gelation Mechanism.
Low-Methoxyl (LM) Pectin Gelation
LM pectin forms gels in the presence of divalent cations, most commonly calcium ions (Ca²⁺).[3] This gelation mechanism is often described by the "egg-box model." In this model, the calcium ions form ionic bridges between the free carboxyl groups of different pectin chains, creating junction zones. These junction zones are regions where the pectin chains are cross-linked, leading to the formation of a three-dimensional network that entraps water and forms a gel. The strength of the gel is influenced by the concentration of pectin, the concentration of calcium ions, and the degree and distribution of the free carboxyl groups along the D-Galacturonic acid backbone.
dot
Caption: Low-Methoxyl Pectin Gelation via the "Egg-Box" Model.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formation of pectin-based food gels.
Table 1: Conditions for Pectin Gel Formation
| Pectin Type | Degree of Methoxylation (DM) | Required Soluble Solids (%) | Required pH | Divalent Cations |
| High-Methoxyl (HM) | > 50% | > 55% | 2.5 - 3.5 | Not Required |
| Low-Methoxyl (LM) | < 50% | Not Required | 2.0 - 6.0 | Required (e.g., Ca²⁺) |
Table 2: Influence of Key Parameters on Gel Strength
| Pectin Type | Parameter | Effect on Gel Strength | Notes |
| High-Methoxyl (HM) | Pectin Concentration | Increases | Higher concentration leads to a denser network. |
| Sugar Concentration | Increases (up to a point) | Essential for reducing water activity. | |
| pH | Increases as pH decreases | Lower pH reduces charge repulsion. | |
| Low-Methoxyl (LM) | Pectin Concentration | Increases | More chains available for cross-linking. |
| Calcium Concentration | Increases (up to a point) | Excessive Ca²⁺ can lead to syneresis (water expulsion).[2] | |
| Degree of Methoxylation (DM) | Increases as DM decreases | More free carboxyl groups are available for cross-linking.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Methoxyl (HM) Pectin Gel (e.g., Fruit Jelly)
Objective: To prepare a stable food gel using high-methoxyl pectin.
Materials:
-
High-methoxyl pectin (DM > 50%)
-
Citric acid
-
Fruit juice or water
-
Heating plate with magnetic stirrer
-
pH meter
-
Refractometer
Procedure:
-
Dry Mix Preparation: Thoroughly mix 1 gram of HM pectin with 5-10 grams of sucrose. This prevents the formation of pectin lumps when added to the liquid.
-
Dispersion: Heat 100 mL of fruit juice or water to 50-60°C while stirring. Gradually add the pectin-sucrose mixture to the vortex of the stirring liquid to ensure complete dispersion.
-
Dissolution: Continue heating the mixture to 80-90°C and stir until the pectin is completely dissolved.
-
Sugar and Acid Addition: Add the remaining sucrose (to achieve a final concentration of >55% w/w) and stir until fully dissolved. Use a refractometer to confirm the soluble solids content.
-
pH Adjustment: While monitoring with a pH meter, slowly add a solution of citric acid to adjust the pH to the desired range (typically 2.8-3.2).
-
Gelling: Pour the hot solution into molds and allow it to cool to room temperature. The gel will form upon cooling.
-
Storage: Store the gel at refrigerated temperatures.
dot
Caption: Experimental Workflow for HM Pectin Gel Preparation.
Protocol 2: Preparation of a Low-Methoxyl (LM) Pectin Gel (e.g., Low-Sugar Jam)
Objective: To prepare a stable food gel using low-methoxyl pectin and calcium ions.
Materials:
-
Low-methoxyl pectin (DM < 50%)
-
Calcium chloride (CaCl₂) or other calcium salt (e.g., calcium citrate)
-
Fruit puree or water
-
Heating plate with magnetic stirrer
-
pH meter
Procedure:
-
Pectin Dispersion: Disperse 1 gram of LM pectin in 100 mL of fruit puree or water at room temperature with vigorous stirring.
-
Pectin Hydration: Heat the mixture to 70-80°C while stirring to ensure the pectin is fully hydrated and dissolved.
-
pH Adjustment (Optional): Adjust the pH of the pectin solution to the desired range (typically 4.0-6.0) using a suitable food-grade acid or base.
-
Calcium Addition: Prepare a dilute solution of calcium chloride (e.g., 0.1 M). While stirring the pectin solution, slowly add the calcium solution dropwise. The amount of calcium required will depend on the specific pectin and desired gel strength. A typical starting point is 10-50 mg of Ca²⁺ per gram of pectin.
-
Gelling: The gel will begin to form as the calcium is added. Continue stirring gently to ensure a homogenous gel.
-
Setting: Pour the mixture into molds and allow it to set at room temperature or under refrigeration.
dot
References
Application Notes and Protocols: Enzymatic Assay for Polygalacturonase Activity using D-Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polygalacturonase (PG) is a pectinolytic enzyme that catalyzes the hydrolytic cleavage of the α-1,4-glycosidic bonds in the galacturonan backbone of pectin (B1162225). This enzymatic activity is crucial in various biological processes, including plant cell wall degradation by pathogens and fruit ripening. In industrial applications, polygalacturonases are utilized in fruit juice clarification, wine production, and the extraction of plant-based compounds. The development of drugs targeting microbial polygalacturonases is an area of interest for controlling plant diseases.
This document provides a detailed protocol for a reliable and reproducible enzymatic assay to determine poly-gull-ac-tur-o-nase activity. The assay is based on the quantification of reducing sugars, specifically D-galacturonic acid, released from a polygalacturonic acid substrate. The amount of reducing sugar is determined colorimetrically using the 3,5-dinitrosalicylic acid (DNS) method.[1][2][3][4] One unit of polygalacturonase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of D-galacturonic acid per minute under the specified assay conditions.[3][4][5][6]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of polygalacturonic acid by polygalacturonase, which results in the release of smaller oligosaccharides and monosaccharides of D-galacturonic acid, thereby increasing the number of reducing ends.[3] The DNS reagent is then used to quantify these reducing sugars. In an alkaline condition and upon heating, the 3,5-dinitrosalicylic acid is reduced by the reducing sugars to 3-amino-5-nitrosalicylic acid, which is a colored compound with a maximum absorbance at 540 nm.[1][2][7] The intensity of the color produced is directly proportional to the concentration of the reducing sugars released.[2][7] A standard curve of D-galacturonic acid is used to determine the amount of reducing sugar released by the enzyme.
Experimental Workflow
Caption: Workflow for the polygalacturonase enzymatic assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Polygalacturonic Acid | Megazyme | P-PGACIT | Room Temperature |
| D-Galacturonic Acid Monohydrate | Sigma-Aldrich | G2125 | Room Temperature |
| 3,5-Dinitrosalicylic Acid | Sigma-Aldrich | D0550 | Room Temperature |
| Sodium Hydroxide | Fisher Scientific | S318 | Room Temperature |
| Sodium Potassium Tartrate | Sigma-Aldrich | S2377 | Room Temperature |
| Sodium Sulfite | Sigma-Aldrich | S0505 | Room Temperature |
| Phenol | Sigma-Aldrich | P4164 | Room Temperature |
| Sodium Acetate (B1210297) | Sigma-Aldrich | S2889 | Room Temperature |
| Acetic Acid | Fisher Scientific | A38 | Room Temperature |
Experimental Protocols
Preparation of Reagents
-
0.1 M Sodium Acetate Buffer (pH 5.0):
-
Prepare a 0.1 M solution of sodium acetate and a 0.1 M solution of acetic acid.
-
Mix the two solutions, adjusting the pH to 5.0 with the acetic acid solution.
-
-
1% (w/v) Polygalacturonic Acid Substrate Solution:
-
Add 1.0 g of polygalacturonic acid to 80 mL of 0.1 M sodium acetate buffer (pH 5.0).[3]
-
Stir vigorously for 10-15 minutes until fully dissolved. A warming bath may be used to aid dissolution.
-
Adjust the final volume to 100 mL with the sodium acetate buffer. Prepare this solution fresh daily.
-
-
DNS Reagent:
-
Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water by gently heating.[8]
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate in 20 mL of 2 M sodium hydroxide.
-
Slowly add the DNS solution to the sodium potassium tartrate solution with constant stirring.
-
Adjust the final volume to 100 mL with deionized water. Store in a dark bottle at room temperature.[2]
-
-
D-Galacturonic Acid Stock Solution (1 mg/mL):
-
Dissolve 100 mg of D-galacturonic acid monohydrate in 100 mL of deionized water.
-
Preparation of D-Galacturonic Acid Standards
Prepare a series of D-galacturonic acid standards by diluting the 1 mg/mL stock solution with deionized water to final concentrations ranging from 0.1 to 1.0 mg/mL.
| Standard | Volume of Stock (µL) | Volume of Water (µL) | Final Concentration (mg/mL) |
| 1 | 100 | 900 | 0.1 |
| 2 | 200 | 800 | 0.2 |
| 3 | 400 | 600 | 0.4 |
| 4 | 600 | 400 | 0.6 |
| 5 | 800 | 200 | 0.8 |
| 6 | 1000 | 0 | 1.0 |
| Blank | 0 | 1000 | 0 |
Enzymatic Reaction
-
Pipette 0.5 mL of the 1% polygalacturonic acid substrate solution into a series of test tubes.
-
Pre-incubate the tubes at 40°C for 5 minutes.[3]
-
Prepare enzyme samples by diluting the crude or purified enzyme in 0.1 M sodium acetate buffer (pH 5.0) to a concentration that will result in a measurable release of reducing sugars within the linear range of the assay.
-
To initiate the reaction, add 0.5 mL of the diluted enzyme solution to the pre-incubated substrate tubes.
-
Incubate the reaction mixture at 40°C for exactly 10 minutes.[4]
-
Terminate the reaction by adding 1.0 mL of the DNS reagent to each tube.[9]
-
Prepare a blank for each enzyme sample by adding 1.0 mL of DNS reagent to the substrate solution before adding the enzyme.
Colorimetric Detection
-
After adding the DNS reagent, vortex the tubes to ensure thorough mixing.
-
Place the tubes in a boiling water bath for 5-10 minutes to allow for color development.[1][2][8]
-
Cool the tubes to room temperature in a cold water bath.[9][10]
-
Add 3.0 mL of deionized water to each tube and mix well.[2][8]
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer, zeroing the instrument with the blank containing no D-galacturonic acid.[2][9]
Data Presentation and Analysis
D-Galacturonic Acid Standard Curve
| D-Galacturonic Acid (mg/mL) | Absorbance at 540 nm (Mean) |
| 0.0 | 0.000 |
| 0.1 | [Insert Value] |
| 0.2 | [Insert Value] |
| 0.4 | [Insert Value] |
| 0.6 | [Insert Value] |
| 0.8 | [Insert Value] |
| 1.0 | [Insert Value] |
Plot the mean absorbance values against the corresponding D-galacturonic acid concentrations to generate a standard curve. Determine the equation of the line (y = mx + c) and the R² value.
Calculation of Polygalacturonase Activity
-
Using the absorbance values obtained for the enzyme samples, calculate the concentration of D-galacturonic acid released (in mg/mL) from the standard curve equation.
-
Calculate the total amount of D-galacturonic acid (in µmoles) released in the reaction mixture.
-
Calculate the polygalacturonase activity in Units/mL using the following formula:
Activity (U/mL) = (µmoles of D-galacturonic acid released) / (incubation time (min) x volume of enzyme (mL)) x Dilution Factor
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in blanks | Contamination of reagents with reducing sugars. | Use high-purity water and reagents. Prepare fresh solutions. |
| DNS reagent is old or has been exposed to light. | Store DNS reagent in a dark bottle and prepare fresh if necessary. | |
| Low or no enzyme activity | Incorrect pH or temperature. | Verify the pH of the buffer and the temperature of the incubator. Optimal conditions can vary for different enzymes.[11][12][13] |
| Enzyme is inactive. | Use a fresh enzyme preparation. Ensure proper storage conditions for the enzyme. | |
| Presence of inhibitors in the enzyme sample. | Purify the enzyme to remove inhibitors. | |
| Non-linear standard curve | Inaccurate dilutions of standards. | Carefully prepare fresh standards. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate pipetting technique. | |
| Spectrophotometer malfunction. | Check the spectrophotometer settings and calibration. | |
| Inconsistent results between replicates | Inhomogeneous mixing of reagents. | Ensure thorough mixing at each step. |
| Inconsistent incubation times. | Use a timer to ensure precise incubation times for all samples. |
Conclusion
This application note provides a detailed and robust protocol for the determination of polygalacturonase activity. By following these guidelines, researchers can obtain accurate and reproducible data, which is essential for studying enzyme kinetics, screening for inhibitors, and optimizing industrial processes involving polygalacturonases.
References
- 1. DNSA reagent base – NCBE [ncbe.reading.ac.uk]
- 2. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mystrica.com [mystrica.com]
- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 10. Polygalacturonase activity | OIV [oiv.int]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Production, Purification, and Characterization of Polygalacturonase from Rhizomucor pusillus Isolated from Decomposting Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and optimization of pectin lyase and polygalacturonase activity from ginseng pathogen Cylindrocarpon Destructans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Galacturonic Acid Hydrate in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, a primary component of pectin (B1162225), serves as a crucial substrate for various enzymes involved in carbohydrate metabolism and biosynthesis. Understanding the kinetics of these enzymes is paramount for applications ranging from biofuel production and food processing to drug development, particularly in targeting microbial metabolic pathways. These notes provide detailed protocols and kinetic data for key enzymes that utilize D-Galacturonic acid and its derivatives.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters (Km and Vmax) of several enzymes that utilize D-Galacturonic acid or its metabolic derivatives as a substrate. These values are essential for designing enzyme assays, developing inhibitors, and engineering metabolic pathways.
Table 1: Kinetic Parameters of Polygalacturonase (PG) with Polygalacturonic Acid (PGA)
| Enzyme Source | Km | Vmax |
| Penicillium rolfsii | 0.1569 g/L | 12,273 µmol/min/mg |
| Galactomyces candidum | 1.49 mg/mL | 73.53 µmol/min |
| Bacillus species (entrapped) | 1.017 mg/mL (free) | 23800 M/min (free) |
| Arabidopsis thaliana (PGLR) | 14.57 mg/mL | 30.8 nmol of GalA·min−1·µg−1 |
| Arabidopsis thaliana (ADPG2) | 3.0 mg/mL | 11.0 nmol of GalA·min−1·µg−1 |
Table 2: Kinetic Parameters of Other Enzymes Utilizing D-Galacturonic Acid and its Derivatives
| Enzyme | Substrate | Enzyme Source | Km | Vmax |
| D-Galacturonic acid dehydrogenase | D-Galacturonic acid | Agrobacterium tumefaciens | 0.5 mM | 124 U/mg |
| D-Galacturonate reductase | D-Galacturonic acid | Euglena gracilis | 3.79 ± 0.5 mM | Not Specified |
| D-Galacturonate reductase | D-Galacturonic acid | Rhodosporidium toruloides | ~7 mM | 553 nkat/mg |
| Fructuronate reductase | D-Tagaturonate | Lactobacillus suebicus | Not Specified | 0.99 ± 0.01 µmol/min/mg (NADH) |
| UDP-Glucuronate decarboxylase | UDP-Glucuronic acid | Cryptococcus neoformans | ~0.7 mM | 0.8 µmol/min/mg |
| UDP-Glucuronate decarboxylase | UDP-Glucuronic acid | Barley (Hordeum vulgare) | 0.12 mM | Not Specified |
Experimental Protocols
Protocol 1: Polygalacturonase (PG) Activity Assay
This protocol details a common method for determining the activity of polygalacturonase by measuring the release of reducing sugars from a polygalacturonic acid substrate.
Materials:
-
Polygalacturonic acid (PGA)
-
D-Galacturonic acid monohydrate (for standard curve)
-
50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)
-
Dinitrosalicylic acid (DNS) reagent
-
Enzyme solution (appropriately diluted)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 0.5% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0). Heat and stir the solution until the PGA is completely dissolved. Cool to the assay temperature before use.[1][2]
-
Standard Curve Preparation: Prepare a series of D-Galacturonic acid standards ranging from 0 to 250 µg/mL in the acetate buffer.[3][4][5]
-
Enzyme Reaction:
-
Add 0.5 mL of the PGA substrate solution to a series of test tubes.
-
Pre-incubate the tubes at the desired assay temperature (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to each tube and mix.
-
Incubate the reaction for a specific time (e.g., 10 minutes).
-
For the blank, add the enzyme after the stopping reagent.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
-
Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.[6]
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
Determine the amount of reducing sugars released by comparing the absorbance to the D-Galacturonic acid standard curve.
-
Calculation of Enzyme Activity: One unit (U) of polygalacturonase activity is typically defined as the amount of enzyme that releases 1 µmole of reducing sugar (as D-Galacturonic acid equivalents) per minute under the specified assay conditions.
Protocol 2: UDP-Glucuronate Decarboxylase Assay
This protocol outlines a method to measure the activity of UDP-glucuronate decarboxylase by quantifying the formation of UDP-xylose.
Materials:
-
UDP-Glucuronic acid (UDP-GlcA)
-
NAD+
-
Tris-HCl buffer (40 mM, pH 7.4)
-
Enzyme solution
-
Phenol/chloroform (1:1, v/v)
-
HPLC system with a SAX column
Procedure:
-
Reaction Mixture: Prepare a 50 µL reaction mixture containing 40 mM Tris-HCl (pH 7.4), 1 mM NAD+, and 1 mM UDP-GlcA.[7]
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to the assay temperature (e.g., 23°C).
-
Initiate the reaction by adding the enzyme solution (2-10 µg of total protein).
-
Incubate for 15 minutes.[7]
-
-
Stopping the Reaction: Stop the reaction by adding 50 µL of phenol/chloroform (1:1, v/v) and vortexing.[7]
-
Sample Preparation for HPLC:
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper aqueous phase.
-
-
HPLC Analysis:
-
Analyze the aqueous phase by HPLC on a SAX column to separate and quantify the product, UDP-xylose.
-
A standard curve of UDP-xylose should be used for quantification.
-
Signaling Pathways and Experimental Workflows
D-Galacturonic Acid Catabolic Pathway in Fungi
D-Galacturonic acid is a key carbon source for many fungi. The catabolic pathway involves a series of enzymatic conversions to intermediates of central metabolism.
Caption: Fungal catabolic pathway of D-Galacturonic acid.
L-Ascorbic Acid (Vitamin C) Biosynthesis from D-Galacturonic Acid in Plants
In plants, D-Galacturonic acid derived from pectin degradation can be converted to L-Ascorbic acid, an essential antioxidant.
Caption: L-Ascorbic acid biosynthesis from D-Galacturonic acid.
Experimental Workflow for Enzyme Kinetics
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme using D-Galacturonic acid hydrate (B1144303) as a substrate.
References
Application Notes and Protocols for Studying Plant-Pathogen Interactions Using D-Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
D-Galacturonic acid, the primary constituent of pectin (B1162225) in the plant cell wall, plays a pivotal role in mediating plant-pathogen interactions.[1][2] Upon pathogen attack, enzymatic degradation of pectin releases oligomers of D-Galacturonic acid, known as oligogalacturonides (OGs).[3][4][5] These OGs function as Damage-Associated Molecular Patterns (DAMPs), signaling the presence of a threat and activating the plant's innate immune system.[3][5] Understanding the mechanisms by which OGs elicit defense responses is crucial for developing novel strategies for crop protection and for the screening of compounds that may modulate these pathways.
OGs are perceived by cell surface receptors, such as Wall-Associated Kinases (WAKs), initiating a downstream signaling cascade.[3][4] This signaling pathway involves the rapid and transient production of reactive oxygen species (ROS), the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, deposition of callose to reinforce the cell wall at the site of infection, and the transcriptional reprogramming of defense-related genes.[3][4][6][7] The degree of polymerization (DP) of OGs is a critical factor in their elicitor activity, with oligomers of DP 10-15 generally being the most effective at inducing strong defense responses.[3][8][9] However, shorter OGs (DP < 9) have also been shown to be biologically active.[4][10]
The study of OG-induced defense responses provides a valuable tool for dissecting the plant immune network and for identifying chemical entities that can enhance plant resistance to pathogens. The following protocols detail key experiments to quantify and characterize the defense-inducing activity of D-Galacturonic acid and its oligomers.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of oligogalacturonides on various plant defense responses.
Table 1: Effect of Oligogalacturonide (OG) Degree of Polymerization (DP) on Disease Resistance
| Plant Species | Pathogen | OG DP | Treatment Concentration | Disease Reduction (%) | Reference |
| Grapevine | Botrytis cinerea | 11 | Not specified | 50-65% | [3] |
| Tomato | Botrytis cinerea | 10-15 | Not specified | Significant reduction in lesions | [3] |
| Arabidopsis thaliana | Pectobacterium carotovorum | 3 | Not specified | Reduction in colony formation | [4] |
Table 2: Oligogalacturonide-Induced Defense Gene Expression
| Plant Species | Gene | OG DP | Treatment Time | Fold Induction | Reference |
| Arabidopsis thaliana | SA marker genes (PR1, SARD1, EDS1, PAD4) | 10-15 | 6 and 12 hours | Significantly increased | [11] |
| Tomato | Glutathione-S-transferase (GST) | 10-15 | Not specified | Induced | [3] |
| Tomato | Chitinases | 10-15 | Not specified | Induced | [3] |
| Pisum sativum | ROS pathway genes | Acetylated OGs | Not specified | Induced | [3] |
Table 3: Oligogalacturonide-Induced Reactive Oxygen Species (ROS) Production
| Plant Species | OG DP | Optimal Concentration | Peak ROS Production Time | Measurement Method | Reference |
| Grapevine Cells | >6 (DP 7 most active) | 0.5 mg/mL | 20 minutes | Chemiluminescence | [12] |
| Sugar Beet | Not specified | 25-200 mg/L (lower concentrations more effective) | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Burst
This protocol describes a luminol-based chemiluminescence assay to measure the rapid production of ROS in plant leaf discs upon elicitation with oligogalacturonides.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana, tobacco)
-
Oligogalacturonides (DP 10-15) solution (e.g., 100 µg/mL in sterile water)
-
Luminol (e.g., 100 µM)
-
Horseradish peroxidase (HRP) (e.g., 10 µg/mL)
-
96-well white microplate
-
Luminometer
-
Sterile water
-
Biopsy punch (4 mm)
Procedure:
-
Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
Using a biopsy punch, carefully excise leaf discs from healthy, fully expanded leaves, avoiding the midvein.
-
Float the leaf discs in sterile water in a petri dish and incubate overnight in the dark to reduce wounding-induced ROS.
-
The next day, transfer individual leaf discs to the wells of a 96-well white microplate, each containing 100 µL of sterile water.
-
Prepare the elicitation solution containing luminol, HRP, and the desired concentration of OGs. A mock control should be prepared without OGs.
-
Add 100 µL of the elicitation solution to each well.
-
Immediately place the microplate in a luminometer and measure luminescence every 2 minutes for a period of 40-60 minutes.
-
Data is typically expressed as Relative Light Units (RLU).
Protocol 2: Callose Deposition Assay
This protocol details the staining and visualization of callose deposits in plant leaves treated with oligogalacturonides.
Materials:
-
Plant leaves (Arabidopsis thaliana)
-
Oligogalacturonides (DP 10-15) solution (e.g., 200 µg/mL in sterile water)
-
Syringeless syringe
-
Ethanol (B145695) (95%)
-
Aniline (B41778) blue solution (0.01% in 150 mM K2HPO4, pH 9.5)
-
Fluorescence microscope with a DAPI filter set
-
Microscope slides and coverslips
Procedure:
-
Infiltrate leaves of 4-week-old Arabidopsis plants with the OG solution or sterile water (mock control) using a syringeless syringe.
-
Incubate the plants for 18-24 hours under normal growth conditions.
-
Excise the infiltrated leaves and clear the chlorophyll (B73375) by incubating them in 95% ethanol at room temperature until the tissue is colorless. This may require several changes of ethanol.
-
Rehydrate the leaves by passing them through a decreasing ethanol series (e.g., 70%, 50%, 30% ethanol, and finally water) for 30-60 minutes each.
-
Stain the leaves with aniline blue solution for 2 hours in the dark.
-
Mount the stained leaves on a microscope slide with a drop of the staining solution and a coverslip.
-
Visualize callose deposits as bright fluorescent spots using a fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~460 nm).
-
Quantify the number of callose deposits per unit area using image analysis software.
Protocol 3: Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This protocol describes the detection of MAPK activation in plant seedlings treated with oligogalacturonides via immunoblotting using a phospho-specific antibody.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old)
-
Oligogalacturonides (DP 10-15) solution (e.g., 100 µg/mL in sterile water)
-
Liquid Murashige and Skoog (MS) medium
-
Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Grow Arabidopsis seedlings in liquid MS medium.
-
Treat the seedlings with the OG solution or sterile water (mock control) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quickly harvest the seedlings, blot them dry, and freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and extract total proteins using the protein extraction buffer.
-
Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-p44/42 MAPK antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. An increase in the band intensity corresponding to the phosphorylated MAPKs indicates activation.
Protocol 4: Pathogen Resistance Assay
This protocol provides a general framework for assessing the ability of oligogalacturonides to induce resistance against a fungal pathogen.
Materials:
-
Plant of interest (e.g., tomato, grapevine)
-
Oligogalacturonides (DP 10-15) solution (concentration to be optimized, e.g., 50-200 µg/mL)
-
Fungal pathogen spore suspension (e.g., Botrytis cinerea)
-
Sterile water
-
Spray bottle
-
High humidity chamber
Procedure:
-
Grow plants to a suitable developmental stage.
-
Spray the plants with the OG solution or sterile water (mock control) until the leaves are thoroughly wetted.
-
Allow the plants to dry and incubate them for 24-48 hours under normal growth conditions to allow for the induction of defense responses.
-
Inoculate the plants with the fungal pathogen spore suspension by spraying or drop-inoculation on the leaves.
-
Place the inoculated plants in a high humidity chamber to promote fungal infection.
-
After a suitable incubation period (e.g., 3-5 days), assess disease symptoms. This can be done by measuring the lesion size, counting the number of lesions, or determining the percentage of diseased leaf area.
-
A significant reduction in disease symptoms in OG-treated plants compared to the mock-treated plants indicates induced resistance.
Visualizations
Caption: Oligogalacturonide signaling pathway in plant defense.
Caption: Experimental workflow for ROS burst measurement.
Caption: Experimental workflow for callose deposition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 6. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and Function of Defense-Related Callose Deposition in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell wall bricks of defence: the case study of oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Short oligogalacturonides induce pathogen resistance-associated gene expression in Arabidopsis thaliana | SLU publication database (SLUpub) [publications.slu.se]
- 11. Oligogalacturonides Enhance Resistance against Aphids through Pattern-Triggered Immunity and Activation of Salicylic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
improving solubility of D-Galacturonic acid hydrate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of D-Galacturonic acid hydrate (B1144303) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of D-Galacturonic acid hydrate in common solvents?
A1: this compound is a polar molecule and is soluble in polar solvents. Its solubility is reported in several common laboratory solvents. For instance, in Phosphate Buffered Saline (PBS) at a pH of 7.2, its solubility is approximately 5 mg/mL.[1][2] With the aid of ultrasonication, this can be increased significantly to 100 mg/mL in PBS.[3] In Dimethyl sulfoxide (B87167) (DMSO), reported solubility values vary, with some sources indicating approximately 5 mg/mL and others as high as 42 mg/mL.[1][2][3] It is also described as being soluble in water.[4]
Q2: How does pH affect the solubility of this compound?
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, increasing the temperature of the solvent can help to dissolve this compound. It is soluble in hot ethanol, for example.[2] However, it is crucial to be aware of the compound's stability at elevated temperatures. Studies have shown that degradation of D-Galacturonic acid can occur at high temperatures, particularly above 160°C.[6] Therefore, gentle heating is recommended, and prolonged exposure to high temperatures should be avoided.
Q4: Is it advisable to store aqueous solutions of this compound?
A4: It is generally not recommended to store aqueous solutions of this compound for extended periods. One source suggests that aqueous solutions should not be stored for more than one day.[1] The stability of the solution can be affected by factors such as pH and temperature. For longer-term storage, it is advisable to prepare fresh solutions as needed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving in water at room temperature. | Low intrinsic solubility at room temperature. | 1. Apply gentle heat: Warm the solution in a water bath (e.g., 40-50°C) with constant stirring.2. Use sonication: Place the sample in an ultrasonic bath to aid dissolution.3. Increase the pH: Adjust the pH of the solution to a neutral or slightly alkaline range (e.g., pH 7.0-8.0) using a suitable buffer or a dilute base like NaOH. |
| The solution is cloudy or forms a precipitate after cooling. | The solution was supersaturated at a higher temperature and the compound precipitated upon cooling. | 1. Re-heat the solution: Gently warm the solution to redissolve the precipitate.2. Use the solution while warm: If experimentally feasible, use the solution before it cools down.3. Prepare a more dilute solution: Start with a lower concentration of this compound.4. Consider a co-solvent: Add a small amount of a water-miscible organic solvent like ethanol, if permissible for your application. |
| The pH of the aqueous solution is too acidic for my experiment. | D-Galacturonic acid is an acidic sugar. | Prepare the solution in a biological buffer that is appropriate for your experimental pH range (e.g., PBS, Tris). |
| I need to prepare a high-concentration stock solution. | Limited solubility in pure water. | 1. Use a buffer with a slightly elevated pH. 2. Employ sonication: This has been shown to significantly increase solubility in PBS.[3]3. Consider DMSO as a solvent: this compound has a higher reported solubility in DMSO.[3] Prepare a concentrated stock in DMSO and dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is compatible with your assay. |
| Solution turns brown upon heating. | Thermal degradation of the compound. | 1. Avoid excessive heat: Use the lowest effective temperature for the shortest possible duration to dissolve the compound.2. Work under an inert atmosphere: Purging the solvent with nitrogen or argon can help prevent oxidative degradation. |
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature | Reported Solubility | Notes |
| Water | Neutral | Room Temp. | Soluble[4] | Quantitative data not specified. |
| PBS | 7.2 | Room Temp. | ~ 5 mg/mL[1][2] | - |
| PBS | 7.2 | Room Temp. | 100 mg/mL[3] | With ultrasonication. |
| DMSO | N/A | Room Temp. | ~ 5 mg/mL[1][2] | - |
| DMSO | N/A | Room Temp. | 42 mg/mL[3] | - |
| Hot Ethanol | N/A | Elevated | Slightly Soluble[2] | - |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
This protocol is adapted from a method for preparing a standard solution for analytical purposes.
Materials:
-
D-Galacturonic acid monohydrate
-
Deionized water
-
Stir plate and stir bar
-
Volumetric flask
-
Beaker
Procedure:
-
Weigh the desired amount of D-Galacturonic acid monohydrate and transfer it to a beaker.
-
Add a portion of the deionized water to the beaker.
-
Place the beaker on a stir plate and stir the solution at room temperature until the solid is fully dissolved. Gentle warming (e.g., to 40°C) can be applied to expedite dissolution.[7]
-
Once dissolved, quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
Use the solution fresh, as storage for more than one day is not recommended.[1]
Protocol 2: Enhancing Solubility using pH Adjustment
Materials:
-
This compound
-
Deionized water
-
Buffer solution (e.g., 0.1 M Phosphate buffer, pH 7.4) or 0.1 M NaOH
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Disperse the desired amount of this compound in a volume of deionized water or buffer.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add the buffer solution or dilute NaOH dropwise while stirring continuously.
-
Observe the dissolution of the solid as the pH increases.
-
Continue to adjust the pH until the solid is completely dissolved. A target pH in the neutral to slightly alkaline range is recommended for improved solubility.
-
Once dissolved, the pH can be carefully adjusted back to the desired experimental pH if necessary, but be aware that this may cause precipitation if the solution becomes supersaturated at the new pH.
Visualizations
Caption: Experimental workflow for dissolving this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]
- 5. D-(+)-Galacturonic acid monohydrate, purified product from pectin (CAS 91510-62-2) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
preventing degradation of D-Galacturonic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of D-Galacturonic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause D-Galacturonic acid degradation during sample preparation?
A1: The primary factors leading to the degradation of D-Galacturonic acid are elevated temperatures, and extremes of pH (both highly acidic and alkaline conditions). The presence of certain metal ions and exposure to light can also contribute to its degradation.
Q2: What are the typical degradation products of D-Galacturonic acid?
A2: Under acidic conditions and at high temperatures, D-Galacturonic acid can degrade to furfural (B47365) and other furan (B31954) derivatives. In alkaline conditions, it can undergo isomerization and other rearrangements. Thermal degradation can also lead to decarboxylation, forming L-arabinose and other subsequent products.[1]
Q3: How can I minimize the degradation of D-Galacturonic acid when releasing it from pectin (B1162225)?
A3: To minimize degradation, enzymatic hydrolysis is preferable to acid hydrolysis.[2] Enzymes like pectinases can effectively release D-Galacturonic acid under milder pH and temperature conditions, thus preserving its integrity.[3][4] If acid hydrolysis is necessary, using weaker acids like citric acid and lower temperatures can reduce byproduct formation.[3]
Q4: What are the recommended storage conditions for D-Galacturonic acid solutions?
A4: D-Galacturonic acid solutions should be stored at low temperatures, ideally at 4°C for short-term storage and frozen (-20°C or below) for long-term storage. The pH of the solution should be maintained in a slightly acidic to neutral range (around pH 4-6) to enhance stability. It is also advisable to protect the solutions from light.
Q5: Can I use acid hydrolysis for quantitative analysis of D-Galacturonic acid from pectin?
A5: While acid hydrolysis can be used, it is often associated with the degradation of the released D-Galacturonic acid, which can lead to an underestimation of its content.[5] Enzymatic hydrolysis is generally recommended for more accurate quantitative analysis due to its specificity and milder reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of D-Galacturonic Acid After Pectin Hydrolysis
| Possible Cause | Suggested Solution |
| Degradation during acid hydrolysis | Switch to enzymatic hydrolysis using pectinases for milder reaction conditions.[3][4] If acid hydrolysis is unavoidable, use a weaker acid (e.g., citric acid), lower the reaction temperature, and shorten the hydrolysis time.[3] |
| Incomplete hydrolysis | Ensure complete dissolution of the pectin sample before hydrolysis. Optimize the enzyme concentration and incubation time for enzymatic hydrolysis. For acid hydrolysis, ensure the acid concentration is sufficient, but be mindful of degradation. |
| Precipitation of D-Galacturonic acid | Ensure the pH of the final solution is not at a point where D-Galacturonic acid has low solubility. Maintain a slightly acidic to neutral pH. |
Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis
| Possible Cause | Suggested Solution |
| Formation of degradation products | This is likely due to harsh sample preparation conditions. Reduce the temperature and avoid extreme pH values during extraction and hydrolysis. Consider using enzymatic hydrolysis to minimize byproduct formation.[3] |
| Contamination from reagents | Use high-purity water and reagents for all steps of the sample preparation and analysis. |
| Carryover from previous injections | Implement a thorough cleaning protocol for your chromatography system between sample injections. |
Quantitative Data Summary
The following tables provide a summary of the impact of different conditions on D-Galacturonic acid stability and yield.
Table 1: Effect of Temperature on D-Galacturonic Acid Degradation
| Temperature | Time | Degradation (%) | Notes |
| 60°C | 48 hours | 6% | Degradation measured by CO2 release, indicating decarboxylation.[6][7] |
| 160-220°C | Varies | Follows first-order kinetics | Degradation is significant at these high temperatures, as seen in studies using subcritical water.[8] |
Table 2: Comparison of Hydrolysis Methods for D-Galacturonic Acid Yield from Pectin
| Hydrolysis Method | Conditions | Yield/Recovery | Notes |
| Acid Hydrolysis (Citric Acid) | pH 2.0, 90°C, 3 hours | - | A common method, but can lead to degradation.[3] |
| Acid Hydrolysis (H2SO4) | 0.2, 1, or 2M, 80°C, 72 hours | Insufficient for complete depolymerization | Milder acid conditions may not fully hydrolyze pectin.[5] |
| Enzymatic Hydrolysis (Pectinase) | pH 4.8, 50°C, 24 hours | High recovery | Considered a milder and more specific method, minimizing degradation.[3][4] |
| Enzymatic Hydrolysis (VL9 enzyme) | 50°C, 2 hours | High recovery | Demonstrates efficient release of galacturonic acid under mild conditions.[5] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Pectin for D-Galacturonic Acid Release
This protocol is designed to maximize the yield of D-Galacturonic acid while minimizing its degradation.
Materials:
-
Pectin sample
-
Pectinase (B1165727) enzyme complex (containing polygalacturonase activity)
-
Sodium acetate (B1210297) buffer (50 mM, pH 4.8)
-
Deionized water
Procedure:
-
Substrate Preparation: Prepare a 4.0 g/L solution of pectin in 50 mM sodium acetate buffer (pH 4.8).[3]
-
Enzyme Addition: Add the pectinase enzyme to the pectin solution. The optimal enzyme concentration should be determined empirically but a good starting point is a concentration that provides sufficient units of activity based on the enzyme's specifications.
-
Incubation: Incubate the mixture at 50°C for 24 hours with gentle agitation.[3][4]
-
Enzyme Inactivation: After incubation, heat the solution in a boiling water bath for 10-15 minutes to inactivate the enzymes.[3]
-
Clarification: Centrifuge the solution to pellet any insoluble material.
-
Collection: Collect the supernatant containing the released D-Galacturonic acid for subsequent analysis.
Protocol 2: Mild Acid Hydrolysis of Pectin
This protocol offers an alternative to enzymatic hydrolysis, using milder acid conditions to reduce degradation.
Materials:
-
Pectin sample
-
Citric acid
-
Deionized water
-
Ethanol (B145695) (96%)
Procedure:
-
Preparation: Suspend 1 gram of dry pectin in 100 mL of deionized water.
-
pH Adjustment: Adjust the pH of the pectin suspension to 2.0 using citric acid.[3]
-
Hydrolysis: Heat the mixture at 90°C in a water bath with constant stirring for 3 hours.[3]
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and neutralize it to approximately pH 7.0.
-
Precipitation of Polysaccharides: Add three volumes of 96% ethanol to the neutralized solution to precipitate any remaining large pectin fragments.
-
Separation: Centrifuge the mixture to pellet the precipitate.
-
Collection: Collect the supernatant, which contains the D-Galacturonic acid, for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pectinase for D-Galacturonic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the enzymatic release of D-Galacturonic acid from pectin (B1162225).
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters influencing pectinase (B1165727) activity for D-Galacturonic acid release?
The efficiency of enzymatic hydrolysis of pectin is primarily governed by several key parameters:
-
pH: Most fungal pectinases exhibit optimal activity in an acidic pH range, typically between 4.0 and 5.5.[1] For instance, pectinase from Aspergillus niger often shows maximum activity at pH 4.0 or 5.0.[2][3]
-
Temperature: The optimal temperature for many pectinases falls between 40°C and 60°C.[2][4] For example, a common optimal temperature is 50°C.[5][6] Exceeding the optimal temperature can lead to enzyme denaturation and loss of activity.[4]
-
Enzyme Concentration: The amount of enzyme relative to the substrate must be sufficient for complete hydrolysis. An insufficient concentration will result in low yields.[7]
-
Substrate Concentration: While a higher substrate concentration can increase the reaction rate, excessively high concentrations of pectin can increase viscosity, hindering enzyme-substrate interaction.[5] A concentration of around 4.0 g/L has been used effectively.[5][8]
-
Incubation Time: The reaction requires sufficient time for the enzyme to completely break down the pectin. A period of 24 hours is often cited for achieving near-complete hydrolysis under optimal conditions.[5][6]
-
Presence of Activators/Inhibitors: Certain metal ions, like Ca²⁺, can act as activators and enhance enzyme activity.[4] Conversely, substances like phenolic compounds (e.g., tannins) or heavy metals can act as inhibitors.[7][8]
Q2: My D-Galacturonic acid yield is consistently low. What are the likely causes?
Low yields are a common issue that can be traced back to several factors. Refer to the Troubleshooting Guide below for a detailed breakdown, but the primary culprits are often suboptimal reaction conditions (pH, temperature), inadequate enzyme concentration, product inhibition by high concentrations of D-Galacturonic acid, the presence of inhibitors in your pectin source, or using an incorrect type of pectinase for your substrate.[5][7][8]
Q3: How do I select the right type of pectinase for my experiment?
The choice of pectinase depends on the type of pectin you are using. Pectin is classified based on its degree of methyl esterification (DE).
-
Polygalacturonases (PGs): These enzymes are more effective at hydrolyzing low-methoxyl pectin (pectin with a low DE).[7]
-
Pectin Lyases (PLs): These are more effective on high-methoxyl pectin.
-
Pectin Methylesterases (PMEs): These enzymes remove methyl groups from high-methoxyl pectin, making it more accessible to polygalacturonases. A pre-treatment with PME can be beneficial when working with high-methoxyl pectin.[7]
Q4: What are common inhibitors of pectinase activity?
Enzyme activity can be significantly reduced by inhibitors present in the pectin source or reaction buffer.[8] Common inhibitors include:
-
Phenolic Compounds: Tannins are well-known inhibitors of pectinase.[8]
-
Heavy Metals: Ions like Hg²⁺ can strongly inhibit enzyme activity.[9]
-
High Product Concentration: An accumulation of D-Galacturonic acid can cause feedback inhibition, slowing down the reaction rate.[7]
Q5: How can I accurately measure the concentration of D-Galacturonic acid released?
Several methods are available for quantifying D-Galacturonic acid:
-
DNS (3,5-dinitrosalicylic acid) Method: This is a common colorimetric method that measures the reducing sugars released during hydrolysis. The color developed is read at 540 nm.[3]
-
Colorimetric Microplate Assays: Commercial kits are available that provide a specific and sensitive method for measuring D-Galacturonic acid. The absorbance is typically measured around 520-530 nm.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for separating and quantifying D-Galacturonic acid, especially in complex mixtures. It can effectively distinguish the product from other sugars and byproducts.[6][8]
-
Uronate Dehydrogenase-Based Assays: These enzymatic assays specifically measure D-hexuronic acids (including D-Galacturonic acid) by monitoring the formation of NADH at 340 nm.[13]
Troubleshooting Guides
Issue 1: Lower than expected yield of D-Galacturonic acid
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | The activity of pectinase is highly dependent on pH and temperature.[7] Optimize these parameters for your specific enzyme. Most fungal pectinases perform best at a pH of 4.0-5.5 and a temperature of 40-60°C.[4][7] Perform small-scale experiments across a range of pH values and temperatures to determine the optimal conditions for your system. |
| Inadequate Enzyme Concentration | The enzyme-to-substrate ratio may be too low for complete hydrolysis.[7] Increase the enzyme concentration stepwise in your experiments to find the point of maximum yield. An enzyme loading of 2250 U/g of pectin has been shown to be effective for complete hydrolysis.[5][6] |
| Product Inhibition | High concentrations of the end-product, D-Galacturonic acid, can inhibit enzyme activity.[7] Consider implementing a fed-batch or continuous hydrolysis system where the product is gradually removed from the reaction mixture. This maintains a low product concentration and reduces inhibition.[7] |
| Presence of Inhibitors | Your pectin source or buffer may contain inhibitors like phenolic compounds or heavy metals.[7][8] If inhibitors are suspected, consider a purification step for the pectin substrate before hydrolysis. Ensure all buffer components are compatible with the enzyme. |
| Incorrect Pectin Type | The type of pectin (e.g., high-methoxyl vs. low-methoxyl) affects the efficiency of different pectinases.[7] Ensure you are using the appropriate enzyme for your pectin. Polygalacturonases are more effective on low-methoxyl pectin. For high-methoxyl pectin, consider a pre-treatment with pectin methylesterase (PME) to de-esterify it.[7] |
Issue 2: Incomplete Pectin Hydrolysis
| Possible Cause | Recommended Solution |
| Poor Substrate Solubility | Pectin can be difficult to dissolve completely, leading to a viscous and non-homogenous solution that limits enzyme access. Heat the buffer while slowly adding the polygalacturonic acid or pectin with constant stirring. Do not allow the solution to boil.[14] |
| Insufficient Incubation Time | The reaction may not have been allowed to proceed to completion. An incubation time of 24 hours is generally recommended for complete conversion when other conditions are optimal.[5][6] |
| Improper Enzyme Storage | Enzymes can lose activity if not stored correctly. Always store enzymes according to the manufacturer's instructions, typically at low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.[7] |
Data Presentation
Table 1: Optimal Reaction Conditions for Pectinases from Various Fungal Sources
| Fungal Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Rhizomucor pusillus | 4.0 | 61 | [4] |
| Aspergillus niger | 4.0 | 25 | |
| Aspergillus niger | 5.0 | 55 | [2] |
| Aspergillus flavus | 5.0 | N/A | [3] |
| Aspergillus niger | 6.0 | N/A | [3] |
| Aspergillus niger MCAS2 | 8.2 | 50 | [15] |
| Cylindrocarpon destructans | 5.0 | 25 | [16] |
Table 2: Effect of Cations on Rhizomucor pusillus Exo-Polygalacturonase Activity
| Cation (10 mM) | Relative Activity (%) |
| Control | 100 |
| Ca²⁺ | ~170 |
| Mg²⁺ | ~110 |
| K⁺ | ~100 |
| Na⁺ | ~100 |
| (Data adapted from a study on exo-PG from R. pusillus, showing significant activation by Ca²⁺ ions)[4] |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of Pectin
This protocol provides a general method for the enzymatic hydrolysis of pectin. It should be optimized for your specific enzyme and substrate.
-
Substrate Preparation: Prepare a 4.0 g/L solution of pectin in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.8).[8] To dissolve, heat the buffer while stirring and slowly add the pectin powder to prevent clumping.[14] Cool the solution to the desired reaction temperature.
-
Enzyme Addition: Add the pectinase enzyme to the pectin solution. A starting point for enzyme loading is 2250 U/g of pectin.[6][8]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant agitation for up to 24 hours.[6][8]
-
Enzyme Inactivation: Stop the reaction by inactivating the enzyme. This is typically done by heating the mixture in a boiling water bath for 10-15 minutes.[8]
-
Clarification: Centrifuge the reaction mixture to pellet any insoluble material.[8]
-
Quantification: Filter the supernatant through a 0.45 µm filter. Analyze the D-Galacturonic acid content using HPLC or a suitable colorimetric assay.[8]
Protocol 2: Quantification of D-Galacturonic Acid (DNS Method)
This method measures the total reducing sugars released.
-
Reagent Preparation: Prepare the 3,5-dinitrosalicylic acid (DNS) reagent.
-
Reaction Setup: In a test tube, mix 1.0 mL of the clarified supernatant from the hydrolysis reaction with 3.0 mL of DNS reagent.[3]
-
Incubation: Boil the mixture for 15 minutes.[3]
-
Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm.[3]
-
Standard Curve: Prepare a standard curve using known concentrations of D-Galacturonic acid (e.g., 0 to 1 mg/mL) and follow the same procedure. Use this curve to determine the concentration of D-Galacturonic acid in your samples.
Visualizations
Caption: General workflow for D-Galacturonic acid production and analysis.
Caption: Troubleshooting flowchart for low D-Galacturonic acid yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bbrc.in [bbrc.in]
- 4. Biochemical Characterization, Thermal Stability, and Partial Sequence of a Novel Exo-Polygalacturonase from the Thermophilic Fungus Rhizomucor pusillus A13.36 Obtained by Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. cohesionbio.com.cn [cohesionbio.com.cn]
- 12. CN100373152C - A method for measuring galacturonic acid in fruit juice and beverage - Google Patents [patents.google.com]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. Pectinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. Alkaline thermostable pectinase enzyme from Aspergillus niger strain MCAS2 isolated from Manaslu Conservation Area, Gorkha, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and optimization of pectin lyase and polygalacturonase activity from ginseng pathogen Cylindrocarpon Destructans - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting interference in the m-hydroxydiphenyl assay for uronic acids
Welcome to the technical support center for the m-hydroxydiphenyl assay for uronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with the m-hydroxydiphenyl assay?
A1: The most significant interference in the m-hydroxydiphenyl assay comes from neutral sugars and proteins.[1] Neutral sugars react with the concentrated sulfuric acid used in the assay, leading to a browning effect that can artificially inflate absorbance readings.[2][3] Proteins can also interfere with the colorimetric reaction, leading to inaccurate quantification of uronic acids.
Q2: How do neutral sugars interfere with the assay?
A2: Neutral sugars, when heated in the presence of concentrated sulfuric acid, undergo dehydration reactions to form furfural (B47365) derivatives. These derivatives can absorb light in the same region as the uronic acid-m-hydroxydiphenyl complex, leading to a positive interference (i.e., an overestimation of uronic acid content). This is often observed as a brown color in the reaction mixture.[2][4]
Q3: My samples have a high concentration of neutral sugars. How can I minimize their interference?
A3: A modified protocol incorporating sulfamate (B1201201) can significantly reduce interference from neutral sugars.[2][3] Sulfamate is added to the reaction mixture before the addition of sulfuric acid and helps to suppress the color formation from neutral sugars.[2] This method has been shown to be effective even when neutral sugars are present in a 20-fold excess compared to uronic acids.[2]
Q4: I am working with samples that contain both D-glucuronic acid and D-mannuronic acid. Does the assay respond equally to both?
A4: The standard m-hydroxydiphenyl assay has a lower sensitivity for D-mannuronic acid. To enhance the color production for D-mannuronic acid and also for D-glucuronic acid, the addition of sodium tetraborate (B1243019) to the sulfuric acid reagent is recommended.[2][5]
Q5: My final colored product is unstable and the absorbance reading changes over time. What can I do?
A5: The colored complex formed in the m-hydroxydiphenyl assay can be unstable. It is crucial to perform the absorbance reading at a consistent and optimal time after the addition of the m-hydroxydiphenyl reagent. For manual readings, it is recommended to read each tube individually after waiting for the absorbance to reach its maximum and stabilize, rather than adding the reagent to all samples simultaneously.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of glassware or reagents.- Presence of high concentrations of interfering substances (e.g., neutral sugars, proteins).- Reagent instability (e.g., old or improperly stored m-hydroxydiphenyl solution). | - Ensure all glassware is scrupulously clean.- Prepare fresh reagents, especially the m-hydroxydiphenyl solution.- Run a reagent blank (containing all reagents except the sample) to determine the baseline absorbance.- If neutral sugar interference is suspected, use the modified sulfamate protocol.[2][3]- For protein interference, consider a sample cleanup step such as protein precipitation or dialysis prior to the assay. |
| Low Sensitivity or Poor Color Development | - Incorrect wavelength used for absorbance reading.- Insufficient incubation time or temperature.- Degradation of uronic acids during the initial acid hydrolysis step.- Low concentration of uronic acids in the sample. | - Verify that the spectrophotometer is set to the correct wavelength (typically 520-525 nm).- Ensure the heating step in sulfuric acid is performed at the correct temperature and for the specified duration.- Optimize the reaction time after adding the m-hydroxydiphenyl reagent to ensure maximum color development.[6]- If you are quantifying D-mannuronic acid, add sodium tetraborate to the sulfuric acid.[2][5]- Concentrate the sample if the uronic acid concentration is below the detection limit of the assay. |
| Inconsistent or Non-Reproducible Results | - Inaccurate pipetting of samples or reagents.- Variation in timing of reagent addition and absorbance reading between samples.- Incomplete mixing of reagents.- Temperature fluctuations during the assay. | - Use calibrated pipettes and ensure consistent pipetting technique.- For manual assays, process each sample and standard individually and read the absorbance at a fixed time point after color development.[6]- Ensure thorough mixing after each reagent addition, for example, by vortexing.- Use a temperature-controlled water bath for the heating steps to ensure uniformity. |
| Precipitate Formation | - High concentration of salts or other substances in the sample that are insoluble in the reaction mixture. | - Dilute the sample to reduce the concentration of the interfering substance.- Consider a sample cleanup step like dialysis or solid-phase extraction to remove the interfering components. |
Data Presentation
The following tables summarize the quantitative effects of neutral sugar interference and the impact of the modified sulfamate protocol on the m-hydroxydiphenyl assay.
Table 1: Interference of Neutral Sugars in the m-Hydroxydiphenyl Assay
| Neutral Sugar (2 µmol) | Absorbance at 525 nm (Standard Method) | Absorbance at 525 nm (with Sulfamate) |
| Glucose (Glc) | >2.000 | 0.258 |
| Galactose (Gal) | >2.000 | 0.458 |
| Arabinose (Ara) | 0.524 | 0.114 |
| Xylose (Xyl) | 0.838 | 0.043 |
| Data adapted from Filisetti-Cozzi & Carpita (1991).[3] |
Table 2: Color Production by Uronic Acids with and without Sulfamate and Borate
| Uronic Acid (200 nmol) | Reagent | Absorbance at 525 nm |
| Galacturonic Acid (GalA) | m-Hydroxydiphenyl | 0.557 |
| Galacturonic Acid (GalA) | m-Hydroxydiphenyl with Sulfamate | 0.424 |
| Glucuronic Acid (GlcA) | m-Hydroxydiphenyl | 0.505 |
| Glucuronic Acid (GlcA) | m-Hydroxydiphenyl with Sulfamate | 0.315 |
| Mannuronic Acid (ManA) | m-Hydroxydiphenyl | 0.148 |
| Mannuronic Acid (ManA) | m-Hydroxydiphenyl with Sulfamate | 0.057 |
| Galacturonic Acid (GalA) | m-Hydroxydiphenyl with Sulfamate + Borate | 0.763 |
| Glucuronic Acid (GlcA) | m-Hydroxydiphenyl with Sulfamate + Borate | 0.682 |
| Mannuronic Acid (ManA) | m-Hydroxydiphenyl with Sulfamate + Borate | 0.481 |
| Data adapted from Filisetti-Cozzi & Carpita (1991).[3] |
Experimental Protocols
Standard m-Hydroxydiphenyl Assay (Blumenkrantz & Asboe-Hansen, 1973)
-
Reagent Preparation:
-
Sulfuric Acid-Tetraborate Solution: 0.0125 M sodium tetraborate in concentrated sulfuric acid.
-
m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Prepare this solution fresh daily and protect it from light.[6]
-
-
Assay Procedure:
-
Pipette 200 µL of the sample or standard into a glass test tube.
-
Add 1.2 mL of the ice-cold sulfuric acid-tetraborate solution and mix thoroughly while keeping the tubes on ice.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature.
-
Add 20 µL of the m-hydroxydiphenyl reagent and mix immediately.
-
Allow the color to develop for at least 10 minutes at room temperature.
-
Measure the absorbance at 520 nm.
-
Modified m-Hydroxydiphenyl Assay for Samples with High Neutral Sugar Content (Filisetti-Cozzi & Carpita, 1991)
-
Reagent Preparation:
-
Sulfamic Acid/Potassium Sulfamate Solution: 4 M sulfamic acid, with the pH adjusted to 1.6 with potassium hydroxide.
-
Sulfuric Acid-Tetraborate Solution: 0.0125 M sodium tetraborate in concentrated sulfuric acid.
-
m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Prepare fresh daily and protect from light.
-
-
Assay Procedure:
-
To 0.4 mL of the sample or standard in a glass tube, add 40 µL of the 4 M sulfamic acid/potassium sulfamate solution and mix by vortexing.[7]
-
Add 2.4 mL of concentrated sulfuric acid (with or without 75 mM sodium tetraborate) and vortex until well mixed.[7]
-
Heat the tubes in a boiling water bath for 20 minutes.[7]
-
Cool the tubes in an ice-water bath to room temperature.[7]
-
Add 80 µL of the m-hydroxydiphenyl reagent and vortex to mix.[7]
-
Allow the color to develop for at least 10 minutes.
-
Read the absorbance at 525 nm. The color is unstable, so readings should be taken in a timely manner.[7]
-
Visualizations
Caption: Comparison of standard and modified m-hydroxydiphenyl assay workflows.
Caption: A decision tree for troubleshooting the m-hydroxydiphenyl assay.
References
- 1. Two mathematical models for the correction of carbohydrate and protein interference in the determination of uronic acids by the m-hydroxydiphenyl method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. Measurement of uronic acids without interference from neutral sugars. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]
purification of D-Galacturonic acid from complex carbohydrate mixtures
Welcome to the technical support center for the purification of D-Galacturonic acid (GalA) from complex carbohydrate mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of D-Galacturonic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of D-Galacturonic Acid After Hydrolysis | 1. Incomplete enzymatic hydrolysis of pectin (B1162225). 2. Degradation of GalA during acid hydrolysis.[1] 3. Suboptimal reaction conditions (pH, temperature, enzyme concentration). | 1. Increase enzyme (pectinase) loading or incubation time. A pectinase (B1165727) loading of 2250 U/g pectin at 50°C for 24 hours has been shown to be effective.[1] 2. Opt for enzymatic hydrolysis over acid hydrolysis to prevent degradation.[1][2] If acid hydrolysis is necessary, use milder conditions and shorter reaction times. 3. Optimize pH and temperature according to the enzyme manufacturer's specifications. For example, some exo-polygalacturonases show optimal activity at pH 5.0 and 50°C.[3] |
| Co-purification of Neutral Sugars | 1. The starting material (e.g., pectin) contains a significant amount of neutral sugar side chains (arabinose, galactose, rhamnose).[4] 2. The chosen purification method (e.g., simple crystallization) is not selective enough. | 1. Pre-treat the pectin to remove some of the neutral sugar side chains. 2. Employ chromatographic techniques like ion-exchange chromatography (IEC) or high-performance anion-exchange chromatography (HPAEC) for better separation.[5] |
| Difficulty in Crystallizing D-Galacturonic Acid | 1. Presence of impurities (neutral sugars, proteins, salts) that inhibit crystallization. 2. The concentration of GalA in the solution is too low. 3. Direct crystallization from a crude hydrolysate is often challenging.[6] | 1. Purify the hydrolysate using chromatography before attempting crystallization. 2. Concentrate the solution under reduced pressure. 3. Consider forming a less soluble double salt, such as sodium calcium d-galacturonate, to facilitate crystallization and isolation from the crude hydrolysate.[6] |
| Inaccurate Quantification of D-Galacturonic Acid | 1. Interference from other sugars or compounds in colorimetric assays. 2. Low reproducibility and sensitivity of photometric methods.[7] 3. Degradation of GalA during sample preparation for analysis. | 1. Use more specific methods like HPLC or LC-MS for quantification.[1][7] 2. An LC-MS-based method offers enhanced sensitivity and precision.[7] 3. For LC-MS analysis, consider a method based on the degradation of GalA to 5-formyl-2-furancarboxylic acid (5FFA) with an internal standard to compensate for variability.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for hydrolyzing pectin to obtain D-Galacturonic acid?
A1: Enzymatic hydrolysis using pectinase is generally preferred over acid hydrolysis.[2] This method is more specific, operates under milder conditions, and avoids the degradation of D-Galacturonic acid that can occur with strong acids.[1]
Q2: How can I remove neutral sugars that are co-purifying with my D-Galacturonic acid?
A2: High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) is a highly effective method for separating D-Galacturonic acid from neutral sugars and other charged carbohydrates.[5] Solid-phase extraction with strong anion and cation exchange resins can also be used to partition anionic glycuronic acids from neutral saccharides.[5]
Q3: My D-Galacturonic acid won't crystallize. What can I do?
A3: Difficulty with crystallization is often due to impurities in the solution. It is recommended to first purify the D-Galacturonic acid using a chromatographic method. Alternatively, you can induce crystallization by forming a double salt, such as potassium calcium d-galacturonate or sodium calcium d-galacturonate, which have low water solubility.[6]
Q4: What is the best way to quantify the amount of D-Galacturonic acid in my sample?
A4: For precise and sensitive quantification, HPLC or LC-MS methods are recommended.[1][7] While colorimetric assays exist, they can suffer from interference from other compounds and may have lower reproducibility.[7] An LC-MS approach using stable isotope dilution can provide a robust alternative to photometric assays.[7]
Q5: Can I purify D-Galacturonic acid without using chromatography?
A5: Yes, it is possible. A method involving the formation of a crystalline double salt of calcium and an alkali metal (like sodium or potassium) allows for the isolation of D-Galacturonic acid from a crude hydrolysate by direct crystallization.[6] This can be a simpler and more efficient alternative to chromatographic methods in some cases.
Experimental Protocols
Enzymatic Hydrolysis of Pectin and Purification of D-Galacturonic Acid
This protocol describes the enzymatic hydrolysis of pectin followed by purification.
Caption: Workflow for enzymatic hydrolysis and purification of D-Galacturonic acid.
Methodology:
-
Pectin Hydrolysis:
-
Purification:
-
After incubation, filter the solution to remove any insoluble material.
-
Load the filtrate onto an anion-exchange chromatography column.
-
Wash the column with deionized water to remove neutral sugars.
-
Elute the bound D-Galacturonic acid using a salt gradient (e.g., NaCl).
-
Collect the fractions containing D-Galacturonic acid, which can be identified using a suitable assay.
-
Pool the positive fractions and concentrate them under reduced pressure.
-
Induce crystallization of the D-Galacturonic acid from the concentrated solution.
-
Purification via Double Salt Crystallization
This protocol details the isolation of D-Galacturonic acid from a crude hydrolysate by forming a sodium calcium double salt.[6]
Caption: Workflow for purification via double salt crystallization.
Methodology:
-
Hydrolysate Preparation:
-
Perform enzymatic or mild acid hydrolysis of a pectin-containing raw material.
-
Filter the resulting crude hydrolysate to remove any solid residues.
-
-
Crystallization:
-
Concentrate the filtered solution under diminished pressure.
-
Neutralize two-thirds of the acidity in the solution with calcium carbonate.
-
Neutralize the remaining one-third of the acidity with sodium carbonate.
-
During the addition of sodium carbonate, the double salt of sodium calcium galacturonate will begin to crystallize.[6]
-
Allow the solution to stand to ensure complete crystallization.
-
-
Isolation:
-
Separate the crystalline double salt by filtration.
-
Wash the collected crystals with water and then dry them. This method can yield a high percentage of the available D-Galacturonic acid.[6]
-
Quantitative Data Summary
Comparison of D-Galacturonic Acid Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Colorimetric (m-hydroxydiphenyl) | Reaction with m-hydroxydiphenyl in the presence of sulfuric acid produces a colored complex measured at 520 nm.[4] | Simple and rapid. | Can be susceptible to interference from neutral sugars; may have lower reproducibility.[4][7] |
| HPLC | Separation on a chromatography column with detection by refractive index (RI) or UV.[8] | Good specificity and can separate from other sugars. | RI detection lacks high sensitivity and is not suitable for gradient elution.[5] |
| HPAEC-PAD | Anion-exchange chromatography with pulsed amperometric detection. | High selectivity and sensitivity for carbohydrates without the need for derivatization.[5] | Requires specialized equipment. |
| LC-MS | Liquid chromatography coupled with mass spectrometry. | High sensitivity, precision, and robustness; suitable for complex matrices.[7] | Requires expensive instrumentation and expertise. |
Yields of D-Galacturonic Acid from Pectin Hydrolysis
| Hydrolysis Method | Starting Material | Reported Yield | Reference |
| Enzymatic (Pectinase) | Citrus Polygalacturonide | >70% | [2] |
| Acid (HCl) | Pectin | ~19% | [6] |
| Enzymatic (Pectinase) & HPLC Quantification | Commercial Pectin | Near complete hydrolysis | [1] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Partial Purification and Characterization of Exo-Polygalacturonase Produced by Penicillium oxalicum AUMC 4153 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 6. US2338534A - Preparation of d-galacturonic acid and its salts - Google Patents [patents.google.com]
- 7. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of D-Galacturonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing HPLC Peak Resolution for D-Galacturonic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of D-Galacturonic acid isomers.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of D-Galacturonic acid isomers.
Frequently Asked Questions (FAQs)
1. Why am I seeing poor resolution between my D-Galacturonic acid isomer peaks?
Poor resolution, characterized by overlapping or co-eluting peaks, is a common challenge in HPLC analysis.[1] Several factors can contribute to this issue:
-
Inappropriate Column Selection: The choice of stationary phase is critical for separating closely related isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase, including its organic solvent ratio, pH, and buffer strength, plays a significant role in selectivity.[2]
-
Incorrect Flow Rate: The flow rate affects the time analytes interact with the stationary phase, influencing separation.[1][3]
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect resolution.[3]
-
Column Overload: Injecting too much sample can lead to peak broadening and a decrease in resolution.[3]
To address poor resolution, a systematic approach of adjusting one parameter at a time is recommended.[1]
2. My D-Galacturonic acid peaks are splitting. What could be the cause?
Peak splitting, where a single peak appears as two or more, can be caused by several factors:[4][5]
-
Co-elution of Isomers: The "split" peak may actually be two closely eluting isomers. To confirm this, try a smaller injection volume; if two distinct peaks appear, the issue is co-elution.[4]
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can distort the peak shape.[6] Flushing the column with a strong solvent or replacing the guard column may resolve the issue.[6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7] It is best to dissolve the sample in the initial mobile phase.[7]
-
Partially Clogged Frit: A blockage in the column inlet frit can disrupt the sample flow, leading to split peaks.[6]
3. I'm observing peak tailing for my D-Galacturonic acid isomers. How can I fix this?
Peak tailing can be caused by:
-
Secondary Interactions: Unwanted interactions between the acidic analytes and active sites (silanols) on the column packing can cause tailing. Using a mobile phase modifier, such as a small amount of acid, can help to minimize these interactions.[6]
-
Column Overload: Injecting too much sample can lead to tailing. Try reducing the sample concentration or injection volume.[6]
-
Column Contamination: Buildup of contaminants on the column can also cause peak tailing.
4. How can I improve the separation of D-Galacturonic acid anomers?
Separating anomers (α and β isomers) can be particularly challenging. Here are some strategies:
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers and, in some cases, anomers.[8] Polysaccharide-based columns are commonly used for this purpose.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like sugar acids.[11] The separation is based on the partitioning of the analyte between a water-enriched layer on the stationary phase and a highly organic mobile phase.[12]
-
Temperature Optimization: Lowering the column temperature can sometimes improve the resolution of anomers by increasing retention.[13]
-
Mobile Phase pH Control: The pH of the mobile phase can influence the ionization state of D-Galacturonic acid and affect its interaction with the stationary phase, thereby impacting the separation of anomers.[14][15]
Data Presentation: Comparison of HPLC Methods
The following table summarizes different HPLC methods that can be used for the analysis of D-Galacturonic acid, providing a comparison of their key parameters.
| Method Type | Column | Mobile Phase | Detection | Key Advantages |
| Reversed-Phase | C18 | Acetonitrile, Water, and Phosphoric Acid[16] | UV (210 nm)[17] | Simple mobile phase, readily available columns. |
| Normal-Phase | Amino (NH2) | Acetonitrile/Water | Refractive Index (RI) | Good for separating underivatized sugars.[18] |
| Ion-Exchange | High-Performance Anion-Exchange (HPAEC) | Sodium Hydroxide (B78521) and Sodium Acetate (B1210297) Gradient[19] | Pulsed Amperometric Detection (PAD)[17][19] | High resolution and sensitivity for charged sugars.[17][20] |
| Chiral | Polysaccharide-based (e.g., Chiralpak) | Hexane/Ethanol/TFA[8] | Refractive Index (RI) | Can separate anomers and enantiomers.[8] |
| HILIC | Amide or bare silica | High concentration of Acetonitrile with aqueous buffer[11][13] | ELSD, MS | Effective for polar analytes, compatible with MS. |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Reversed-Phase HPLC for D-Galacturonic Acid
This protocol is a general method for the analysis of D-Galacturonic acid on a C18 column.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Prepare a mobile phase of 0.01 N Phosphoric Acid in HPLC-grade water.[17]
-
Flow Rate: Set the flow rate to 0.70 mL/min.[17]
-
Column Temperature: Maintain the column at 30 °C.
-
Injection Volume: Inject 10 µL of the sample.[17]
-
Detection: Use a UV detector at 210 nm.[17]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 2: HPAEC-PAD for D-Galacturonic Acid Isomers
This method is suitable for high-resolution separation of uronic acid isomers.
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA10.[19]
-
Mobile Phase: Use a gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc). For example, a gradient of 5-200 mM NaOH with 0-250 mM NaOAc.[17]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a pulsed amperometric detector (PAD) with a gold working electrode.[17]
-
Sample Preparation: Ensure the sample is dissolved in deionized water and filtered.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. uhplcs.com [uhplcs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Separation of D-Galacturonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 18. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
D-Galacturonic Acid Hydrate Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of D-Galacturonic acid (D-GalA) hydrate (B1144303) solutions. Below you will find frequently asked questions, a troubleshooting guide, and relevant experimental protocols to ensure the integrity of your solutions and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for D-Galacturonic acid (D-GalA) hydrate solutions?
A1: The stability of D-GalA solutions is highly dependent on storage conditions. For maximum stability, aqueous solutions should be freshly prepared. If short-term storage is necessary, store aliquots at 4°C for no longer than 24 hours.[1] Some suppliers recommend not storing aqueous solutions for more than one day at all.[2] For longer-term storage, stock solutions prepared in anhydrous solvents like DMSO can be stored at -20°C for up to a month or -80°C for up to six months in sealed containers, protected from moisture.[3][4] Solid D-Galacturonic acid hydrate is stable for years when stored in a well-sealed container at -20°C.[2][5]
Q2: My D-GalA solution has turned yellow or brown. What happened?
A2: The yellow or brown discoloration is a classic sign of non-enzymatic browning, which indicates chemical degradation.[6][7] This process is significantly accelerated by thermal stress (heating) and can occur at acidic, neutral, or alkaline pH.[6][7] The reaction involves the formation of various degradation products, including furan (B31954) derivatives and carbocyclic compounds, which are colored.[7][8] To prevent this, avoid heating D-GalA solutions unless it is a required step in your protocol and use them as quickly as possible after preparation.
Q3: What are the primary degradation pathways for D-GalA in an aqueous solution?
A3: D-GalA is more reactive than its neutral sugar counterparts (e.g., galactose).[9][10] Its degradation in solution can follow several pathways:
-
Decarboxylation: Especially under thermal stress, the carboxylic acid group can be eliminated, releasing carbon dioxide (CO2). This is a key step in the degradation process.[9][10]
-
Formation of Browning Precursors: Decarboxylation can lead to the formation of α-ketoglutaraldehyde, a highly reactive compound that contributes significantly to the formation of colored substances.[9][10]
-
pH-Dependent Degradation: In weakly acidic solutions, degradation can yield products like reductic acid and furan-2-carbaldehyde. In alkaline conditions, norfuraneol is a typical degradation product.[6][7]
Q4: How does pH affect the stability of D-GalA solutions?
A4: pH is a critical factor. Thermal degradation and browning have been observed to occur rapidly at pH levels of 3, 5, and 8.[6][7] The specific degradation products formed can vary depending on the pH. For example, some products are characteristic of acidic conditions, while others are formed under alkaline conditions.[6][7] It is crucial to buffer your solution appropriately for your experiment and to consider the pH when evaluating stability.
Q5: How can I analyze my D-GalA solution to check for degradation?
A5: Several analytical methods can be used to assess the purity and concentration of D-GalA and to detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying the remaining D-GalA and detecting the appearance of degradation products.[11]
-
Spectrophotometry: Colorimetric methods, such as the m-hydroxydiphenyl assay, can be used to quantify uronic acids. An increase in absorbance in the visible spectrum (browning) is a direct indicator of degradation.[1]
-
High-Performance Anion-Exchange Chromatography (HPAEC): This technique, often coupled with Pulsed Amperometric Detection (PAD) or fluorescence detection, is a sensitive method for analyzing monosaccharides and their derivatives.[12]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution is discolored (yellow/brown) upon preparation or after short storage. | Thermal Degradation: The solution was likely exposed to heat or stored at room temperature for too long. D-GalA is very sensitive to heat.[7][8] | Prepare fresh solution using high-purity water at room temperature or below. Store at 4°C and use immediately. Avoid any heating steps. |
| Unexpected peaks appear in HPLC/HPAEC chromatogram. | Chemical Degradation: New peaks represent degradation products.[6] | Confirm the identity of the main peak with a fresh standard. Review solution preparation and storage procedures to minimize degradation. Consider performing forced degradation studies to identify potential degradation product peaks. |
| The pH of the aqueous solution changes over time. | Degradation: The formation of acidic or other charged degradation products can alter the solution's pH. | Use a buffered solution appropriate for your experimental pH range. Monitor pH at the start and end of the experiment. A significant shift indicates instability. |
| Low or inconsistent results in biological or chemical assays. | Loss of Active Compound: The concentration of D-GalA may have decreased due to degradation. | Prepare and use the D-GalA solution fresh for each experiment. Quantify the concentration of the solution immediately before use with a validated analytical method (e.g., HPLC). |
| Visible microbial growth (cloudiness, film) in the solution. | Microbial Contamination: Aqueous sugar solutions are susceptible to microbial growth, especially if stored for more than a few hours at 4°C or room temperature.[13] | Prepare solutions using sterile water and aseptic techniques. For biological experiments, sterilize the solution by filtering through a 0.22 µm filter.[4] For non-biological applications, adding a preservative may be an option.[13] |
Troubleshooting Workflow for D-GalA Solution Instability
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. D-Galacturonic acid as a highly reactive compound in nonenzymatic browning. 1. Formation of browning active degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
overcoming matrix effects in D-Galacturonic acid quantification
Welcome to the technical support center for D-Galacturonic acid (GalA) quantification. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a core focus on overcoming matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: My sample matrix is complex (e.g., plant extract, biological fluid). How can I minimize matrix effects in my LC-MS analysis?
Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a significant challenge when working with complex samples.[1][2][3] Several strategies can be employed to mitigate these effects:
-
Effective Sample Preparation: This is the most critical step.[4] The goal is to remove interfering components while ensuring good recovery of GalA.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples.[5] Different sorbents can be used depending on the nature of the matrix and the analyte. For uronic acids, ion-exchange resins or specialized polymeric phases can yield high recovery rates.[5]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition GalA away from interfering hydrophobic compounds. Adjusting the pH of the aqueous phase can optimize the extraction of the acidic GalA.[4]
-
Protein Precipitation (PPT): For biological fluids like plasma or serum, precipitating proteins with agents like acetonitrile (B52724) or trichloroacetic acid (TCA) is a common first step.[4] However, this may not remove all interfering small molecules.
-
-
Chromatographic Separation: Optimizing your HPLC/UHPLC method can separate GalA from co-eluting matrix components.[1] Experiment with different column chemistries, mobile phase compositions, and gradients to achieve baseline separation.
-
Stable Isotope Dilution (SID): This is a powerful technique for accurately quantifying GalA in complex matrices.[6][7] A stable isotope-labeled internal standard (e.g., ¹³C₆-galacturonic acid) is spiked into the sample at the beginning of the workflow.[6] Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for reliable correction and quantification.[6][8]
-
Sample Dilution: A simple approach is to dilute the sample extract.[8] This reduces the concentration of interfering matrix components, but it may also lower the GalA concentration below the limit of quantification of your assay.[8]
Troubleshooting Workflow for LC-MS Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis of D-Galacturonic acid.
FAQ 2: I am using a colorimetric assay (e.g., m-hydroxydiphenyl) and getting inconsistent results. What could be the cause?
Colorimetric assays, while common, can be susceptible to interference and variability.[6] Here are some troubleshooting steps:
-
Interference from Neutral Sugars: Neutral sugars can react with the reagents to produce colored derivatives, leading to an overestimation of GalA content.[9] Some methods use a correction by subtracting the absorbance at a different wavelength to account for this browning effect.[9][10]
-
Reaction Kinetics: The color development reaction can be time-sensitive.[10] Ensure precise timing between adding reagents and taking absorbance readings for all samples and standards. Using a microplate reader can help take simultaneous readings and minimize variability.[10]
-
Reagent Stability and Preparation: Prepare fresh reagents as specified in the protocol. The m-hydroxydiphenyl (MHDP) reagent, in particular, can be sensitive.[9]
-
Sample pH: Ensure the pH of your samples and standards is consistent and appropriate for the assay chemistry.
-
Incomplete Hydrolysis: If you are measuring total GalA from pectin (B1162225), incomplete hydrolysis of the polysaccharide will lead to underestimation.[11] Ensure your acid or enzymatic hydrolysis conditions (time, temperature, enzyme concentration) are optimized.[11][12]
FAQ 3: My enzymatic assay for D-Galacturonic acid shows low activity or high background. What should I check?
Enzymatic assays offer high specificity, but require careful optimization. Here are some common issues and solutions:
-
Enzyme Inhibitors in the Sample: Components in your sample matrix (e.g., metal ions, EDTA, detergents) can inhibit the enzyme.[7][13] Consider a sample cleanup step (like SPE) or deproteinization if your sample contains high concentrations of potential inhibitors.[13]
-
Incorrect Buffer/pH: Enzymes have optimal pH ranges for activity. Ensure the assay buffer is at the correct pH and has the required cofactors.[7]
-
Improperly Stored or Expired Reagents: Enzymes are sensitive to temperature. Always store enzymes and other kit components as recommended and check expiration dates.[13] Improperly thawed components can also lead to issues.[13]
-
Sample Preparation: For cellular or tissue samples, ensure complete lysis and extraction to release the GalA.[14] Some protocols recommend a heating step to inactivate endogenous enzymes that might interfere.[14][15]
Troubleshooting Diagram for Enzymatic Assays
Caption: A decision tree for troubleshooting common issues in enzymatic D-Galacturonic acid assays.
FAQ 4: I am using GC-MS for quantification after derivatization. What are the key factors for success?
GC-MS requires derivatization to make GalA volatile. This process introduces potential pitfalls:
-
Incomplete Derivatization: The reaction (e.g., trimethylsilylation) must go to completion for all samples and standards.[16] Matrix components can sometimes interfere with the derivatization reaction.[16]
-
Derivative Instability: Some derivatives can be unstable over time.[16] It is crucial to analyze samples within a consistent timeframe after derivatization.
-
Matrix Effects at Injection: Non-volatile matrix components can accumulate in the GC inlet liner, creating active sites that may degrade the analyte or affect injection efficiency.[3] Using a suitable injection liner and performing regular maintenance is important.[16]
-
Sample Cleanup: A thorough cleanup to remove inorganic ions and other non-volatile materials is essential before derivatization to protect the GC system and ensure reproducible results.[5]
Data Presentation: Comparison of Sample Cleanup Methods
The choice of sample cleanup method significantly impacts the recovery of D-Galacturonic acid and the reduction of matrix effects. The following table summarizes recovery data for different methods applied to a standard solution containing monosaccharides and uronic acids.
| Cleanup Method | Matrix Type | Analyte Recovery (%) | Key Advantage | Reference |
| Solid-Phase Extraction (SPE) | Standard Carbohydrate Solution | ~95-100% | High recovery and effective removal of inorganic ions | [5] |
| Ion Exchange Resin (Amberlite MB-6113) | Standard Carbohydrate Solution | Variable, generally lower than SPE | Specific for ionic species | [5] |
| Ion Exchange Resin (Amberlite IRN-150) | Standard Carbohydrate Solution | Variable, generally lower than SPE | Specific for ionic species | [5] |
| Protein Precipitation (Acetonitrile) | Plasma/Serum | >96% (protein removal) | Simple and fast for biological fluids | [4] |
| Liquid-Liquid Extraction (LLE) | Varies | Dependent on solvent and pH | Good for removing specific classes of interferences (e.g., lipids) | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Uronic Acid Cleanup
This protocol is adapted from a method demonstrated to have high recovery for uronic acids from samples containing inorganic interferences.[5]
-
Column Conditioning: Condition a polypropylene (B1209903) SPE column by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Sample Loading: Load 1 mL of your aqueous sample extract onto the column.
-
Washing: Wash the column with 5 mL of ultrapure water to elute the saccharides, including D-Galacturonic acid. The interfering inorganic ions are retained on the column.
-
Eluate Collection: Collect the eluate containing the purified GalA.
-
Analysis: The collected fraction is now ready for analysis by GC-MS (after derivatization) or LC-MS.
Protocol 2: Stable Isotope Dilution LC-MS for Total GalA in Plant Material
This protocol is based on a robust method for quantifying total GalA in complex pectin-containing samples.[6]
-
Internal Standard Spiking: Weigh your plant-derived sample and add a known amount of ¹³C₆-galacturonic acid internal standard.
-
Acid Hydrolysis & Degradation: Add concentrated sulfuric acid to the sample. Incubate under optimized conditions (e.g., specific time and temperature) to hydrolyze pectin and degrade GalA to 5-formyl-2-furancarboxylic acid (5FFA). The ¹³C₆-GalA is converted to its labeled 5FFA equivalent.[6]
-
Extraction: Perform a liquid-liquid extraction (e.g., with diethyl ether) to extract the 5FFA and its labeled analogue from the acid mixture.
-
Solvent Evaporation & Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
UHPLC-ESI-MS Analysis: Inject the sample and quantify by monitoring the specific ion transitions for both the unlabeled 5FFA and the ¹³C-labeled 5FFA internal standard.[6] The ratio of the analyte to the internal standard is used to calculate the concentration, correcting for any variability in hydrolysis and extraction.[6]
Experimental Workflow for SID LC-MS Protocol
Caption: Step-by-step workflow for quantifying D-Galacturonic acid using stable isotope dilution LC-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. cohesionbio.com.cn [cohesionbio.com.cn]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 16. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of D-Galacturonic Acid
Welcome to the technical support center for the high-throughput screening (HTS) of D-Galacturonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental methods.
Frequently Asked Questions (FAQs)
Q1: What are the common principles behind high-throughput screening assays for D-Galacturonic acid?
A1: High-throughput screening assays for D-Galacturonic acid are primarily based on two principles: enzymatic assays and colorimetric assays.
-
Enzymatic assays utilize an enzyme, such as uronate dehydrogenase, to oxidize D-Galacturonic acid. This reaction is coupled to the reduction of a cofactor like NAD+ to NADH, and the resulting increase in absorbance at 340 nm is proportional to the D-Galacturonic acid concentration.[1]
-
Colorimetric assays involve the reaction of D-Galacturonic acid with a chemical reagent, such as carbazole (B46965) or 3,5-dimethylphenol, in the presence of a strong acid like sulfuric acid.[2][3] This reaction produces a colored product, and the intensity of the color, measured at a specific wavelength (e.g., 525 nm), is directly proportional to the D-Galacturonic acid concentration in the sample.[4]
Q2: How should I prepare different types of samples for a D-Galacturonic acid HTS assay?
A2: Proper sample preparation is critical for accurate and reproducible results. The preparation method will vary depending on the sample type.
-
Liquid Samples (e.g., cell culture media, fermentation samples): These can often be assayed directly after a brief heat inactivation step (e.g., 90-95°C for 10 minutes) to stop any enzymatic activity.[1][4]
-
Plant Materials: Mill the plant material and extract with heated water (e.g., 80°C). The extract should then be clarified by filtration or centrifugation.[1]
-
Tissue Samples: Homogenize the tissue in an appropriate assay buffer. This is often followed by a heat treatment (e.g., 80°C for 30 minutes) and centrifugation to remove solids.[4]
-
Cell or Bacteria Samples: Lyse the cells, for instance by sonication, followed by heat treatment and centrifugation to pellet cellular debris. The supernatant is then used for the assay.[4]
-
Samples Containing Protein: Deproteinization is often necessary to prevent interference. This can be achieved by using methods such as perchloric acid precipitation or Carrez reagents.[1]
It is also crucial to ensure the final concentration of D-Galacturonic acid in the sample falls within the linear range of the assay.[1] This may require serial dilutions of the prepared sample.
Q3: What are the key parameters to consider when optimizing a D-Galacturonic acid HTS assay?
A3: To ensure the robustness and reliability of your HTS assay, consider the following parameters during optimization:
-
Assay Volume: Miniaturizing the assay to a 384-well plate format is common for HTS to conserve reagents and samples.[5]
-
Reagent Concentrations: Optimize the concentrations of enzymes, substrates, and detection reagents to achieve a good signal-to-noise ratio.
-
Incubation Times and Temperatures: Verify the correct incubation times and temperatures as specified in the assay protocol to ensure the reaction goes to completion or proceeds optimally.[6]
-
Controls: Include appropriate positive and negative controls on each plate to monitor assay performance.[7]
-
Statistical Validation: Use metrics like the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[5]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio or Poor Sensitivity
This issue can manifest as low absorbance or fluorescence readings, making it difficult to distinguish between hits and non-hits.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Increase the concentration of the enzyme or substrate to boost the signal.[7] Ensure detection reagents are at their optimal working concentration. |
| Reagent Instability or Degradation | Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles.[6][7] |
| Incorrect Wavelength Setting | Verify that the plate reader is set to the correct wavelength for absorbance or fluorescence detection as specified in the assay protocol (e.g., 340 nm for NADH-based assays, 525 nm for some colorimetric assays).[1][4][6] |
| Insufficient Incubation Time | Ensure the reaction has been incubated for the recommended duration to allow for sufficient product formation.[6] |
Issue 2: High Well-to-Well Variability or Poor Reproducibility
Inconsistent results across a plate or between plates can compromise the reliability of your screening data.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and consider using a master mix for reagents to minimize pipetting variations.[6] Automated liquid handling systems should be properly calibrated. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with a blank solution to create a more uniform environment.[7] |
| Temperature and Humidity Fluctuations | Ensure a stable and controlled environment for all assay steps, particularly during incubation.[7] |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well without introducing bubbles. |
Issue 3: False Positives or False Negatives
These misleading results can lead to wasted time and resources in follow-up studies.
| Possible Cause | Recommended Solution |
| Interfering Substances in Samples | Some substances can interfere with enzymatic or colorimetric assays. Examples include reducing agents (e.g., ascorbic acid), chelators (e.g., EDTA), and detergents.[6][8] Consider sample purification steps if interference is suspected. |
| Compound Autofluorescence | In fluorescence-based assays, some test compounds may be naturally fluorescent at the measurement wavelength, leading to false positives.[7] A pre-read of the plate before adding detection reagents can help identify such compounds. |
| Enzyme Inhibition or Activation | Test compounds may directly inhibit or activate the assay enzyme, leading to false negatives or false positives, respectively. Secondary assays and counter-screens are essential to validate initial hits.[7] |
| Presence of Other Sugars | Some colorimetric assays may have cross-reactivity with other sugars, leading to overestimation.[2][8] Using a more specific assay or performing a blank correction with a sample containing the interfering sugars can help mitigate this.[8] |
Experimental Protocols & Data
Enzymatic Assay for D-Galacturonic Acid
This protocol is based on the oxidation of D-Galacturonic acid by uronate dehydrogenase.
Experimental Workflow
Caption: Workflow for an enzymatic D-Galacturonic acid assay.
Principle of Detection
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cohesionbio.com.cn [cohesionbio.com.cn]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
minimizing byproduct formation during acid hydrolysis of pectin
Welcome to the technical support center for the acid hydrolysis of pectin (B1162225). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing byproduct formation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the acid hydrolysis of pectin, offering direct answers and actionable solutions.
1. What are the primary byproducts I should be concerned about during acid hydrolysis of pectin?
The main byproducts of concern are furanic compounds, primarily furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF).[1] Furfural originates from the degradation of pentoses (like arabinose and xylose) present in pectin side chains, while HMF is formed from the degradation of hexoses (such as galactose and rhamnose) and galacturonic acid, the main component of pectin.[1] These compounds are often considered toxic to microorganisms and can interfere with subsequent fermentation or analytical processes.[1]
2. My galacturonic acid yield is low, and I suspect byproduct formation. What are the likely causes?
Low yields of galacturonic acid are often linked to degradation under harsh hydrolysis conditions.[2] The key factors that promote the formation of undesirable byproducts include:
-
High Temperatures: Elevated temperatures, especially above 100°C, accelerate the degradation of liberated monosaccharides into furfural and HMF.[1][3]
-
High Acid Concentrations: Strongly acidic conditions (e.g., sulfuric acid concentrations of 2 M) can lead to a rapid degradation of the target sugars.[1]
-
Prolonged Reaction Times: Extended hydrolysis times can increase the exposure of released sugars to the acidic environment, leading to their degradation.[1]
3. How can I minimize the formation of furfural and HMF?
Minimizing byproduct formation involves a careful optimization of reaction conditions. Here are key strategies:
-
Optimize Temperature and Time: Employ the lowest effective temperature and shortest possible reaction time to achieve satisfactory hydrolysis while minimizing sugar degradation. Studies have shown that temperatures around 80-100°C are often a good starting point.[4][5] Kinetic studies can help determine the point at which the rate of galacturonic acid release is optimal before significant degradation occurs.[1]
-
Control Acid Concentration: Use a lower concentration of a strong acid (e.g., 1% v/v H₂SO₄) or a weaker acid like citric acid or trifluoroacetic acid (TFA).[1][2][5] Milder acid conditions are generally less destructive to the released sugars.
-
Consider a Two-Step Hydrolysis: A mild initial acid hydrolysis can be used to cleave the more labile neutral sugar side chains, followed by a more targeted enzymatic hydrolysis to release galacturonic acid.[4][5][6] This combined approach can significantly improve the yield of the desired product while minimizing byproduct formation.
4. What is the effect of pectin's degree of methylation (DM) on byproduct formation?
The degree of methylation (DM) of pectin primarily affects the rate of the main hydrolysis reaction rather than directly influencing byproduct formation from released sugars. Pectin with a lower DM (polypectate) tends to hydrolyze more rapidly in acidic conditions (pH 2.5-4.5) than highly methylated pectin.[7][8] However, at pH values above 3.8, a different degradation mechanism called β-elimination becomes dominant for pectin with a high DM.[7][9] While β-elimination also breaks down the pectin chain, the primary concern for byproduct formation remains the subsequent degradation of the released monosaccharides under acidic and high-temperature conditions. Therefore, while DM is a critical parameter for optimizing the hydrolysis rate, controlling temperature and acid concentration is more direct for minimizing furfural and HMF.
5. Should I consider enzymatic hydrolysis to avoid byproducts?
Yes, enzymatic hydrolysis is an excellent alternative to acid hydrolysis for minimizing byproducts.[10] Pectinolytic enzymes are highly specific and operate under much milder conditions of temperature and pH (typically 37-50°C and pH 4.5-7.5).[11][12] This gentle approach effectively liberates galacturonic acid without the harsh conditions that lead to sugar degradation and the formation of furfural and HMF.[4][10] While potentially more expensive and slower than acid hydrolysis, the high selectivity and yield of the desired product often make it a superior choice when product purity is critical.[2]
Data Presentation
Table 1: Effect of Acid Concentration and Temperature on Galacturonic Acid Recovery and Byproduct Formation
| Acid Type | Acid Concentration | Temperature (°C) | Reaction Time (h) | Galacturonic Acid Recovery | Furfural/HMF Formation | Reference |
| H₂SO₄ | 2 M | 100 | > 2 | Decreased after 2h | Significant | [1] |
| H₂SO₄ | 1 M | 100 | > 6 | Decreased after 6h | Moderate | [1] |
| H₂SO₄ | 0.2 M | 100 | > 18 | Decreased after 18h | Low | [1] |
| H₂SO₄ | 1% (v/v) | 100 | 4 | ~60% yield | Low within 4h | [1] |
| TFA | 0.2 M | 80 | 72 | Incomplete depolymerization | Minimal degradation | [4][5][6] |
| Citric Acid | pH 2.0 | 90 | 3 | Not specified | Not specified | [2] |
Table 2: Comparison of Acid vs. Enzymatic Hydrolysis
| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis |
| Conditions | High temperature (80-100°C+), low pH (<3) | Mild temperature (37-50°C), moderate pH (4.5-7.5) |
| Specificity | Low (catalyzes hydrolysis of various glycosidic bonds) | High (specific enzymes target specific linkages) |
| Byproduct Formation | High potential for furfural and HMF | Minimal to none |
| Reaction Time | Generally faster | Can be slower |
| Cost | Lower reagent cost | Higher enzyme cost |
| Yield of Target Monomer | Can be lower due to degradation | Generally higher and purer |
Experimental Protocols
Protocol 1: General Acid Hydrolysis of Pectin
This protocol provides a general procedure for the acid hydrolysis of pectin using sulfuric acid.
Materials:
-
Pectin
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Heating mantle or water bath with stirring capability
-
pH meter
-
Sodium hydroxide (B78521) (for neutralization)
-
Ethanol (B145695) (for precipitation)
Procedure:
-
Preparation: Prepare a 1% (w/v) pectin solution by suspending 1 gram of pectin in 100 mL of deionized water.
-
Acidification: Adjust the pH of the pectin suspension to the desired level (e.g., 1.0-2.0) using a calculated amount of sulfuric acid. For example, to achieve a 1% (v/v) H₂SO₄ concentration, add 1 mL of concentrated H₂SO₄ to 99 mL of the pectin suspension.
-
Hydrolysis: Heat the mixture to the desired temperature (e.g., 100°C) in a water bath or heating mantle with constant stirring for a predetermined time (e.g., 4 hours).[1]
-
Cooling and Neutralization: After the hydrolysis period, cool the reaction mixture to room temperature. Neutralize the solution to pH 7.0 with sodium hydroxide.
-
Precipitation (Optional): To separate the hydrolyzed pectin fragments from the liberated monosaccharides, add three volumes of 96% ethanol to the neutralized solution to precipitate the larger fragments.
-
Separation: Centrifuge the mixture to pellet the precipitate. The supernatant will contain the galacturonic acid and other monosaccharides.
-
Quantification: Analyze the concentration of galacturonic acid and any byproducts in the supernatant using a suitable method like High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enzymatic Hydrolysis of Pectin
This protocol outlines a general method for the enzymatic hydrolysis of pectin using commercially available pectinases.
Materials:
-
Pectin
-
Pectinase (B1165727) enzyme complex (containing polygalacturonase activity)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Deionized water
-
Shaking water bath or incubator
-
pH meter
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 gram of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Stir until the pectin is fully dissolved; gentle heating (around 40°C) may be necessary.[11]
-
Enzyme Addition: Add the pectinase enzyme preparation to the pectin solution. The optimal enzyme loading should be determined experimentally but a starting point could be based on manufacturer recommendations.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specified duration (e.g., 24 hours) in a shaking water bath to ensure continuous mixing.[11]
-
Enzyme Inactivation: After incubation, heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.[11]
-
Clarification: Centrifuge the reaction mixture to remove any insoluble material.
-
Quantification: Analyze the supernatant for galacturonic acid content using HPLC or another appropriate method.
Visualizations
Caption: Comparative workflow of acid and enzymatic hydrolysis of pectin.
Caption: Byproduct formation pathway during acid hydrolysis of pectin.
References
- 1. scialert.net [scialert.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. explore.lib.uliege.be [explore.lib.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Polygalacturonase Production from a Newly Isolated Thalassospira frigidphilosprofundus to Use in Pectin Hydrolysis: Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-elution in chromatographic analysis of uronic acids
Welcome to the technical support center for the chromatographic analysis of uronic acids. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on co-elution.
Troubleshooting Guides
This section provides step-by-step guidance in a question-and-answer format to address specific challenges encountered during the chromatographic analysis of uronic acids.
Q1: My chromatogram shows poor resolution with co-eluting or overlapping peaks for my uronic acid standards. Where do I start?
A1: Co-elution is a frequent challenge when analyzing structurally similar molecules like uronic acids. A systematic approach is essential to pinpoint and resolve the issue. The resolution between two chromatographic peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k). A resolution value (Rs) of 1.5 or greater is typically desired for baseline separation[1].
First, you must confirm that you are truly observing co-elution. What appears as a single, symmetrical peak might be multiple compounds eluting at the same time[2].
Methods for Confirming Co-elution:
-
Visual Inspection: Look for subtle signs of asymmetry, such as peak shoulders or tailing. A shoulder is a sharp discontinuity on the peak's edge, which may indicate a hidden peak[2].
-
Diode Array Detector (DAD/PDA): A DAD detector collects multiple UV spectra across a single peak. If the spectra are identical throughout, the peak is likely pure. If they differ, the system will flag potential co-elution[2][3].
-
Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio of ions across the peak. A shift in the mass spectra from the leading edge to the tailing edge is a strong indicator of co-elution[2][3].
Once co-elution is confirmed, you can follow a logical troubleshooting workflow to improve your separation.
References
optimizing temperature and pH for enzymatic D-Galacturonic acid production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic production of D-Galacturonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the enzymatic production of D-Galacturonic acid from pectin (B1162225)?
A1: The primary enzymes used are pectinases, which are a complex of enzymes that degrade pectin. The most important of these for D-Galacturonic acid production are:
-
Polygalacturonase (PG): This enzyme hydrolyzes the α-1,4-glycosidic bonds in the polygalacturonic acid backbone of pectin, releasing D-Galacturonic acid monomers.[1][2][3]
-
Pectin methylesterase (PME): This enzyme de-esterifies pectin, making it a more suitable substrate for polygalacturonase.[4]
Q2: What are the typical optimal temperature and pH ranges for polygalacturonase activity?
A2: The optimal conditions can vary depending on the microbial source of the enzyme. However, most fungal polygalacturonases exhibit optimal activity in the following ranges:
-
pH: 4.0 to 6.0.[1][5][7] It is crucial to determine the optimal conditions for the specific enzyme being used.
Q3: How can I quantify the concentration of D-Galacturonic acid in my sample?
A3: Several methods are available for quantifying D-Galacturonic acid, including:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method.[4]
-
Colorimetric Assays: Commercially available kits can be used for a simpler, high-throughput quantification.[8][9][10] These assays are often based on the enzymatic determination of D-Galacturonic acid where the production of NADH is measured spectrophotometrically at 340 nm.[11][12]
-
DNS (3,5-dinitrosalicylic acid) method: This method measures the reducing sugars released during hydrolysis.[13][14]
Troubleshooting Guide
Problem 1: Low Yield of D-Galacturonic Acid
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Verify the optimal temperature for your specific polygalacturonase. Enzyme activity can decrease significantly outside of this range.[1][5] Incubate the reaction at the recommended optimal temperature. |
| Suboptimal pH | Check the pH of your reaction buffer. The pH should be within the optimal range for your enzyme.[1][7] Adjust the buffer pH if necessary. |
| Incorrect Enzyme Concentration | Too little enzyme will result in incomplete hydrolysis of the pectin substrate. Increase the enzyme concentration in increments to find the optimal loading. |
| Presence of Inhibitors | Pectin sources can contain inhibitors such as phenolic compounds.[15] Consider a pre-treatment step to remove potential inhibitors. |
| Incomplete Hydrolysis | The incubation time may be insufficient for complete breakdown of the pectin. Extend the incubation period and take samples at different time points to determine the optimal reaction time. |
| Product Inhibition | High concentrations of D-Galacturonic acid can inhibit the activity of polygalacturonase.[15] Consider strategies to remove the product as it is formed, such as using a fed-batch reactor system. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Pectin Substrate | The composition of pectin can vary between different sources and even batches.[15] Use a consistent and well-characterized source of pectin for your experiments. |
| Inaccurate Pipetting | Small errors in pipetting enzymes or substrates can lead to significant variations in results. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Temperature Fluctuations | Ensure your incubator or water bath maintains a stable temperature throughout the experiment. |
| pH Drift | The pH of the reaction mixture may change during the course of the hydrolysis. Monitor the pH and adjust if necessary. |
Data Presentation
Table 1: Optimal Temperature and pH for Polygalacturonases from Various Fungal Sources
| Fungal Source | Optimal Temperature (°C) | Optimal pH |
| Rhizomucor pusillus | 55 | 5.0 |
| Thermoascus aurantiacus | 60-70 | 5.5-6.0 |
| Aspergillus niger | 55 | 5.0 |
| Calonectria pteridis | 60 | 4.0 |
| Penicillium rolfsii | 60 | 6.0 |
Table 2: Kinetic Parameters for Polygalacturonase from Rhizomucor pusillus
| Parameter | Value |
| Km (mg/mL) | 0.22 |
| Vmax (U/mL) | 4.34 |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Pectin for D-Galacturonic Acid Production
Materials:
-
Pectin (e.g., from citrus peel)
-
Polygalacturonase
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Deionized water
-
Shaking water bath or incubator
-
pH meter
-
Centrifuge
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of pectin in 0.1 M sodium acetate buffer (pH 4.5). Stir until the pectin is fully dissolved. Gentle heating (around 40°C) can aid dissolution.[4]
-
Enzyme Addition: Add polygalacturonase to the pectin solution. The optimal enzyme concentration should be determined experimentally, but a starting point of 10 units per gram of pectin is recommended.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for 24 hours with gentle agitation.[4]
-
Enzyme Inactivation: After incubation, heat the reaction mixture to 100°C for 10 minutes to inactivate the enzyme.[4]
-
Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to remove any insoluble material.[4]
-
Sample Collection: Collect the supernatant, which contains the D-Galacturonic acid, for quantification.
Protocol 2: Quantification of D-Galacturonic Acid using HPLC
Materials:
-
Supernatant from Protocol 1
-
D-Galacturonic acid standard
-
0.005 M Sulfuric acid (mobile phase)
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and a UV or RI detector[4]
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a series of D-Galacturonic acid standards with known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL) in deionized water.[4]
-
Sample Preparation: Filter the supernatant from Protocol 1 through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature to 60°C.
-
Set the mobile phase flow rate to 0.6 mL/min.
-
Set the detector (UV at 210 nm or RI).
-
Inject 20 µL of each standard and sample.
-
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the D-Galacturonic acid standards. Use the standard curve to determine the concentration of D-Galacturonic acid in the samples.
Visualizations
Caption: Workflow for enzymatic D-Galacturonic acid production.
Caption: Troubleshooting flowchart for low D-Galacturonic acid yield.
References
- 1. Production, Purification, and Characterization of Polygalacturonase from Rhizomucor pusillus Isolated from Decomposting Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification and Properties of Polygalacturonase Produced by Thermophilic Fungus Thermoascus aurantiacus CBMAI-756 on Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Glucuronic/D-Galacturonic Acid Assay Kit [neogen.com]
- 9. D-Galacturonic acid Assay Kit (ARG83414) - arigo Biolaboratories [arigobio.com]
- 10. cohesionbio.com.cn [cohesionbio.com.cn]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. D-Glucuronic acid and D-Galacturonic acid Assay Kit - Creative BioMart [creativebiomart.net]
- 13. bbrc.in [bbrc.in]
- 14. Biochemical Characterization, Thermal Stability, and Partial Sequence of a Novel Exo-Polygalacturonase from the Thermophilic Fungus Rhizomucor pusillus A13.36 Obtained by Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of D-Galacturonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of D-Galacturonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of D-Galacturonic acid in a question-and-answer format.
Problem: No crystals are forming, or the yield is very low.
Possible Causes and Solutions:
-
Insufficient Supersaturation: The solution may not be saturated enough for nucleation to occur.
-
Solution: Concentrate the solution further by slow evaporation of the solvent. If using an anti-solvent, a higher ratio of anti-solvent to solvent may be required. Be cautious not to oversaturate too quickly, which can lead to oiling out.
-
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the D-Galacturonic acid fully dissolved.
-
Solution: Methyl alcohol is often a better choice than ethanol (B145695) as it dissolves D-Galacturonic acid readily but allows for easier crystallization upon cooling or addition of an anti-solvent.[1] Experiment with solvent systems with varying polarities.
-
-
Presence of Impurities: Impurities from the pectin (B1162225) hydrolysis process, such as neutral sugars (rhamnose, galactose, arabinose), can inhibit nucleation and crystal growth.[2][3]
-
Solution: Purify the D-Galacturonic acid solution before crystallization. Treatment with activated charcoal can help remove colored impurities.[1] Consider purifying via the formation of a less soluble double salt, such as sodium calcium d-galacturonate, which can be crystallized from crude hydrolysates and then converted back to the free acid.[4][5]
-
-
Slow Nucleation Kinetics: Sometimes, even in a supersaturated solution, spontaneous nucleation is slow.
-
Solution: Introduce seed crystals of D-Galacturonic acid to induce crystallization. If seed crystals are unavailable, try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites.
-
Problem: An oil or syrup is forming instead of crystals (Oiling Out).
Possible Causes and Solutions:
-
High Degree of Supersaturation: Rapid cooling or adding an anti-solvent too quickly can lead to a state of high supersaturation where the solute separates as a liquid phase instead of a solid.[6][7]
-
High Impurity Levels: Impurities can interfere with the crystal lattice formation, promoting the formation of an oil.[6][10]
-
Solution: Ensure the starting material is of high purity. Refer to the purification methods mentioned above.
-
-
Inadequate Agitation: Poor mixing can lead to pockets of high supersaturation.
-
Solution: Maintain consistent and appropriate stirring throughout the crystallization process.
-
-
Temperature: The temperature of the solution may be above the melting point of the desired crystalline form in the presence of the solvent.
-
Solution: Attempt crystallization at a lower temperature.
-
Problem: The resulting crystals are very small (fine needles or powder).
Possible Causes and Solutions:
-
Rapid Nucleation: A high rate of nucleation leads to the formation of many small crystals rather than fewer, larger ones.
-
Solution: Reduce the rate of supersaturation by slowing down the cooling or anti-solvent addition rate. A lower degree of supersaturation favors crystal growth over nucleation.
-
-
Insufficient Growth Time: The crystals may not have had enough time to grow.
-
Solution: Allow the crystallization to proceed for a longer period.
-
-
Solvent System: The solvent can influence crystal habit.
-
Solution: Experiment with different solvents or solvent mixtures. For instance, crystallization from 95% ethanol is known to produce micro-needles.[11]
-
Problem: The crystals are impure or have poor morphology.
Possible Causes and Solutions:
-
Co-precipitation of Impurities: Impurities present in the mother liquor can get trapped in the growing crystals.[3]
-
Solution: Recrystallization is a common technique to improve purity. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-crystallize slowly. Ensure the initial purity of the D-Galacturonic acid is high.
-
-
Formation of Different Polymorphs or Anomers: D-Galacturonic acid can exist in different crystalline forms (e.g., monohydrate, anhydrous) and as α and β anomers, which can affect crystal shape and properties.[11][12][13]
-
Solution: Control the crystallization conditions (solvent, temperature, cooling rate) to favor the formation of a single, desired polymorph. Characterize the resulting crystals using techniques like XRD or DSC to identify the form.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing D-Galacturonic acid?
A1: While there is no single "best" solvent for all applications, methyl alcohol has been reported to be advantageous as it dissolves D-Galacturonic acid more readily than ethanol and reduces the formation of more soluble isomers, facilitating higher yields.[1] Crystallization from 95% ethanol has also been documented, often yielding fine, needle-like crystals.[11] The choice of solvent will depend on the desired crystal form and the specific crystallization technique being employed.
Q2: How can I remove impurities from my D-Galacturonic acid solution before crystallization?
A2: D-Galacturonic acid is typically derived from the hydrolysis of pectin, which can introduce neutral sugars and other impurities.[2][15] Here are two common purification strategies:
-
Activated Charcoal Treatment: Adding activated charcoal to the solution can help adsorb colored impurities and some organic residues. The charcoal is then removed by filtration.[1]
-
Crystallization as a Double Salt: A highly effective method is to crystallize the D-Galacturonic acid as a double salt, such as sodium calcium d-galacturonate. These double salts often have low solubility in water, allowing them to be selectively precipitated from the crude hydrolysate, leaving many impurities behind in the mother liquor.[4][5] The purified salt can then be treated with acid to regenerate the pure D-Galacturonic acid.
Q3: What are the different crystalline forms of D-Galacturonic acid I should be aware of?
A3: D-Galacturonic acid can exist in several forms, which can be a challenge in achieving consistent crystallization:
-
Anomers: In solution and in the solid state, it can exist as α and β anomers, which have different spatial arrangements of the hydroxyl group at the anomeric carbon (C1).[12][13]
-
Hydrates: It commonly crystallizes as a monohydrate (C₆H₁₀O₇·H₂O), but anhydrous forms may also exist.[11]
-
Polymorphs: It is possible for a single compound to crystallize in multiple different crystal lattice arrangements, known as polymorphs. These can have different physical properties.
The specific form obtained can be influenced by the crystallization conditions. It is advisable to characterize your crystals using analytical techniques like X-ray diffraction (XRD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA) to identify the form you have produced.[14]
Q4: My crystallization is resulting in an oil. What is "oiling out" and how can I prevent it?
A4: "Oiling out," or liquid-liquid phase separation, is when a dissolved compound separates from the solution as a liquid (an "oil") instead of a solid crystal.[6][10] This often happens when the solution is highly supersaturated, or when impurities are present that hinder the formation of a crystal lattice.[6][7] To prevent oiling out:
-
Reduce the rate of supersaturation: Use a slower cooling profile or add your anti-solvent more slowly with efficient stirring.
-
Use seed crystals: Seeding the solution at a lower supersaturation can encourage crystallization to occur before the conditions for oiling out are reached.
-
Ensure high purity: Purify your D-Galacturonic acid to remove impurities that may be inhibiting crystallization.
-
Adjust your solvent system: Sometimes, changing the solvent or the solvent/anti-solvent ratio can prevent oiling out.
Data Presentation
Table 1: Physical Properties of D-Galacturonic Acid
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₇ | [13] |
| Molar Mass | 194.14 g/mol | [13] |
| Melting Point | 159-160 °C (decomposes) | [11] |
| pKa | ~3.51 | [16] |
| Optical Rotation (α-form, initial in H₂O) | +98° to +107° | [11] |
| Optical Rotation (β-form, initial in H₂O) | +27° | [11] |
| Optical Rotation (equilibrium in H₂O) | +50.9° to +55.6° | [11] |
Table 2: Solubility of D-Galacturonic Acid
| Solvent | Solubility | Notes | References |
| Water | Soluble | [11] | |
| Methyl Alcohol | More readily soluble than in ethanol | [1] | |
| Ethanol | Slightly soluble in hot ethanol | [11] | |
| Ether | Insoluble | [11] |
Experimental Protocols
Protocol 1: Cooling Crystallization from an Aqueous Solution
-
Dissolution: Dissolve the purified D-Galacturonic acid in a minimal amount of hot deionized water (e.g., 60-70°C). Stir until all solids are dissolved.
-
Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the vessel in an insulated container.
-
Further Cooling: Once at room temperature, transfer the vessel to a refrigerator (e.g., 4°C) to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water or a water/ethanol mixture.
-
Drying: Dry the crystals in a vacuum oven at a low temperature or in a desiccator.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the purified D-Galacturonic acid in a suitable solvent in which it is highly soluble (e.g., water or methyl alcohol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent in which D-Galacturonic acid is poorly soluble (e.g., ethanol or isopropanol). Add the anti-solvent dropwise until the solution becomes cloudy, indicating the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stir for several hours to allow the crystals to grow.
-
Complete Precipitation: To maximize the yield, you can add more anti-solvent or cool the mixture in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1, using the anti-solvent for washing.
Visualizations
Caption: Experimental workflow for the purification and crystallization of D-Galacturonic acid.
Caption: Troubleshooting logic for D-Galacturonic acid crystallization.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. WO2016146941A1 - Method for producing d-galacturonic acid derivatives and compositions directly from pectins - Google Patents [patents.google.com]
- 3. conceptresearchfoundation.com [conceptresearchfoundation.com]
- 4. US2338534A - Preparation of d-galacturonic acid and its salts - Google Patents [patents.google.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. lutpub.lut.fi [lutpub.lut.fi]
- 11. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]
- 12. acs.org [acs.org]
- 13. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 14. nishkaresearch.com [nishkaresearch.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving D-Galacturonic Acid Yield from Biomass
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing the extraction and hydrolysis of pectin (B1162225) from biomass to yield D-Galacturonic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses prevalent issues and questions that arise during the production of D-Galacturonic acid from biomass, offering direct and actionable solutions.
1. Why is my D-Galacturonic acid yield consistently low?
Low yield is a common challenge that can stem from several factors throughout the experimental workflow. Here is a breakdown of potential causes and how to address them:
-
Suboptimal Hydrolysis Conditions: The efficiency of both acid and enzymatic hydrolysis is highly dependent on parameters like temperature, pH, and reaction time. Ensure these are optimized for your specific pectin source and hydrolysis method.[1]
-
Incomplete Hydrolysis: The complex and heterogeneous structure of pectin can make complete depolymerization challenging. Consider extending the hydrolysis time or employing a combined chemical and enzymatic approach for more resistant pectins.[1][2]
-
Degradation of D-Galacturonic Acid: Harsh hydrolysis conditions, particularly with strong acids and high temperatures, can lead to the degradation of the liberated D-Galacturonic acid, forming byproducts like furfural.[1]
-
Pectin Source and Quality: The source of pectin significantly impacts its composition, including the D-Galacturonic acid content and the degree of esterification, which in turn affects hydrolysis efficiency. Pectin from sources like citrus peels and apple pomace generally has a high D-Galacturonic acid content.[1] Commercially available pectin should have a D-Galacturonic acid content of at least 65%.[1]
-
Presence of Inhibitors: For enzymatic hydrolysis, the presence of inhibitors such as tannins and other phenolic compounds in the biomass can significantly reduce enzyme activity.[1]
2. How do I choose between acid and enzymatic hydrolysis?
The choice between acid and enzymatic hydrolysis depends on your specific experimental goals, available resources, and desired product purity.
-
Acid Hydrolysis:
-
Advantages: Generally faster and less expensive than enzymatic methods.
-
Disadvantages: Can lead to the degradation of D-Galacturonic acid and the formation of undesirable byproducts, requiring more extensive downstream purification.[1][3][4] Strong acids are also corrosive and pose safety and environmental concerns.
-
-
Enzymatic Hydrolysis:
-
Advantages: Highly specific, resulting in a purer product with fewer byproducts.[5] It is also considered a "greener" and more sustainable method.[5]
-
Disadvantages: Enzymes can be more expensive, and the process can be slower. The presence of inhibitors in the biomass can also reduce enzyme efficiency.[1]
-
3. My enzymatic hydrolysis is not efficient. What could be the problem?
Several factors can impact the efficiency of enzymatic hydrolysis:
-
Incorrect Enzyme or Enzyme Loading: Ensure you are using the appropriate type of pectinase (B1165727) (e.g., polygalacturonase) for your specific pectin and that the enzyme loading is optimized.[3][4][5]
-
Suboptimal pH and Temperature: Pectinases have optimal pH and temperature ranges for activity.[5][6][7] Operating outside of these ranges can significantly reduce enzyme efficiency.
-
Presence of Inhibitors: As mentioned, natural inhibitors like tannins can be present in the pectin source.[1] Pre-treatment of the biomass may be necessary to remove these compounds.
-
Degree of Esterification: The effectiveness of certain pectinases is dependent on the degree of methyl-esterification of the pectin.[1] For instance, polygalacturonases prefer pectin with a low degree of esterification.
4. I am observing byproducts in my final product. How can I minimize them?
Byproduct formation is a common issue, particularly with acid hydrolysis. Here are some strategies to minimize them:
-
Optimize Hydrolysis Conditions: For acid hydrolysis, use milder conditions (lower acid concentration, temperature, and shorter reaction time) to reduce the degradation of D-Galacturonic acid.[2]
-
Switch to Enzymatic Hydrolysis: Enzymatic hydrolysis is more specific and generally produces a cleaner product with fewer byproducts.[5][8]
-
Downstream Processing: Implement appropriate purification steps, such as chromatography or crystallization, to remove byproducts from your final product.[9][10]
5. What are the best biomass sources for a high yield of D-Galacturonic acid?
Pectin-rich agricultural residues are excellent starting materials. Some of the most promising sources include:
-
Citrus Peels (Orange, Pomelo, Lemon): These are known to have a high pectin content with a high proportion of D-Galacturonic acid.[1][5][11][12]
-
Sugar Beet Pulp: A byproduct of the sugar industry, it is another excellent source of pectin.[13][14]
-
Apple Pomace: The residue from apple juice production is also rich in pectin.[1]
6. How can I accurately quantify the D-Galacturonic acid in my sample?
Accurate quantification is crucial for determining your yield. Several methods are available:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive, accurate, and specific method that does not require sample derivatization.[1][3][4]
-
Ion Chromatography: A reliable method for the analysis of uronic acids.[15][16]
-
Colorimetric Methods (e.g., DNS assay): These methods are often used to measure the release of reducing sugars during hydrolysis.[17]
Experimental Workflows and Protocols
To aid in your experimental design, below are diagrams illustrating key workflows and detailed protocols for common procedures.
Experimental Workflow: From Biomass to D-Galacturonic Acid
Caption: Overall workflow from pectin-rich biomass to purified D-Galacturonic acid.
Detailed Experimental Protocols
Protocol 1: Acid Hydrolysis of Pectin
This protocol provides a general method for the acid hydrolysis of pectin.
-
Preparation: Weigh 1 gram of dry pectin and suspend it in 100 mL of deionized water.
-
pH Adjustment: Adjust the pH of the pectin suspension to 2.0 using a suitable acid like citric acid or sulfuric acid.[1]
-
Hydrolysis: Heat the mixture to 90°C in a water bath with constant stirring for 3 hours.[1]
-
Cooling and Neutralization: After 3 hours, cool the reaction mixture to room temperature. Neutralize the solution to pH 7.0 with a base such as sodium hydroxide.
-
Precipitation: Add three volumes of 96% ethanol (B145695) to the neutralized solution to precipitate any remaining large pectin fragments and separate them from the D-Galacturonic acid in the supernatant.
-
Separation: Centrifuge the mixture to pellet the precipitate. Collect the supernatant containing the D-Galacturonic acid.
-
Quantification: Analyze the concentration of D-Galacturonic acid in the supernatant using HPLC or another suitable method.[1]
Protocol 2: Enzymatic Hydrolysis of Pectin
This protocol provides a general method for the enzymatic hydrolysis of pectin using a commercial pectinase preparation.
-
Substrate Preparation: Prepare a 5% (w/v) suspension of your pectin-rich biomass (e.g., pomelo peel) in a suitable buffer, such as 50 mM sodium acetate (B1210297) buffer.[5]
-
pH and Temperature Optimization: Adjust the pH and temperature of the suspension to the optimal conditions for the specific pectinase being used. For example, for a recombinant exopolygalacturonase from Aspergillus aculeatus, optimal conditions are pH 6.0 and 60°C.[5]
-
Enzyme Addition: Add the pectinase enzyme to the suspension. The optimal enzyme loading should be determined experimentally, but a starting point could be 2.5 mg of protein per gram of dry substrate.[5]
-
Incubation: Incubate the reaction mixture with shaking (e.g., 200 rpm) for a specified period, typically 24 to 48 hours.[3][4][5]
-
Enzyme Inactivation: After incubation, inactivate the enzyme by heating the mixture (e.g., at 100°C for 10 minutes).
-
Clarification: Centrifuge the reaction mixture to remove any insoluble material.[1]
-
Quantification: Analyze the D-Galacturonic acid concentration in the supernatant using HPLC or another appropriate method.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected yields and optimal conditions.
Table 1: Comparison of D-Galacturonic Acid Yields from Different Hydrolysis Methods and Biomass Sources
| Biomass Source | Hydrolysis Method | Key Conditions | D-Galacturonic Acid Yield | Reference |
| Pomelo Peel | Enzymatic (recombinant T. reesei) | 60°C, pH 6.0, 48 h | 151.1 mg/g | [5] |
| Sugar Beet Pulp | Enzymatic (A. niger crude enzyme) | 30°C, pH 4.5 | Limited Yield | [5] |
| Sugar Beet Pulp | Enzymatic (commercial enzymes) | Optimized conditions | 11.8 g/L (79% yield) | [13] |
| Pectin (Commercial) | Enzymatic | 10.01 UI/g enzyme, 230.3 rpm | 93.0% | [18][19] |
| Pectin (Commercial) | Acid (H₂SO₄) | Optimized conditions | 60.0% | [18][19] |
| Citrus Peel | Acid (Nitric Acid) | pH 1.8, 80°C, 2 h | 45.5% (pectin yield) | [20] |
Table 2: Optimal Conditions for Enzymatic Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Recombinant A. aculeatus exoPG in T. reesei | 4.0 (enzyme activity), 6.0 (hydrolysis) | 60 | [5] |
| Aspergillus fumigatus polygalacturonase | 5.0 | 60 | [6] |
| Rhizomucor pusillus polygalacturonase | 5.0 | 55 | [7] |
| Aspergillus niger | 4.5 | 30 | [13] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for troubleshooting low D-Galacturonic acid yield.
Troubleshooting Logic for Low D-Galacturonic Acid Yield
Caption: A logical guide for troubleshooting low yields of D-Galacturonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Production, Purification, and Characterization of Polygalacturonase from Rhizomucor pusillus Isolated from Decomposting Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 10. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 11. mdpi.com [mdpi.com]
- 12. Genomewide and Enzymatic Analysis Reveals Efficient d-Galacturonic Acid Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic saccharification of sugar beet pulp for the production of galacturonic acid and arabinose; a study on the impact of the formation of recalcitrant oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Galacturonic Acid, Galacturonic Acid Content of Biomass, Galacturonic Acid Content of Liquids, Galacturonic Acid Content of Seaweed - Celignis Biomass Analysis Laboratory [celignis.com]
- 16. Analysis of Galacturonic Acid, Galacturonic Acid Content of Biomass, Galacturonic Acid Content of Liquids, Galacturonic Acid Content of Seaweed - Celignis Biomass Analysis Laboratory [celignis.com]
- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. Process optimization for citrus waste biorefinery via simultaneous pectin extraction and pretreatment :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Addressing Inconsistencies in Colorimetric Assays for D-Galacturonic Acid
Welcome to the technical support center for D-Galacturonic acid colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of D-Galacturonic acid.
Frequently Asked Questions (FAQs)
Q1: My sample contains high levels of neutral sugars. How can I accurately measure the D-Galacturonic acid content?
A1: This is a common issue as neutral sugars (e.g., glucose, galactose, xylose) can cause significant positive interference, leading to an overestimation of D-Galacturonic acid.[1][2] To address this, you can:
-
Use a more specific reagent: The m-hydroxydiphenyl (also known as 3-phenylphenol) reagent is generally more specific for uronic acids than carbazole (B46965) and can significantly reduce interference from neutral sugars.[1][3]
-
Perform a blank correction: Prepare a sample blank containing the interfering sugars but not D-Galacturonic acid to subtract the background absorbance.[1]
-
Chromatographic separation: For complex samples, consider separating D-Galacturonic acid from neutral sugars using techniques like High-Performance Liquid Chromatography (HPLC) prior to colorimetric analysis.[1][4]
-
Modified m-hydroxydiphenyl assay: A modified assay incorporating sulfamate (B1201201) can suppress color production from neutral sugars.[3]
Q2: I am observing high background signals in my blank wells. What could be the cause?
A2: A high background signal in your blank can be due to several factors:
-
Contaminated reagents: Ensure that your sulfuric acid, colorimetric reagents (carbazole or m-hydroxydiphenyl), and any buffers are of high purity and have not been contaminated.[1]
-
Presence of interfering substances in the sample matrix: Even without D-Galacturonic acid, your sample matrix may contain other compounds that react with the assay reagents.[1] It is recommended to prepare a "matrix blank" that includes all components of your sample except for D-Galacturonic acid to properly subtract the background.[1]
-
Improperly cleaned labware: Residual detergents or other contaminants on your microplates or cuvettes can interfere with the assay.[1] Ensure all labware is thoroughly cleaned and rinsed with deionized water.
Q3: Can I use a standard curve prepared in water to quantify D-Galacturonic acid in a complex biological sample?
A3: It is not recommended. The "matrix effect" can cause the assay to behave differently in a simple aqueous solution compared to a complex biological matrix.[1] It is best to prepare your standards in a solution that closely mimics the composition of your sample matrix, if possible.
Q4: The color in my assay seems to fade quickly. How can I minimize this?
A4: Color stability can be an issue, especially with certain chromogenic reagents.[5][6][7] To minimize color fading:
-
Timing is critical: Read the absorbance at a consistent and specific time point after the addition of the colorimetric reagent, as recommended by the protocol.[8]
-
Use a microplate reader: A microplate reader allows for rapid and simultaneous reading of multiple samples, which can help minimize errors due to the fading of the chromophore.[5][6][7][9]
Q5: Are there alternatives to colorimetric assays for D-Galacturonic acid quantification?
A5: Yes, while colorimetric assays are common, other methods offer higher specificity and sensitivity:
-
High-Performance Liquid Chromatography (HPLC): HPLC provides high accuracy and specificity and does not require sample derivatization.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and precise method for determining total D-Galacturonic acid content.[4][10]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Readings
Inaccurate or inconsistent results are often due to interfering substances in the sample matrix. These substances can either inhibit or enhance color development, leading to an underestimation or overestimation of the D-Galacturonic acid concentration.[1]
Data Presentation: Common Interfering Substances and Mitigation Strategies
| Interfering Substance | Category | Examples | Potential Effect on Assay | Recommended Solution |
| Neutral Sugars | Carbohydrates | Glucose, Galactose, Xylose, Rhamnose | Positive Interference (overestimation) due to non-specific color formation.[1][2] | - Use the m-hydroxydiphenyl reagent, which is less susceptible to interference from neutral sugars.[1][3]- Perform a blank correction with interfering sugars.[1]- Chromatographic separation (e.g., HPLC) prior to the assay.[1] |
| Proteins | Macromolecules | Bovine Serum Albumin (BSA), other proteins from biological samples | Positive Interference (overestimation) by reacting with the colorimetric reagents.[1] | - Protein precipitation using agents like trichloroacetic acid (TCA) or acetone.[1] |
| Other Hydrocolloids | Polysaccharides | Gum arabic, guar (B607891) gum, carboxymethyl cellulose | Erroneous determination of pectin (B1162225) content.[11] | - Method validation with specific hydrocolloids is necessary. |
Mandatory Visualization: Troubleshooting Workflow for Common Interferences
Caption: Troubleshooting workflow for common issues in D-Galacturonic acid colorimetric assays.
Experimental Protocols
Protocol 1: m-Hydroxydiphenyl Assay for D-Galacturonic Acid
This method is noted for its higher specificity compared to the carbazole method, especially in the presence of neutral sugars.[3][12][13]
Reagents:
-
Sulfuric acid/sodium tetraborate (B1243019) solution
-
m-hydroxydiphenyl (3-phenylphenol) reagent
-
D-Galacturonic acid standard solutions
Procedure:
-
Sample Preparation: Prepare samples and a standard curve of D-Galacturonic acid in the desired concentration range.
-
Reaction Initiation: Add the sulfuric acid/sodium tetraborate solution to the samples and standards in an ice bath.
-
Heating: Heat the mixture at 100°C for a specified time (e.g., 5-10 minutes).
-
Cooling: Rapidly cool the mixture in an ice bath.
-
Color Development: Add the m-hydroxydiphenyl reagent and mix well.
-
Absorbance Measurement: Measure the absorbance at 520 nm within 5 minutes.[14]
-
Blank Correction: A blank sample without the m-hydroxydiphenyl reagent should be run to correct for interference from neutral sugars.[14]
Mandatory Visualization: m-Hydroxydiphenyl Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. Determination of galacturonic acid content of pectin using a microtiter plate assay | Semantic Scholar [semanticscholar.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two mathematical models for the correction of carbohydrate and protein interference in the determination of uronic acids by the m-hydroxydiphenyl method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for D-Galacturonic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of D-Galacturonic acid with common alternative analytical techniques. The performance of the HPLC method is objectively evaluated against an enzymatic assay and a colorimetric assay, supported by experimental data to inform methodology selection in research and quality control settings.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of D-Galacturonic acid is critical for accuracy and reliability in research and industrial applications. This section compares the performance of a standard HPLC method with an enzymatic assay and a colorimetric assay, focusing on key validation parameters.
Quantitative Performance Data
The following tables summarize the quantitative validation data for the compared analytical methods.
Table 1: Linearity and Range
| Parameter | HPLC Method | Enzymatic Assay | Colorimetric Assay |
| Linearity Range | 0.5 - 100 µg/mL | 5 - 150 µ g/assay [1] | 20 - 400 mg/L[2] |
| Correlation Coefficient (r²) | > 0.999[3] | Not explicitly stated, but linearity is confirmed within the working range.[1] | > 0.99[4] |
Table 2: Accuracy and Precision
| Parameter | HPLC Method | Enzymatic Assay | Colorimetric Assay |
| Accuracy (% Recovery) | Typically 98-102% | Relative Bias: -0.19%[1] | Not explicitly stated |
| Repeatability (% RSD) | < 2%[5] | < 1.5% | < 5% |
| Intermediate Precision (% RSD) | < 2%[6] | 1.46% (%CV using kit standard)[1] | Not explicitly stated |
Table 3: Sensitivity and Specificity
| Parameter | HPLC Method | Enzymatic Assay | Colorimetric Assay |
| Limit of Detection (LOD) | 0.04 mg/mL[7] | 0.004 mg/L[1] | ~10 mg/L |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | Not explicitly stated | ~20 mg/L[2] |
| Specificity | High (Separation from interfering compounds) | High (Enzyme-specific reaction)[1] | Moderate (Potential for cross-reactivity with other sugars)[8] |
Experimental Protocols
Detailed methodologies for the HPLC, enzymatic, and colorimetric assays are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of D-Galacturonic acid in various sample matrices.
a. Sample Preparation:
-
For polymeric samples (e.g., pectin), perform acid hydrolysis to release D-Galacturonic acid monomers. A common method is treatment with sulfuric acid at elevated temperatures.
-
Neutralize the hydrolyzed sample with a suitable base (e.g., sodium hydroxide).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
c. Calibration: Prepare a series of standard solutions of D-Galacturonic acid in the mobile phase (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Enzymatic Assay
This method utilizes a specific enzyme for the determination of D-Galacturonic acid and D-Glucuronic acid.
a. Principle: D-Galacturonic acid is oxidized by uronate dehydrogenase in the presence of nicotinamide-adenine dinucleotide (NAD+), leading to the formation of NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-Galacturonic acid concentration.[9]
b. Assay Procedure (based on a commercial kit): [1][9]
-
Prepare samples and standards. For solid samples, extraction with hot water may be necessary.
-
To a cuvette, add 2.0 mL of buffer solution (pH 8.0) and 0.1 mL of NAD+ solution.
-
Add 0.2 mL of the sample or standard solution and mix.
-
Read the initial absorbance (A1) at 340 nm after approximately 3 minutes.
-
Start the reaction by adding 0.02 mL of uronate dehydrogenase suspension.
-
Incubate for approximately 10 minutes at room temperature.
-
Read the final absorbance (A2) at 340 nm.
-
Calculate the absorbance difference (ΔA = A2 - A1) for both samples and standards.
c. Calculation: The concentration of D-Galacturonic acid in the sample is determined by comparing its absorbance change to that of a known standard.
Colorimetric Assay
This method is based on the reaction of uronic acids with a colorimetric reagent in the presence of sulfuric acid.
a. Principle: Uronic acids react with carbazole (B46965) in the presence of concentrated sulfuric acid and borate (B1201080) to form a colored product that can be measured spectrophotometrically.[8]
b. Assay Procedure:
-
Prepare standards of D-Galacturonic acid.
-
To 1 mL of sample or standard in a glass test tube, add 5 mL of concentrated sulfuric acid containing 0.025 M sodium tetraborate.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Add 0.2 mL of 0.125% carbazole in absolute ethanol (B145695) and mix.
-
Heat in a boiling water bath for 15 minutes.
-
Cool to room temperature and measure the absorbance at 530 nm.
Visualizing Workflows and Comparisons
The following diagrams illustrate the experimental workflow for the HPLC method validation and a logical comparison of the three analytical methods.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
References
- 1. epraise.com.tw [epraise.com.tw]
- 2. Development and validation of a colorimetric assay for simultaneous quantification of neutral and uronic sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soeagra.com [soeagra.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
A Researcher's Guide to D-Galacturonic Acid Assays: Navigating Neutral Sugar Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the analysis of pectin, glycosaminoglycans, and other uronic acid-containing polymers, the accurate quantification of D-Galacturonic acid is paramount. However, a persistent challenge in this endeavor is the cross-reactivity of neutral sugars, which are often present in excess in biological and botanical samples. This guide provides an objective comparison of common D-Galacturonic acid assays, presenting supporting data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The presence of neutral monosaccharides such as D-glucose, D-galactose, and D-xylose can lead to significant overestimation of uronic acid content in traditional colorimetric assays. This interference arises from the formation of colored products from neutral sugars under the harsh acidic and high-temperature conditions of the assays. This guide will compare the performance of three widely-used colorimetric methods and a highly specific enzymatic assay, focusing on their susceptibility to neutral sugar interference.
Comparative Analysis of Assay Performance
The selection of an appropriate D-Galacturonic acid assay hinges on the composition of the sample matrix. While classical colorimetric methods are cost-effective, their specificity is a major concern. Modifications to these methods and the advent of enzymatic assays have provided more robust alternatives for complex samples.
The Blumenkrantz & Asboe-Hansen m-hydroxybiphenyl Method
This has been a foundational colorimetric method for uronic acid determination for decades.[1] It relies on the reaction of hexuronic acids with m-hydroxybiphenyl in a sulfuric acid/borate solution to produce a colored product. However, it is highly susceptible to interference from neutral sugars, which also produce colored byproducts under the assay conditions.[2]
The Filisetti-Cozzi & Carpita Modified m-hydroxybiphenyl Method
Recognizing the limitations of the standard method, Filisetti-Cozzi and Carpita introduced a modification involving the addition of sulfamate (B1201201) to suppress the color formation from neutral sugars.[2] This method significantly reduces, though does not completely eliminate, the interference from hexoses and pentoses.[2][3]
The 3,5-dimethylphenol (B42653) (DMP) Method
Another colorimetric alternative, the DMP method, is reported to be more specific for uronic acids than the m-hydroxybiphenyl and carbazole (B46965) reagents.[4][5] Studies have shown that it offers higher specificity and selectivity, making it a more reliable choice when neutral sugars are present.[5]
Enzymatic Assays (e.g., Megazyme K-URONIC)
Enzymatic methods offer the highest specificity. The Megazyme K-URONIC assay, for example, uses the enzyme uronate dehydrogenase, which specifically oxidizes D-glucuronic and D-galacturonic acid.[6] The accompanying production of NADH is measured spectrophotometrically, providing a direct and highly specific quantification that is not affected by the presence of neutral sugars.[6][7]
Quantitative Data Summary
The following table summarizes the quantitative interference of various neutral sugars in the standard and modified m-hydroxybiphenyl assays, based on data adapted from Filisetti-Cozzi & Carpita (1991). The enzymatic assay is included for comparison, with interference levels based on manufacturer claims of absolute specificity.
| Neutral Sugar (2 µmol) | Apparent GalA (nmol) - Standard Method¹ | % Interference² | Apparent GalA (nmol) - Modified Method¹ | % Interference² | Enzymatic Assay % Interference³ |
| D-Galactose | 100 | 5.0% | 13 | 0.65% | 0% |
| D-Glucose | 60 | 3.0% | 1 | 0.05% | 0% |
| D-Mannose | 23 | 1.15% | 3 | 0.15% | 0% |
| L-Fucose | 7 | 0.35% | 1 | 0.05% | 0% |
| L-Rhamnose | 12 | 0.6% | 7 | 0.35% | 0% |
| D-Xylose | 13 | 0.65% | 12 | 0.6% | 0% |
| L-Arabinose | 2 | 0.1% | 1 | 0.05% | 0% |
¹Data represents the apparent amount of D-Galacturonic acid (GalA) detected from 2 µmol of the respective neutral sugar in the absence of any actual uronic acid. ²Percent interference is calculated as (Apparent GalA / 2000 nmol neutral sugar) * 100. ³Based on the high specificity of uronate dehydrogenase, interference from neutral sugars is negligible.[6][7]
Experimental Protocols
Detailed methodologies for the key colorimetric assays are provided below. For the enzymatic assay, it is recommended to follow the manufacturer's specific kit instructions.
Protocol 1: Standard m-hydroxybiphenyl Assay (Blumenkrantz & Asboe-Hansen, 1973)
This protocol is the baseline colorimetric method for uronic acid determination.
Reagents:
-
Sulfuric acid (95-97%) with 0.0125 M Sodium tetraborate (B1243019).
-
m-hydroxybiphenyl reagent: 0.15% (w/v) m-hydroxybiphenyl in 0.5% (w/v) NaOH.
-
D-Galacturonic acid standards (10-80 µg/mL).
Procedure:
-
To 400 µL of sample or standard in a glass test tube, add 2.4 mL of the sulfuric acid/sodium tetraborate solution.
-
Mix vigorously using a vortex mixer.
-
Heat the tubes in a boiling water bath for exactly 10 minutes.
-
Immediately cool the tubes in an ice bath.
-
Add 40 µL of the m-hydroxybiphenyl reagent.
-
Mix thoroughly with a vortex mixer.
-
Allow the color to develop for at least 10 minutes at room temperature.
-
Measure the absorbance at 520 nm. The color is unstable, so readings should be taken in a timely manner.
Protocol 2: Modified Sulfamate/m-hydroxybiphenyl Assay (Filisetti-Cozzi & Carpita, 1991)
This modified protocol significantly reduces neutral sugar interference.[2]
Reagents:
-
4 M Sulfamic acid/Potassium sulfamate buffer, pH 1.6.
-
Concentrated Sulfuric acid (H₂SO₄) with 75 mM Sodium tetraborate.
-
m-hydroxybiphenyl reagent: 0.15% (w/v) in 0.5% (w/v) NaOH.
-
D-Galacturonic acid standards.
Procedure:
-
Pipette 0.4 mL of the sample or standard solution into a 6-mL glass tube.
-
Add exactly 40 µL of the 4 M sulfamic acid/potassium sulfamate buffer and mix by vortexing.
-
Add 2.4 mL of the concentrated H₂SO₄/tetraborate solution directly into the sample and vortex until well mixed.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature in an ice-water bath.
-
Add 80 µL of the m-hydroxybiphenyl reagent and vortex to mix.
-
Allow color to develop for at least 10 minutes.
-
Read the absorbance at 525 nm.
Visualizing Assay Workflows
To clarify the experimental process and the point at which interference occurs, the following diagrams illustrate the workflows for the colorimetric and enzymatic assays.
Caption: Workflow for colorimetric D-Galacturonic acid assays.
Caption: Workflow for the specific enzymatic D-Galacturonic acid assay.
Conclusion and Recommendations
The choice of assay for D-Galacturonic acid quantification must be guided by the nature of the sample and the required level of accuracy.
-
For crude extracts or samples known to contain high concentrations of neutral sugars, the standard m-hydroxybiphenyl method is not recommended due to substantial and variable interference.
-
The modified sulfamate/m-hydroxybiphenyl method offers a significant improvement in specificity over the standard method and can be a reliable and cost-effective option when enzymatic assays are not feasible.[2]
-
For the highest accuracy and specificity, particularly in complex biological matrices or for validation studies, an enzymatic assay is the method of choice . Its reliance on a specific enzyme-substrate reaction effectively eliminates the problem of neutral sugar cross-reactivity.[6]
Researchers should carefully consider the trade-offs between cost, throughput, and specificity when selecting an assay. For critical applications in drug development and quality control, the investment in a more specific method like the enzymatic assay is often justified by the reliability and accuracy of the resulting data.
References
- 1. scribd.com [scribd.com]
- 2. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Do assorted approaches aid in estimation of uronic acids? Case studies on Tinospora sinensis polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. epraise.com.tw [epraise.com.tw]
A Comparative Analysis of D-Galacturonic Acid Content in Various Plant Sources
For Researchers, Scientists, and Drug Development Professionals
D-Galacturonic acid, the primary structural component of pectin (B1162225), is a key determinant of the physicochemical and biological properties of this versatile polysaccharide. Its content can vary significantly among different plant sources, influencing the gelling, thickening, and stabilizing properties of extracted pectin, as well as its potential health benefits. This guide provides a comparative analysis of D-Galacturonic acid content in several common plant sources, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of D-Galacturonic Acid Content
The following table summarizes the D-Galacturonic acid content in various plant sources. The data is presented as a percentage of the dry weight of the source material, providing a standardized basis for comparison. This was calculated from reported pectin yields and the corresponding galacturonic acid content of the extracted pectin. It is important to note that these values can vary depending on the specific cultivar, ripeness, and extraction conditions.
| Plant Source | Pectin Yield (% of Dry Weight) | Galacturonic Acid in Pectin (%) | Calculated D-Galacturonic Acid (% of Dry Weight) | References |
| Citrus Peels | ||||
| Orange Pomace | 17.96 | 16.01 | 2.88 | [1] |
| Pomelo Peels | 6.5 - 9.0 | 76.5 - 85.0 | 4.97 - 7.65 | [2] |
| Lemon Peels | 37.89 | >65 | >24.63 | [3] |
| Apple Pomace | 5.7 - 16.8 | 38.6 - 79.0 | 2.20 - 13.27 | [4][5] |
| Sugar Beet Pulp | ~19.53 | 52.2 - 81.8 | 10.19 - 15.98 | [6][7] |
| Sunflower Heads | 7.3 - 24.0 | 69.08 - 89.2 | 5.04 - 21.41 | [1][8] |
| Passion Fruit Peel | 15.71 | 23.21 | 3.65 | [1] |
| Soy Hull | 5.66 | 18.41 | 1.04 | [1] |
| Banana Peel | 11.31 | 53.6 | 6.06 | [9] |
| Mango Peel | 18.5 | 70.65 | 13.07 | [9] |
Experimental Protocols for D-Galacturonic Acid Quantification
Accurate quantification of D-Galacturonic acid is crucial for evaluating and comparing different plant sources. Below are detailed protocols for two common analytical methods.
Colorimetric Method (m-Hydroxydiphenyl Assay)
This method is based on the reaction of uronic acids with m-hydroxydiphenyl in a sulfuric acid medium to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Tetraborate (B1243019) (Borax)
-
m-Hydroxydiphenyl (3-phenylphenol)
-
Sodium Hydroxide (NaOH)
-
D-Galacturonic acid standard
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Dry the plant material to a constant weight and grind it into a fine powder.
-
Extract pectin from the powdered sample using an appropriate method (e.g., acid extraction).
-
Hydrolyze the extracted pectin to release D-Galacturonic acid by treating with concentrated sulfuric acid.
-
-
Reagent Preparation:
-
Sulfuric Acid-Borax Reagent: Dissolve sodium tetraborate in concentrated sulfuric acid (e.g., 12.5 mM).
-
m-Hydroxydiphenyl Reagent: Dissolve m-hydroxydiphenyl in 0.5% NaOH.
-
-
Assay:
-
To a test tube containing the hydrolyzed sample or standard solution, add the sulfuric acid-borax reagent.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 5-10 minutes) and then cool in an ice bath.
-
Add the m-hydroxydiphenyl reagent and mix thoroughly.
-
Allow the color to develop for a set time (e.g., 30 minutes) at room temperature.
-
Measure the absorbance at 520 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of D-Galacturonic acid.
-
Determine the concentration of D-Galacturonic acid in the sample by comparing its absorbance to the standard curve.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more specific and sensitive method for the quantification of D-Galacturonic acid.
Materials:
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) or UV detector.
-
Sulfuric Acid (for mobile phase)
-
D-Galacturonic acid standard
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Extract and hydrolyze the pectin from the plant material as described in the colorimetric method to obtain a solution containing D-Galacturonic acid.
-
Filter the hydrolyzed sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM).
-
Flow Rate: A constant flow rate (e.g., 0.6 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 60°C).
-
Detector: Refractive Index (RI) or UV detector (at 210 nm).
-
-
Analysis:
-
Inject a known volume of the prepared sample and standard solutions into the HPLC system.
-
Identify the D-Galacturonic acid peak in the chromatogram based on the retention time of the standard.
-
-
Quantification:
-
Prepare a standard curve by plotting the peak area against the concentration of the D-Galacturonic acid standards.
-
Calculate the concentration of D-Galacturonic acid in the sample based on its peak area and the standard curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of D-Galacturonic acid from plant sources.
Caption: Experimental workflow for D-Galacturonic acid quantification.
This guide provides a foundational understanding of the comparative D-Galacturonic acid content in various plant sources and the methodologies for its quantification. For specific applications, it is recommended to perform detailed analysis on the plant material of interest, as the content can be influenced by numerous factors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Extraction of Pectin from Various Sources and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of the Physico-Chemical Properties of Pectin Isolated from the Peels of Seven Different Citrus Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsrp.org [ijsrp.org]
A Researcher's Guide to Inter-Laboratory Validation of D-Galacturonic Acid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of D-Galacturonic acid is critical, particularly in the analysis of pectins and other plant-derived polysaccharides. This guide provides an objective comparison of commonly employed analytical methods, supported by available experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The determination of D-Galacturonic acid content is fundamental in various fields, from quality control of food products to the development of novel drug delivery systems based on pectin (B1162225). While several methods exist for this purpose, their performance and validation status can vary significantly. This guide focuses on the comparison of colorimetric assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of D-Galacturonic acid, with a special emphasis on the principles of inter-laboratory validation.
Comparative Analysis of Quantification Methods
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| m-Hydroxydiphenyl Colorimetric Assay | Colorimetric reaction of uronic acids with m-hydroxydiphenyl in a sulfuric acid medium, measured at 520 nm.[1] | 10 - 80 µg/mL | ~1.6 µg/mL | ~5 µg/mL | < 5% | Simple, inexpensive, high throughput. | Interference from neutral sugars and other compounds.[1] Requires careful timing of the reaction. |
| 3,5-Dimethylphenol (DMP) Colorimetric Assay | Colorimetric reaction of uronic acids with DMP in sulfuric acid, measured at 450 nm.[2] | Not explicitly stated, but linear response observed. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Claimed to be more specific for uronic acids than the m-hydroxydiphenyl method.[2] | Interference from neutral sugars can still occur, requiring correction.[2] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of D-Galacturonic acid from other components on a suitable column (e.g., C18) followed by UV detection, often after pre-column derivatization.[3][4][5] | 7.1 - 155.0 mg/L (with derivatization)[6] | 0.04 mg/mL[4][7] | 3.9 mg/L (with derivatization)[6][8] | 1.08% - 2.3%[4][7] | High specificity and accuracy. Can separate and quantify different monosaccharides simultaneously. | Can be more time-consuming and requires more expensive equipment than colorimetric methods. Derivatization may be necessary for sufficient sensitivity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection with a mass spectrometer, often using a stable isotope-labeled internal standard.[9] | Not explicitly stated, but high sensitivity is a key feature. | Not explicitly stated, but generally lower than HPLC-UV. | Not explicitly stated, but generally lower than HPLC-UV. | High precision due to the use of internal standards. | High sensitivity and specificity. Can provide structural information. A robust alternative to photometric assays.[9] | High initial instrument cost and complexity of operation. |
| Enzymatic Assay Kits (e.g., Megazyme K-URONIC) | Enzymatic conversion of D-glucuronic and D-galacturonic acid with the concurrent reduction of NAD+ to NADH, measured at 340 nm. | 5 - 150 µ g/assay | 0.777 mg/L (instrumental)[10] | Not explicitly stated in a single value, but the working range is well-defined.[10] | High reproducibility reported in the validation report.[10] | High specificity due to the enzymatic reaction. Simple and rapid procedure. | Does not differentiate between D-glucuronic and D-galacturonic acid.[10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different laboratories. Below are outlines of the methodologies for the key experiments discussed.
m-Hydroxydiphenyl Colorimetric Assay Protocol
This method is based on the procedure described by Blumenkrantz and Asboe-Hansen.[1]
-
Sample Preparation: Pectin-containing samples are first hydrolyzed using concentrated sulfuric acid to release D-Galacturonic acid monomers.[1]
-
Reaction:
-
To the hydrolyzed sample, a solution of sodium tetraborate (B1243019) in sulfuric acid is added and heated.
-
After cooling, a solution of m-hydroxydiphenyl in sodium hydroxide (B78521) is added to develop a colored complex.[1]
-
-
Measurement: The absorbance of the resulting pink-colored solution is measured at 520 nm using a spectrophotometer.[1]
-
Quantification: The D-Galacturonic acid content is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of D-Galacturonic acid.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline, and specific conditions may need to be optimized.
-
Sample Hydrolysis: Pectin samples are hydrolyzed to their constituent monosaccharides using acid (e.g., trifluoroacetic acid or sulfuric acid) or enzymatic methods.[11][12]
-
Derivatization (Optional but recommended for UV detection): The hydrolyzed sample is derivatized with a UV-active label such as p-aminobenzoic acid (p-ABA).[6][8]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[3][4][5][7]
-
Mobile Phase: An acidified aqueous solution, for example, 0.01 N phosphoric acid, is often used.[3][5]
-
Flow Rate: A typical flow rate is around 0.7 mL/min.[3]
-
Detection: UV detection is performed at a wavelength suitable for the derivatizing agent (e.g., 304 nm for p-ABA) or at 210 nm for underivatized uronic acids.[3][5][6][8]
-
-
Quantification: The concentration of D-Galacturonic acid is determined by comparing the peak area of the sample to that of a standard curve.
LC-MS Protocol for D-Galacturonic Acid Quantification
This method offers high sensitivity and precision.[9]
-
Sample Preparation and Hydrolysis: Similar to the HPLC method, pectin samples are hydrolyzed to release D-Galacturonic acid.
-
Internal Standard: A stable isotope-labeled internal standard, such as 13C6-galacturonic acid, is added to the sample to compensate for variability in sample processing and instrument response.[9]
-
LC Separation: The hydrolyzed sample is injected into a UHPLC system for separation.
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into an electrospray ionization (ESI) source.
-
Quantification is achieved by single ion monitoring (SIM) of the characteristic ions of D-Galacturonic acid and its labeled internal standard.[9]
-
-
Data Analysis: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
The Importance of Inter-Laboratory Validation
While the methods described above have been validated in single laboratories, true confidence in the reliability and comparability of results comes from inter-laboratory validation, also known as a round-robin or collaborative study. This process is essential for establishing a method as a standard and ensuring that results are reproducible across different locations, with different operators, and on different equipment.
The following diagram illustrates the typical workflow of an inter-laboratory validation study.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pectinworld.com [pectinworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epraise.com.tw [epraise.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of D-Galacturonic Acid and Its Epimers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of carbohydrates is a cornerstone of glycobiology and pharmaceutical development. D-Galacturonic acid, the primary component of pectin, and its C4 and C2 epimers, D-Glucuronic acid and D-Mannuronic acid, respectively, present a significant analytical challenge due to their subtle stereochemical differences. Distinguishing between these epimers is critical as their configuration dictates the physicochemical properties and biological functions of the polysaccharides they form, such as pectins, heparan sulfate, and alginates.
This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR/Raman), and Vibrational Circular Dichroism (VCD)—for differentiating D-Galacturonic acid from its epimers. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and applying the most suitable methods for their analytical needs.
Molecular Structures of D-Galacturonic Acid and Its Epimers
The fundamental difference between D-Galacturonic acid and its epimers lies in the spatial orientation of a single hydroxyl group. D-Galacturonic acid is the C4 epimer of D-Glucuronic acid, meaning the hydroxyl group at the fourth carbon is in an axial position in its common chair conformation, whereas it is equatorial in D-Glucuronic acid. This seemingly minor variation profoundly impacts the molecule's three-dimensional structure and its interaction with its environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for carbohydrate structure elucidation. The chemical shift (δ) of a nucleus and the spin-spin coupling constants (J) between nuclei are highly sensitive to the local stereochemical environment. For uronic acid epimers, the orientation of hydroxyl groups (axial vs. equatorial) significantly influences the shielding of nearby protons and carbons, leading to distinguishable NMR spectra.
The key diagnostic signals are often the anomeric protons (H1) and carbons (C1), as well as the signals for the nuclei at and adjacent to the epimeric center (e.g., C4).[1] For D-Galacturonic acid and its C4 epimer D-Glucuronic acid, the most significant differences are expected for H4, C4, and their neighbors (H3, C3, H5, C5).
Comparative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for D-Galacturonic acid and D-Glucuronic acid. Note that absolute values can vary with solvent, pH, and temperature. The differences between the epimers, however, remain characteristic.
| Atom | D-Galacturonic Acid (α-anomer) ¹³C Chemical Shift (ppm) [2] | D-Glucuronic Acid (α-anomer) ¹³C Chemical Shift (ppm) | D-Galacturonic Acid (α-anomer) ¹H Chemical Shift (ppm) [3] | D-Glucuronic Acid (α-anomer) ¹H Chemical Shift (ppm) [4] |
| C1/H1 | 93.1 | 92.8 | 5.24 | 5.23 |
| C2/H2 | 69.1 | 72.1 | 3.84 | 3.56 |
| C3/H3 | 69.8 | 73.0 | 3.96 | 3.74 |
| C4/H4 | 70.1 | 72.4 | 4.23 | 3.70 |
| C5/H5 | 71.8 | 72.0 | 4.60 | 4.38 |
| C6 | 175.7 | 176.5 | - | - |
Note: Data compiled from various sources and should be used for comparative purposes. Experimental conditions can affect exact values.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the uronic acid sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). D₂O is used to avoid a large solvent signal from water.
-
Internal Standard: Add a small amount of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known concentration of trimethylsilylpropanoic acid (TSP), for chemical shift calibration (δ = 0.00 ppm).
-
pH Adjustment: Adjust the pH of the solution if necessary, as the chemical shifts of the carboxyl group and adjacent carbons are pH-dependent. A neutral pH (e.g., 7.4) is common.[5]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).[5]
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard.
Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Since epimers have different 3D arrangements of their atoms, their bonds will vibrate at slightly different frequencies, particularly in the complex "fingerprint region" (below 1500 cm⁻¹). These differences, though often subtle, can serve as spectral markers for differentiation.
Cryogenic infrared spectroscopy has proven particularly effective, as cooling the molecules to very low temperatures reduces spectral broadening and reveals sharp, well-resolved vibrational bands that are highly characteristic of a specific epimer's conformation.[6][7]
Comparative Vibrational Spectroscopy Data
The key spectral regions for differentiating uronic acid epimers include the O-H stretching region (~3600-3000 cm⁻¹), the C=O stretching of the carboxylic acid (~1740 cm⁻¹), and the fingerprint region (1500-800 cm⁻¹), which contains complex C-O and C-C stretching and bending vibrations sensitive to stereochemistry. For instance, gas-phase IR studies have shown clear differences in the OH stretching bands between metal-tagged glucuronic and iduronic acid, reflecting distinct intramolecular hydrogen-bonding networks.[8]
| Technique | D-Galacturonic Acid | D-Glucuronic Acid | Key Differentiating Features |
| FTIR | Characteristic bands for C=O stretch (~1740 cm⁻¹), carboxylate stretch (~1607 cm⁻¹), and complex fingerprint bands.[9] | Similar primary functional group bands, but with shifts in the fingerprint region due to stereochemistry. | Subtle shifts in the 1200-950 cm⁻¹ range corresponding to C-O and C-C stretching modes coupled with O-H bending, which are sensitive to the axial/equatorial position of the C4-OH group. |
| Raman | A prominent marker band for α-glycosidic bonds is often seen around 852 cm⁻¹.[10] | The overall spectral pattern in the fingerprint region will differ from D-Galacturonic acid. | Differences in the vibrational modes of the pyranose ring and the exocyclic C-C and C-O bonds can be observed. Conjugation to a Raman reporter like phenylboronic acid can enhance spectral differences.[11] |
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid, finely powdered uronic acid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral signature of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: Record the spectrum of the sample. Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for peak positions and intensities.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[12][13] While a standard IR spectrum is identical for enantiomers, a VCD spectrum is its mirror image. For diastereomers like epimers, which differ in absolute configuration at one or more (but not all) stereocenters, VCD provides unique and highly characteristic spectral fingerprints. This makes VCD exceptionally well-suited for distinguishing sugar epimers.[12]
The VCD spectrum is extremely sensitive to the molecule's absolute configuration and conformation in solution. The sign and intensity of VCD bands can be directly correlated to specific stereochemical features, providing a definitive method for epimer differentiation.
Comparative VCD Data
Direct comparative VCD data for D-Galacturonic and D-Glucuronic acids is highly specialized. However, studies on related sugar epimers have shown that the configuration at a single stereocenter leads to distinct VCD signatures. For example, it has been demonstrated that axial vs. equatorial glycosides can exhibit VCD bands of opposite sign in the ~1230 cm⁻¹ region.[12] The differentiation between D-Galacturonic acid (axial C4-OH) and D-Glucuronic acid (equatorial C4-OH) would be expected to yield significant and measurable differences in their VCD spectra, particularly in the mid-IR fingerprint region.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-20 mg) in a suitable, non-absorbing solvent (e.g., DMSO-d₆, D₂O, or CCl₄) to achieve a concentration of approximately 0.05–0.1 M. The choice of solvent is critical to avoid spectral interference.
-
Cell Assembly: Use a sample cell with a defined pathlength (e.g., 100 µm), consisting of two infrared-transparent windows (e.g., BaF₂).
-
Data Acquisition: Place the cell in a VCD spectrometer. Acquire the VCD spectrum over the desired spectral range (e.g., 2000-900 cm⁻¹). Data collection often requires several hours to achieve an adequate signal-to-noise ratio.
-
Solvent Subtraction: Acquire a spectrum of the pure solvent under identical conditions and subtract it from the sample spectrum.
-
Data Analysis: The resulting difference spectrum is the VCD spectrum. Interpretation is often aided by quantum chemical calculations (e.g., Density Functional Theory) to predict the VCD spectrum for a given epimer and compare it with the experimental result.[12]
Conclusion
Differentiating D-Galacturonic acid from its epimers is an achievable analytical goal with the right spectroscopic tools.
-
NMR Spectroscopy is the most established and informative method, providing detailed structural data through chemical shifts and coupling constants that are sensitive to the epimeric center. 2D NMR techniques can provide definitive structural assignments.
-
Vibrational Spectroscopy (FTIR/Raman) offers a faster, less sample-intensive approach. While differences can be subtle, advanced techniques like cryogenic IR spectroscopy can provide clear, distinguishing fingerprints.
-
Vibrational Circular Dichroism (VCD) is arguably the most sensitive technique to stereochemical differences. It provides a unique spectral signature directly related to the absolute configuration, making it an excellent tool for unambiguous epimer identification, especially when coupled with computational predictions.
The choice of method will depend on the specific research question, sample availability, and instrumentation access. For routine analysis, NMR is often the workhorse, while VCD and specialized IR techniques provide powerful, confirmatory data for challenging structural problems in carbohydrate chemistry.
References
- 1. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002545) [hmdb.ca]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127) [hmdb.ca]
- 5. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]
- 6. Cryogenic Infrared Spectroscopy Reveals Structural Modularity in the Vibrational Fingerprints of Heparan Sulfate Diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vibrational signatures of metal-chelated monosaccharide epimers: gas-phase infrared spectroscopy of Rb+-tagged glucuronic and iduronic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The quantitative analysis of uronic acid polymers by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raman imaging of changes in the polysaccharides distribution in the cell wall during apple fruit development and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Conjugation to Differentiate Monosaccharides by Raman and Surface Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Comparative Guide to Assessing the Purity of Commercial D-Galacturonic Acid Hydrate Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of methodologies to assess the purity of commercially available D-Galacturonic acid hydrate (B1144303) standards, a critical component in fields ranging from food science to pharmaceuticals. This document outlines key experimental protocols and presents data in a clear, comparative format to aid in the selection of high-quality standards.
Introduction to D-Galacturonic Acid Purity Assessment
D-Galacturonic acid is the principal monosaccharide component of pectin, a complex polysaccharide found in plant cell walls. Its purity is crucial for applications such as the development of pharmaceuticals, where it can act as a carrier for drug delivery, and in the food industry as a gelling agent. Impurities can significantly impact the physicochemical properties and biological activity of the final product. Therefore, robust analytical methods are required to verify the purity of commercial standards. The most common analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC), acid-base titration, and spectrophotometric assays.
Comparative Analysis of Commercial D-Galacturonic Acid Hydrate Standards
The following table summarizes the purity data for this compound standards from various commercial suppliers, as determined by the analytical methods detailed in this guide.
| Supplier | Product Number | Stated Purity | Purity by HPLC (%) | Purity by Titration (%) |
| Supplier A | GA-123 | ≥98% | 98.5 ± 0.2 | 98.2 ± 0.3 |
| Supplier B | DGA-456 | Analytical Standard | 99.8 ± 0.1 | 99.5 ± 0.2 |
| Supplier C | 789-GA | ≥97% | 97.2 ± 0.4 | 97.5 ± 0.3 |
| Supplier D | HY-B1827R | 99.92% | 99.9 ± 0.1 | 99.7 ± 0.1 |
Note: The data presented in this table are for illustrative purposes and should be confirmed by independent analysis.
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for the comprehensive purity assessment of this compound standards.
D-Galacturonic Acid's Prowess in Metal Ion Chelation: A Comparative Guide
A detailed comparison of D-Galacturonic acid's metal ion chelation capabilities against other key uronic acids, providing researchers, scientists, and drug development professionals with essential data-driven insights.
In the realm of biopharmaceuticals and drug delivery, the ability of molecules to bind with metal ions is of paramount importance. This process, known as chelation, plays a critical role in drug stability, bioavailability, and the mitigation of metal-induced toxicity. Uronic acids, a class of sugar acids, are of particular interest due to their inherent chelating properties. This guide provides a comprehensive comparison of the metal ion chelation performance of D-Galacturonic acid versus two other significant uronic acids: D-Glucuronic acid and L-Iduronic acid.
At a Glance: Comparative Chelating Abilities
The efficacy of a chelating agent is quantified by its stability constant (log K) or binding affinity. A higher stability constant indicates a stronger and more stable complex with the metal ion. The available experimental data, primarily from potentiometric titrations and spectroscopic studies, reveals nuances in the chelating behavior of these uronic acids.
Stability Constants of Uronic Acid-Metal Complexes
The following tables summarize the reported stability constants for the interaction of D-Galacturonic acid, D-Glucuronic acid, and L-Iduronic acid with various metal ions. It is important to note that direct comparative studies across all three uronic acids for a wide range of metal ions are limited, and the data presented here is synthesized from multiple sources.
Table 1: Stability Constants (log K) for Divalent Metal Ion Complexes
| Metal Ion | D-Galacturonic Acid | D-Glucuronic Acid | L-Iduronic Acid |
| Cu(II) | 2.22[1] | 2.65[2] | Data not available |
| Mg(II) | Data not available | ~1[2] | Data not available |
| Ca(II) | Data not available | ~1[2] | Data not available |
| Zn(II) | Data not available | 1.62 (ML), 2.68 (ML₂)[2] | Data not available |
| Cd(II) | Data not available | 1.66 (ML), 2.85 (ML₂)[2] | Data not available |
Table 2: Stability Constants (log β) for Trivalent Lanthanide Ion Complexes
| Metal Ion | D-Galacturonic Acid | D-Glucuronic Acid |
| La(III) | 2.85 (ML), 5.14 (ML₂) | 2.92 (ML), 5.26 (ML₂) |
| Ce(III) | 2.98 (ML), 5.38 (ML₂) | 3.05 (ML), 5.51 (ML₂) |
| Pr(III) | 3.07 (ML), 5.55 (ML₂) | 3.14 (ML), 5.68 (ML₂) |
| Nd(III) | 3.15 (ML), 5.70 (ML₂) | 3.22 (ML), 5.83 (ML₂) |
| Gd(III) | 3.35 (ML), 6.08 (ML₂) | 3.43 (ML), 6.22 (ML₂) |
| Lu(III) | 3.58 (ML), 6.50 (ML₂) | 3.66 (ML), 6.64 (ML₂) |
Data for L-Iduronic acid with lanthanide ions was not available in the searched literature.
Unveiling the Binding Mechanisms: A Structural Perspective
The chelation of metal ions by uronic acids primarily involves the carboxylate group and adjacent hydroxyl groups. The stereochemistry of these groups influences the stability and coordination geometry of the resulting metal complex.
References
A Comparative Guide to the Validation of Assays for D-Galacturonic Acid Determination
For researchers, scientists, and drug development professionals, the accurate quantification of D-Galacturonic acid is crucial in various fields, including plant biology, food science, and biofuel development. This guide provides a detailed comparison of two prominent methods for D-Galacturonic acid determination: a specific enzymatic assay and a traditional colorimetric method. We present a comprehensive overview of their experimental protocols, performance data, and underlying principles to assist in selecting the most suitable assay for your research needs.
Performance Comparison of D-Galacturonic Acid Assays
The selection of an appropriate assay depends on factors such as required specificity, sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the Uronate Dehydrogenase-based enzymatic assay and the m-Hydroxydiphenyl colorimetric method.
| Feature | Uronate Dehydrogenase Assay (e.g., Megazyme K-URONIC) | m-Hydroxydiphenyl Colorimetric Assay |
| Principle | Enzymatic oxidation of D-Galacturonic acid by uronate dehydrogenase, leading to the formation of NADH, which is measured spectrophotometrically at 340 nm.[1] | Chemical reaction of uronic acids with m-hydroxydiphenyl in the presence of sulfuric acid and sodium tetraborate (B1243019), forming a colored product measured at 520 nm.[2][3] |
| Specificity | High specificity for D-Glucuronic acid and D-Galacturonic acid.[1] | Less specific; can react with other uronic acids and is susceptible to interference from neutral sugars.[4][5] |
| Working Range | 5 - 150 µg of D-Galacturonic acid per assay.[1] | Typically 10 - 80 µg/mL.[3] |
| Limit of Detection (LOD) | Approximately 0.777 mg/L to 15.5 mg/L, depending on the protocol.[1] | 1.6 ± 0.4 µg/mL.[3] |
| Limit of Quantification (LOQ) | 5 ± 1 µg/mL.[3] | Not consistently reported, but derived from the linear range. |
| Advantages | High specificity, simple procedure, reagents are stable for over two years.[6] | High sensitivity, suitable for high-throughput screening in microplate format. |
| Disadvantages | Does not differentiate between D-Glucuronic acid and D-Galacturonic acid. | Labor-intensive, involves the use of concentrated acid, and the color development can be time-dependent and prone to fading.[2][7][8] |
Experimental Protocols
Detailed methodologies for both the enzymatic and colorimetric assays are provided below to allow for a thorough understanding and potential implementation.
Uronate Dehydrogenase Enzymatic Assay Protocol (Based on Megazyme K-URONIC Kit)
This protocol is a summary of the manual assay procedure for the Megazyme K-URONIC kit.[1]
Materials:
-
Buffer solution (pH 8.0)
-
NAD+ solution
-
Uronate Dehydrogenase (UDH) suspension
-
D-Galacturonic acid standard solution
-
Spectrophotometer set to 340 nm
-
Cuvettes (1 cm light path)
Procedure:
-
Pipette 2.0 mL of distilled water, 0.2 mL of buffer solution, and 0.2 mL of NAD+ solution into a cuvette.
-
Add 0.1 mL of the sample solution (containing 5-150 µg of D-Galacturonic acid).
-
Mix the contents of the cuvette thoroughly and read the initial absorbance (A1) at 340 nm after approximately 3 minutes.
-
Start the reaction by adding 0.02 mL of UDH suspension.
-
Mix and incubate at room temperature for approximately 10 minutes.
-
Read the final absorbance (A2) at 340 nm.
-
Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the sample.
-
Determine the concentration of D-Galacturonic acid based on the change in absorbance and the extinction coefficient of NADH.
m-Hydroxydiphenyl Colorimetric Assay Protocol
This protocol is a generalized procedure based on the Blumenkrantz and Asboe-Hansen method.[3][9]
Materials:
-
Sulfuric acid/sodium tetraborate solution (0.0125 M)
-
m-Hydroxydiphenyl reagent (0.15% in 0.5% NaOH)
-
D-Galacturonic acid standard solutions
-
Spectrophotometer set to 520 nm
-
Test tubes and a boiling water bath
Procedure:
-
Pipette 1.0 mL of the sample or standard solution into a cold test tube.
-
Add 6.0 mL of the ice-cold sulfuric acid/sodium tetraborate solution and mix thoroughly.
-
Heat the tubes in a boiling water bath for exactly 6 minutes.
-
Cool the tubes in an ice bath.
-
Add 0.1 mL of the m-hydroxydiphenyl reagent and mix.
-
Allow the color to develop for a set amount of time (e.g., 10-20 minutes) at room temperature.
-
Measure the absorbance at 520 nm against a reagent blank.
-
Construct a standard curve of absorbance versus D-Galacturonic acid concentration to determine the amount in the samples.
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. ediciones.inca.edu.cu [ediciones.inca.edu.cu]
- 4. Do assorted approaches aid in estimation of uronic acids? Case studies on Tinospora sinensis polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of uronic acids using diverse approaches and monosaccharide composition of alkali soluble polysaccharide from Vitex negundo Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Glucuronic D-Galacturonic Assay Kit - D-Hexuronic Acid | Megazyme [megazyme.com]
- 7. researchgate.net [researchgate.net]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. What are the units of the unsaturated product obtained from calculation (Unsaturated product = ΔA/L x ε) of the Pectin Identification Kit (K-PECID)? : Megazyme [support.megazyme.com]
A Comparative Guide to the Metabolic Pathways of D-Galacturonic Acid and D-Glucuronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two critical uronic acids: D-Galacturonic acid, a primary component of pectin (B1162225), and D-Glucuronic acid, a key player in detoxification and the biosynthesis of essential macromolecules in humans. This document outlines the distinct catabolic and anabolic routes in various organisms, presents comparative quantitative data on enzyme kinetics, details relevant experimental protocols, and provides visual representations of the metabolic pathways.
Introduction
D-Galacturonic acid and D-Glucuronic acid are hexuronic acids, sugar acids derived from galactose and glucose, respectively. While structurally similar, their metabolic fates and biological roles diverge significantly. D-Galacturonic acid is predominantly metabolized by microorganisms that utilize pectin-rich biomass as a carbon source. In contrast, D-Glucuronic acid is central to human metabolism, primarily functioning in the conjugation and elimination of xenobiotics and endogenous compounds through the uronic acid pathway. Understanding the nuances of these pathways is crucial for applications ranging from biofuel production and industrial biotechnology to drug development and toxicology.
Metabolic Pathways: A Comparative Overview
The metabolism of D-Galacturonic acid and D-Glucuronic acid proceeds through distinct pathways that vary across different biological kingdoms.
D-Galacturonic Acid Metabolism
The catabolism of D-Galacturonic acid is most prominent in microorganisms and is broadly categorized into three main pathways:
-
Fungal Reductive Pathway: Eukaryotic microorganisms, particularly filamentous fungi like Aspergillus niger, employ a reductive pathway to catabolize D-Galacturonic acid.[1][2] This pathway involves a series of enzymatic reactions that convert D-Galacturonic acid into intermediates that can enter central metabolism. The key enzymes in this pathway are D-galacturonic acid reductase, L-galactonate dehydratase, 2-keto-3-deoxy-L-galactonate aldolase, and L-glyceraldehyde reductase.[1][3] The final products of this pathway are pyruvate (B1213749) and glycerol.[2] The genes encoding these enzymes are often clustered and their expression is induced by the presence of D-Galacturonic acid.[2]
-
Bacterial Oxidative Pathway: Some prokaryotes, such as Agrobacterium tumefaciens, utilize an oxidative pathway. In this pathway, D-Galacturonic acid is first oxidized to D-galactaro-1,5-lactone by uronate dehydrogenase, which can then be converted to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle.[4][5]
-
Bacterial Isomerase Pathway: Other bacteria, including Escherichia coli, employ an isomerase pathway (also known as the adapted Entner-Doudoroff pathway). This pathway begins with the isomerization of D-Galacturonic acid to D-tagaturonate by uronate isomerase. Subsequent enzymatic steps lead to the formation of pyruvate and glyceraldehyde-3-phosphate.[6]
D-Glucuronic Acid Metabolism
In humans and other mammals, D-Glucuronic acid metabolism is primarily anabolic and funneled through the Uronic Acid Pathway . This pathway does not serve as a major route for glucose oxidation but is vital for two main purposes:
-
Glucuronidation: This is a major Phase II detoxification process where the activated form of D-Glucuronic acid, UDP-glucuronic acid (UDPGA), is conjugated to various lipophilic compounds. These include drugs, xenobiotics, and endogenous substances like bilirubin (B190676) and steroid hormones.[7][8] This conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of these compounds, facilitating their excretion.[9][10]
-
Biosynthesis of Glycosaminoglycans: UDP-glucuronic acid is a precursor for the synthesis of essential glycosaminoglycans (GAGs) such as hyaluronan, chondroitin (B13769445) sulfate, and heparin, which are critical components of the extracellular matrix.[11][12]
The uronic acid pathway starts with glucose-6-phosphate and proceeds through the formation of UDP-glucose, which is then oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase.[13][14] In most animals, this pathway can also lead to the synthesis of ascorbic acid (Vitamin C); however, humans lack the enzyme L-gulonolactone oxidase required for the final step.[14]
Quantitative Data Comparison
Direct comparative kinetic data for enzymes from both pathways under identical conditions is scarce due to their different biological contexts. However, available data for key enzymes provide insights into their catalytic efficiencies.
| Enzyme | Organism/Family | Substrate | Km (mM) | Vmax or kcat | Reference(s) |
| D-Galacturonic Acid Pathway | |||||
| D-Galacturonic acid dehydrogenase | Agrobacterium tumefaciens | D-Galacturonic acid | 0.5 | 124 U/mg | [15] |
| D-Glucuronic acid | 1.1 | 221 U/mg | [15] | ||
| Endopolygalacturonase I | Aspergillus niger | Polygalacturonic acid | < 0.15 mg/mL | 13.8 µkat/mg | [16] |
| Endopolygalacturonase II | Aspergillus niger | Polygalacturonic acid | < 0.15 mg/mL | 36.5 µkat/mg | [16] |
| D-Glucuronic Acid Pathway | |||||
| UDP-glucose dehydrogenase (hUGDH) | Human | UDP-glucose | Varies with conditions | - | [13] |
| UDP-glucuronosyltransferase (UGT) 1A6 | Human | UDP-glucuronic acid | 0.052 | - | [1] |
| UDP-glucuronosyltransferase (UGT) 1A8 | Human | UDP-glucuronic acid | 1.256 | - | [1] |
| UDP-glucuronosyltransferase (UGT) 1A9 | Human (purified) | Scopoletin | - | 1.9 s-1 | [1] |
Note: The units and experimental conditions for Km and Vmax/kcat values vary between studies, making direct comparisons challenging. Please refer to the cited literature for specific experimental details.
Mandatory Visualizations
D-Galacturonic Acid Metabolic Pathways
Caption: Overview of D-Galacturonic acid metabolic pathways in fungi and bacteria.
D-Glucuronic Acid Metabolic Pathway (Human)
Caption: The Uronic Acid Pathway for D-Glucuronic acid metabolism in humans.
Experimental Workflow: Uronic Acid Quantification by HPLC
Caption: General workflow for the quantification of uronic acids using HPLC.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the metabolic pathways of D-Galacturonic and D-Glucuronic acids.
Protocol 1: Assay for D-Galacturonate Reductase Activity
This spectrophotometric assay measures the activity of D-galacturonate reductase by monitoring the oxidation of NAD(P)H.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
-
1 M Tris-HCl buffer, pH 7.5
-
10 mM NAD(P)H solution
-
1 M D-Galacturonic acid solution
-
Enzyme extract (e.g., crude cell lysate or purified enzyme)
-
Deionized water
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 µL of 1 M Tris-HCl buffer, pH 7.5
-
50 µL of 10 mM NAD(P)H
-
Enzyme extract (volume depends on enzyme concentration)
-
Deionized water to a final volume of 900 µL.
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 100 µL of 1 M D-Galacturonic acid solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, recording the reading at regular intervals (e.g., every 30 seconds). The rate of NAD(P)H oxidation is proportional to the enzyme activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1cm-1).
Protocol 2: Assay for UDP-Glucuronosyltransferase (UGT) Activity
This protocol describes a common method for assaying UGT activity using a model substrate, such as p-nitrophenol, and quantifying the formation of the glucuronide conjugate by HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Incubator or water bath
-
Microcentrifuge tubes
-
1 M Tris-HCl buffer, pH 7.4
-
100 mM MgCl2
-
10 mM p-nitrophenol solution (or other suitable substrate)
-
50 mM UDP-glucuronic acid (UDPGA) solution
-
Microsomal preparation (e.g., human liver microsomes) or recombinant UGT enzyme
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (HPLC grade)
Procedure:
-
Prepare the incubation mixture in a microcentrifuge tube:
-
50 µL of 1 M Tris-HCl buffer, pH 7.4
-
10 µL of 100 mM MgCl2
-
10 µL of microsomal protein (e.g., 1 mg/mL)
-
10 µL of 10 mM p-nitrophenol
-
Deionized water to a final volume of 180 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 20 µL of 50 mM UDPGA.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by reversed-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the elution of p-nitrophenol and its glucuronide conjugate at a suitable wavelength (e.g., 315 nm).
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the glucuronide.
Protocol 3: Quantification of D-Galacturonic Acid and D-Glucuronic Acid by HPLC
This method allows for the simultaneous quantification of D-Galacturonic acid and D-Glucuronic acid in a sample.[17]
Materials:
-
HPLC system with a suitable detector (e.g., pulsed amperometric detector (PAD) or UV detector after derivatization)
-
Anion-exchange column (for PAD) or C18 column (for UV after derivatization)
-
Sample containing uronic acids
-
Standards of D-Galacturonic acid and D-Glucuronic acid
-
Mobile phase reagents (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) for HPAE-PAD)
-
Derivatization agent if using UV detection (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP)
Procedure:
-
Sample Preparation: If the uronic acids are part of a polysaccharide (e.g., pectin), perform acid or enzymatic hydrolysis to release the monosaccharides.[17] Neutralize the hydrolysate and filter it through a 0.22 µm filter.
-
Calibration Standards: Prepare a series of standard solutions containing known concentrations of D-Galacturonic acid and D-Glucuronic acid.
-
HPLC Analysis (HPAE-PAD):
-
Inject the prepared sample and standards onto an anion-exchange column.
-
Elute with a gradient of sodium hydroxide and sodium acetate.
-
Detect the uronic acids using a pulsed amperometric detector.
-
-
HPLC Analysis (UV after PMP derivatization):
-
Derivatize the sample and standards with PMP.
-
Inject the derivatized samples onto a C18 reversed-phase column.
-
Elute with a suitable mobile phase (e.g., a mixture of ammonium (B1175870) acetate buffer and acetonitrile).
-
Detect the derivatized uronic acids with a UV detector at approximately 250 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of D-Galacturonic acid and D-Glucuronic acid in the sample by interpolating their peak areas on the calibration curve.
Conclusion
The metabolic pathways of D-Galacturonic acid and D-Glucuronic acid highlight a fascinating divergence in the biological roles of two closely related sugar acids. D-Galacturonic acid catabolism is a key feature of microbial degradation of plant biomass, with diverse strategies employed by fungi and bacteria. In contrast, D-Glucuronic acid metabolism in humans is central to detoxification and the synthesis of structural biomolecules. The comparative data on enzyme kinetics, while not always directly comparable, underscores the specialized nature of the enzymes in each pathway. The provided experimental protocols offer a starting point for researchers investigating these pathways, enabling further exploration into their regulation, efficiency, and potential for biotechnological and therapeutic applications. This guide serves as a foundational resource for professionals in the fields of biochemistry, microbiology, and drug development, providing a comprehensive overview to inform future research and innovation.
References
- 1. Kinetic characterization of the 1A subfamily of recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALDURONIC ACID METABOLISM BY BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic characterization of Aspergillus niger N400 endopolygalacturonases I, II and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
performance characteristics of different chromatographic columns for uronic acid separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of uronic acids are critical in various fields, including biochemistry, food science, and pharmaceutical development. The selection of an appropriate chromatographic column is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of the performance characteristics of different chromatographic columns for uronic acid separation, supported by experimental data and detailed methodologies.
Executive Summary
This guide evaluates four principal types of chromatographic columns for uronic acid analysis:
-
Anion-Exchange Chromatography (AEC): Primarily utilizing columns from the CarboPac series (e.g., PA10, PA20, PA200), this technique offers high resolution and selectivity for charged molecules like uronic acids.
-
Ion-Exclusion Chromatography (IEC): The Aminex HPX-87H column is a widely used example, separating molecules based on their pKa and size. It is particularly effective for the simultaneous analysis of organic acids, including uronic acids.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, typically employing C18 columns, requires pre-column derivatization of uronic acids to enhance their hydrophobicity for separation.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume and is particularly useful for the analysis of high-molecular-weight polysaccharides containing uronic acid residues.
The choice of column depends on the specific analytical needs, such as the required resolution, sample matrix complexity, desired analysis time, and whether simultaneous analysis of other compounds is necessary.
Performance Characteristics: A Comparative Analysis
The performance of each column type is summarized below, with quantitative data presented in tabular format for easy comparison.
Anion-Exchange Chromatography (AEC) - CarboPac Series
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of carbohydrates, including uronic acids, without the need for derivatization.[1] The CarboPac series of columns are specifically designed for this purpose.
Table 1: Performance Characteristics of CarboPac Columns for Uronic Acid Separation
| Feature | CarboPac PA10 | CarboPac PA20 | CarboPac PA200 |
| Principle | Anion-Exchange | Anion-Exchange | Anion-Exchange |
| Particle Size | 10 µm | 6.5 µm | 5.5 µm |
| Typical Analytes | Monosaccharides, Uronic Acids, Aldonic Acids | Monosaccharides, Uronic Acids | Charged Oligosaccharides, Uronic Acids |
| Resolution | Good | Excellent | High |
| Selectivity | Good for a range of sugars and acids.[2] | Improved selectivity for glycoprotein (B1211001) monosaccharides.[3] | Specifically designed for high-resolution of charged oligosaccharides.[4] |
| Analysis Time | ~21 minutes for simultaneous analysis.[2] | < 10 minutes for glycoprotein monosaccharides.[3] | ~30 minutes for uronic acids.[4] |
| Mobile Phase | Gradient of NaOH and NaOAc.[2] | Isocratic or gradient NaOH.[5] | Gradient of NaOH and NaOAc.[4] |
| Detection | Pulsed Amperometric Detection (PAD) | Pulsed Amperometric Detection (PAD) | Pulsed Amperometric Detection (PAD) |
| Key Advantage | Simultaneous separation of various sugar acids.[2] | Fast and efficient separations with improved selectivity.[3] | High-resolution separation of charged species.[4] |
Ion-Exclusion Chromatography (IEC) - Aminex HPX-87H
The Aminex HPX-87H column operates on the principle of ion-exclusion, separating ionized compounds from non-ionized or partially ionized molecules in an acidic mobile phase. It is a robust column for the analysis of organic acids, including uronic acids, often in complex matrices.[6]
Table 2: Performance Characteristics of Aminex HPX-87H for Uronic Acid Separation
| Feature | Aminex HPX-87H |
| Principle | Ion-Exclusion, Size Exclusion, Reversed-Phase Partitioning[6] |
| Matrix | Polystyrene Divinylbenzene[6] |
| Typical Analytes | Organic Acids, Carbohydrates, Alcohols[7][8] |
| Resolution | Good for organic acids, may require optimization for complex mixtures.[9] |
| Selectivity | Effective for separating organic acids from neutral sugars.[8] |
| Efficiency | High column efficiency and selectivity.[10] |
| Analysis Time | ~20-30 minutes.[10] |
| Mobile Phase | Isocratic, dilute sulfuric acid.[6] |
| Detection | Refractive Index (RI), UV |
| Key Advantage | Simple isocratic method, minimal sample preparation.[10] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile technique, but for highly polar compounds like uronic acids, pre-column derivatization is necessary to increase their retention on nonpolar stationary phases like C18.[11] 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for this purpose.[11][12]
Table 3: Performance Characteristics of RP-HPLC (with PMP Derivatization) for Uronic Acid Separation
| Feature | C18 Column with PMP Derivatization |
| Principle | Reversed-Phase Partitioning |
| Stationary Phase | Octadecylsilane (C18) |
| Typical Analytes | Derivatized Monosaccharides and Uronic Acids[11] |
| Resolution | Baseline separation of PMP-labeled monosaccharides.[11] |
| Selectivity | Dependent on the derivatization and mobile phase composition. |
| Analysis Time | ~22-40 minutes.[11] |
| Mobile Phase | Gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. |
| Detection | UV (at 250 nm for PMP derivatives), MS[11] |
| Key Advantage | High sensitivity and applicability to a wide range of sugars.[12] |
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is particularly well-suited for the analysis of high molecular weight polysaccharides and can be used to determine the molecular weight distribution of polymers containing uronic acids, such as hyaluronic acid.[13][14]
Table 4: Performance Characteristics of Size-Exclusion Chromatography for Uronic Acid-Containing Polymers
| Feature | Size-Exclusion Columns (e.g., Ultrahydrogel, TSKgel) |
| Principle | Size-Exclusion / Gel Filtration |
| Typical Analytes | High molecular weight polysaccharides (e.g., Hyaluronic Acid)[14] |
| Resolution | Dependent on pore size of the stationary phase and molecular weight range of analytes. |
| Selectivity | Based on hydrodynamic volume. |
| Analysis Time | Varies depending on column length and flow rate. |
| Mobile Phase | Aqueous buffers (e.g., phosphate, saline). |
| Detection | Refractive Index (RI), Multi-Angle Light Scattering (MALS) |
| Key Advantage | Provides information on molecular weight distribution of polymers.[13] |
Experimental Protocols
Detailed methodologies for the key chromatographic techniques are provided below.
HPAEC-PAD Protocol for Uronic Acid Analysis using CarboPac PA200
This method is optimized for the high-resolution separation of uronic acids.[4]
-
Column: Dionex CarboPac PA200 (e.g., 3 x 250 mm) with a guard column.
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 100 mM Sodium Hydroxide (NaOH)
-
Mobile Phase C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
Flow Rate: 0.5 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
Gradient Program:
-
0-18 min: 100 mM NaOH (isocratic)
-
18-28 min: Linear gradient to 20 mM NaOAc in 100 mM NaOH
-
28-30 min: Column wash with 500 mM NaOAc in 100 mM NaOH
-
30-40 min: Re-equilibration with 100 mM NaOH
-
Ion-Exclusion Chromatography Protocol for Uronic Acid Analysis using Aminex HPX-87H
This protocol is a simple and robust method for the analysis of organic acids.[6]
-
Column: Bio-Rad Aminex HPX-87H (e.g., 300 x 7.8 mm).
-
Mobile Phase: 0.005 M Sulfuric Acid (H₂SO₄) in deionized water.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 50-60 °C.
-
Injection Volume: 20 µL.
-
Detection: Refractive Index (RI) or UV at 210 nm.
-
Run Time: Approximately 20-30 minutes.
-
Sample Preparation: Samples are typically filtered through a 0.45 µm filter before injection.[10]
RP-HPLC Protocol for Uronic Acid Analysis with PMP Derivatization
This method allows for the sensitive detection of uronic acids using UV or MS detectors.[11][12]
-
Derivatization Procedure:
-
Dissolve the carbohydrate sample in a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Add a catalyst, such as triethylamine (B128534) or sodium hydroxide, and heat the mixture (e.g., at 70°C for 30-60 minutes).[12][15]
-
Neutralize the reaction mixture and extract the PMP-derivatives.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Ammonium acetate buffer (e.g., 5-20 mM).[11][16]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25-30 °C.
-
Detection: UV at 250 nm.
-
Gradient Program: A typical gradient would involve increasing the percentage of acetonitrile over the run to elute the derivatized sugars.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the different chromatographic techniques.
Figure 1: Experimental workflow for uronic acid analysis using HPAEC-PAD.
Figure 2: Experimental workflow for uronic acid analysis using Ion-Exclusion Chromatography.
Figure 3: Experimental workflow for uronic acid analysis using RP-HPLC with pre-column derivatization.
Figure 4: Logical decision tree for selecting a chromatographic column for uronic acid analysis.
Conclusion
The selection of a chromatographic column for uronic acid separation is a critical decision that impacts the quality and efficiency of the analysis.
-
Anion-Exchange Chromatography with CarboPac columns is the method of choice for high-resolution separation of underivatized uronic acids, offering excellent selectivity and sensitivity, especially with PAD detection.
-
Ion-Exclusion Chromatography using the Aminex HPX-87H column provides a robust and simple isocratic method for the simultaneous determination of uronic acids and other organic acids.
-
Reversed-Phase HPLC is a viable alternative when high sensitivity is required and the instrumentation for HPAEC-PAD is unavailable, although it necessitates a derivatization step.
-
Size-Exclusion Chromatography is indispensable for characterizing the molecular weight distribution of uronic acid-containing polysaccharides.
Researchers and drug development professionals should carefully consider the specific requirements of their application to select the most appropriate chromatographic column and methodology for their uronic acid analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 3. CarboPac PA20: a new monosaccharide separator column with electrochemical detection with disposable gold electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Aminex Organic Acid and Alcohol Analysis Columns - SCINOMICS [scinomics.kr]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes [mdpi.com]
- 13. Size-exclusion chromatography-from high-performance to ultra-performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Galacturonic Acid Assays: Establishing Linearity and Limits of Detection
For researchers, scientists, and drug development professionals, the accurate quantification of D-Galacturonic acid is crucial in various fields, including plant biology, food science, and biofuel development. This guide provides an objective comparison of common methods for D-Galacturonic acid determination, focusing on key performance characteristics such as linearity and the limit of detection (LOD). We present supporting experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
Performance Comparison
The selection of an appropriate assay depends on factors such as sensitivity, sample throughput, and available equipment. Below is a summary of the performance of three common methods for D-Galacturonic acid quantification.
| Parameter | Enzymatic UV Assay (e.g., Megazyme K-URONIC) | m-Hydroxydiphenyl (MHDP) Colorimetric Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Enzymatic oxidation of D-Galacturonic acid by uronate dehydrogenase, with spectrophotometric detection of NADH at 340 nm.[1] | Colorimetric reaction between D-Galacturonic acid and m-hydroxydiphenyl in a sulfuric acid/tetraborate solution, with absorbance measured at 520 nm. | Chromatographic separation of D-Galacturonic acid from other sample components, followed by detection using various detectors (e.g., RID, UV). |
| Linear Range | 5 - 150 µg per assay.[1][2] | 10 - 80 µg/mL. | Method dependent, but can be highly linear (R² > 0.99). |
| Limit of Detection (LOD) | ~15.5 mg/L (with 0.1 mL sample volume).[1][2] Instrument LOD: 0.777 mg/L (with 2.0 mL sample volume).[3] | 1.6 ± 0.4 µg/mL. | 0.2 - 1.0 µg/mL. |
| Limit of Quantification (LOQ) | Not explicitly stated in all sources, but one report calculates it as 0.311 mg/L for a 2.0 mL sample volume. | 5 ± 1 µg/mL. | 0.5 - 3.5 µg/mL. |
| Specificity | Specific for D-Glucuronic and D-Galacturonic acids.[1][3] | Can have interference from neutral sugars, which may cause browning. | High, as it separates the analyte from interfering compounds. |
| Throughput | Suitable for manual, microplate, and auto-analyzer formats.[2] | Can be adapted for microtiter plates. | Generally lower throughput due to serial sample injection. |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for making informed decisions about which assay to adopt.
Enzymatic UV Assay Protocol (Based on Megazyme K-URONIC Kit)
This method relies on the specific action of uronate dehydrogenase.
Principle: D-Galacturonic acid is oxidized by uronate dehydrogenase in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This reaction produces reduced nicotinamide adenine dinucleotide (NADH), which is quantified by measuring the increase in absorbance at 340 nm. The amount of NADH formed is directly proportional to the amount of D-Galacturonic acid in the sample.[1]
Procedure:
-
Sample Preparation: Samples should be diluted to yield a D-Galacturonic acid concentration between 0.05 and 1.5 g/L.[1]
-
Assay Setup:
-
Pipette 2.00 mL of distilled water (for the blank) or sample solution into a cuvette.
-
Add 0.20 mL of Buffer solution and 0.20 mL of NAD+ solution to each cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm after approximately 3 minutes.
-
-
Enzymatic Reaction:
-
Start the reaction by adding 0.02 mL of uronate dehydrogenase (UDH) suspension.
-
Mix and incubate for approximately 5 minutes at 37°C or 10 minutes at 25°C.[2]
-
-
Measurement:
-
Read the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the absorbance difference for both the blank and the sample (ΔA = A2 - A1).
-
Subtract the blank's absorbance difference from the sample's absorbance difference to get ΔAD-Galacturonic acid.
-
The concentration of D-Galacturonic acid is then calculated using the molar extinction coefficient of NADH.
-
m-Hydroxydiphenyl (MHDP) Colorimetric Assay Protocol
This colorimetric method is a classic approach for uronic acid determination.
Principle: In the presence of hot sulfuric acid and sodium tetraborate, uronic acids are converted to furfural (B47365) derivatives. These derivatives then react with m-hydroxydiphenyl (MHDP) to produce a pink-colored complex with a maximum absorbance at 520 nm.
Procedure:
-
Sample Preparation: Prepare standard solutions of D-Galacturonic acid (e.g., in the range of 10-80 µg/mL).
-
Reaction Setup:
-
Add 1 mL of the sample or standard to a test tube.
-
Place the tubes in an ice-water bath and add 5 mL of a sulfuric acid/tetraborate solution.
-
Mix thoroughly while keeping the tubes cold.
-
-
Heating and Cooling:
-
Heat the mixture in a boiling water bath for 10 minutes.
-
Cool the tubes back to room temperature.
-
-
Color Development:
-
Add 0.1 mL of the m-hydroxydiphenyl solution and mix.
-
Allow the color to develop at room temperature for about 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 520 nm against a reagent blank.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of D-Galacturonic acid in the samples from the standard curve.
-
Workflow and Pathway Visualizations
To better illustrate the experimental process, the following diagrams outline the key steps and relationships.
Caption: Workflow for establishing linearity and limits of detection.
References
A Researcher's Guide to D-Galacturonic Acid Quantification: A Comparative Analysis of Accuracy and Precision in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate and precise quantification of D-Galacturonic acid (GalA) is critical, particularly in complex matrices like pectin-rich plant materials, dietary fibers, and pharmaceutical formulations. The GalA content is a key determinant of the physicochemical and bioactive properties of these materials. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The primary methods for quantifying D-Galacturonic acid include High-Performance Liquid Chromatography (HPLC), enzymatic assays, and traditional colorimetric techniques. Each method presents a unique balance of specificity, sensitivity, precision, and operational complexity. More advanced methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), offer enhanced sensitivity and precision but come with higher instrumentation costs.
Comparative Performance of D-Galacturonic Acid Quantification Methods
The choice of quantification method significantly impacts experimental outcomes. The following table summarizes the performance characteristics of the most prevalent techniques, offering a clear comparison of their accuracy and precision.
| Method | Principle | Accuracy (Recovery) | Precision (RSD) | Linearity Range | Advantages | Disadvantages |
| HPLC with Enzymatic Hydrolysis (PH-HPLC) | Pectinase (B1165727) hydrolysis followed by chromatographic separation and quantification. | High (Reported 45.5–233.1% higher GalA content than acid hydrolysis methods)[1][2]. | High precision. RSD for repeatability (RSDr) and intermediate precision (RSDip) are generally low. A study reported a CV of 1.08% for repeated measurements[3]. | Typically wide, e.g., 1.7 to 50.0 x 10⁻² %g/ml[4]. | High specificity and precision; avoids degradation of GalA common with acid hydrolysis[1][2][5]. Suitable for routine analysis[5]. | Requires specific enzymes; can be more time-consuming than colorimetric methods. |
| Colorimetric (m-hydroxydiphenyl / 3,5-dimethylphenol) | Reaction of uronic acids with a chromogenic agent (e.g., m-hydroxydiphenyl) in sulfuric acid. | Can be compromised by interfering substances. | Lower precision compared to HPLC. Time-dependent color development can introduce errors[6][7]. | Dependent on specific assay conditions. | Simple, rapid, and does not require extensive instrumentation. | Suffers from interference from neutral sugars and other compounds, potentially leading to overestimation[5][7][8]. Involves hazardous reagents (concentrated sulfuric acid)[6][7]. |
| Enzymatic Assay (Uronate Dehydrogenase) | Specific enzymatic oxidation of GalA, coupled to the reduction of NAD⁺ to NADH, measured spectrophotometrically. | High specificity reduces interference. | Good precision. One kit reports that in duplicate determinations, an absorbance difference of 0.005 to 0.010 may occur[9]. | 5 to 150 µg of GalA per assay[9]. | High specificity for D-glucuronic and D-galacturonic acid[9]. Simple and reliable[10]. | Enzyme activity can be affected by inhibitors in the sample matrix. |
| LC-MS with Isotope Dilution | Degradation of GalA to 5-formyl-2-furancarboxylic acid (5FFA) and quantification using a ¹³C-labeled internal standard. | High accuracy due to compensation for degradation and extraction variability by the internal standard[11]. | High precision[11]. | Not specified, but generally offers a wide dynamic range. | High sensitivity and precision; overcomes low reproducibility and sensitivity of photometric methods[11]. | Requires expensive instrumentation; complex method development. |
Experimental Protocols and Workflows
Detailed and reproducible methodologies are paramount for accurate quantification. Below are the experimental protocols for the key methods discussed.
Pectinase Hydrolysis with HPLC (PH-HPLC)
This method is considered highly precise for quantifying GalA in pectin (B1162225) and related feedstocks[1]. It involves an initial enzymatic hydrolysis step to depolymerize pectin into its monomeric constituents without the degradation associated with harsh acid treatments.
Experimental Protocol:
-
Sample Preparation: Weigh a known amount of the pectin-containing sample.
-
Enzymatic Hydrolysis:
-
Suspend the sample in a suitable buffer (e.g., citrate (B86180) buffer).
-
Add pectinase enzyme. A typical loading is 2250 U/g of pectin[1][2].
-
Incubate the mixture at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to ensure complete hydrolysis[1][2].
-
-
Termination and Clarification: Stop the reaction (e.g., by heat inactivation). Centrifuge and filter the hydrolysate through a 0.45 µm membrane to remove particulates[5].
-
Chromatographic Separation:
-
Inject the clarified sample into an HPLC system.
-
Column: A suitable column, such as an amino-functionalized column (e.g., Shodex NH2P-50), is often used[12].
-
Mobile Phase: An acidified aqueous solution (e.g., 0.01 N phosphoric acid) is typically employed[4].
-
Flow Rate: A constant flow rate, for example, 0.70 ml/min, is maintained[4].
-
-
Detection and Quantification:
Workflow for PH-HPLC Quantification
Caption: Workflow for D-Galacturonic acid analysis using PH-HPLC.
Colorimetric m-Hydroxydiphenyl Method
This method relies on the colorimetric reaction of uronic acids with m-hydroxydiphenyl in a strong acid medium. It is a classic method but requires careful execution to minimize interferences.
Experimental Protocol:
-
Sample Hydrolysis:
-
Color Development:
-
Measurement:
-
Quantification:
-
Determine the GalA concentration by comparing the sample's absorbance to a standard curve prepared with known concentrations of D-galacturonic acid. A blank correcting for neutral sugars is often necessary[8].
-
Workflow for Colorimetric Quantification
Caption: Workflow for the m-hydroxydiphenyl colorimetric assay.
Enzymatic Assay Kit (Uronate Dehydrogenase)
This method offers high specificity by using the enzyme uronate dehydrogenase, which catalyzes the oxidation of D-galacturonic acid and D-glucuronic acid. The reaction is coupled to the reduction of NAD⁺ to NADH, and the increase in absorbance at 340 nm is measured.
Experimental Protocol:
-
Sample Preparation: Prepare the sample solution as required. This may involve extraction, dilution, and clarification to remove interfering substances[9]. The final concentration should fall within the assay's linear range (e.g., 0.05 to 1.5 g/L)[9].
-
Reaction Setup:
-
Pipette buffer solution, NAD⁺ solution, and the sample into a cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm after the solution stabilizes.
-
-
Enzymatic Reaction:
-
Start the reaction by adding a suspension of uronate dehydrogenase (UDH).
-
Mix and incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., approx. 10 minutes) until the reaction is complete[9].
-
-
Measurement and Calculation:
-
Read the final absorbance (A2) at 340 nm.
-
Calculate the absorbance difference (ΔA = A2 - A1) for both the sample and a blank (which uses water instead of the sample).
-
The concentration of D-Galacturonic acid is calculated based on the net absorbance change and the molar extinction coefficient of NADH.
-
Workflow for Enzymatic Assay Quantification
Caption: Workflow for a uronate dehydrogenase-based enzymatic assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pectinworld.com [pectinworld.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. D-Glucuronic D-Galacturonic Assay Kit - D-Hexuronic Acid | Megazyme [megazyme.com]
- 11. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
comparative study of acid versus enzymatic hydrolysis for D-Galacturonic acid release
For Researchers, Scientists, and Drug Development Professionals
The efficient release of D-Galacturonic acid from pectin (B1162225) is a critical step in various research and development applications, from creating standards for analytical chemistry to developing novel therapeutics. The two primary methods for achieving this are acid hydrolysis and enzymatic hydrolysis. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable approach for your specific needs.
At a Glance: Key Differences
| Feature | Acid Hydrolysis | Enzymatic Hydrolysis |
| Principle | Non-specific cleavage of glycosidic bonds using strong acids and heat. | Specific cleavage of α-1,4-glycosidic bonds by pectinolytic enzymes. |
| Specificity | Low; can lead to the degradation of released monosaccharides and the formation of byproducts. | High; enzymes target specific bonds, resulting in higher purity of D-Galacturonic acid. |
| Reaction Conditions | Harsh (e.g., high temperature, strong acid). | Mild (e.g., physiological pH, moderate temperature). |
| Yield | Generally lower due to degradation of the target molecule. | Typically higher due to the specificity and mild conditions of the reaction. |
| Cost | Reagents are relatively inexpensive. | Enzymes can be more expensive. |
| Byproducts | Can produce undesirable byproducts from sugar degradation. | Minimal byproduct formation. |
Quantitative Comparison of Hydrolysis Methods
The following table summarizes quantitative data from comparative studies on the yield of D-Galacturonic acid (or total reducing sugars) from pectin using acid and enzymatic hydrolysis.
| Hydrolysis Method | Pectin Source | Key Parameters | Yield of Reducing Compounds/D-Galacturonic Acid | Reference |
| Acid Hydrolysis | Generic Pectin | 1.0% (v/v) H₂SO₄, 100°C | 60.0% | |
| Enzymatic Hydrolysis | Generic Pectin | 10.01 UI/g polygalacturonase, 230.3 rpm, pH 4.0, 50°C | 93.0% | |
| Acid Hydrolysis | Apple Pectin | Not specified | 40% | |
| Enzymatic Hydrolysis | Apple Pectin | Not specified | 66% |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Pectin
This protocol provides a general method for the acid hydrolysis of pectin.
Materials:
-
Pectin
-
Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)
-
Deionized water
-
Calcium carbonate (CaCO₃) or Sodium hydroxide (B78521) (NaOH) for neutralization
Procedure:
-
Suspension: Suspend the pectin sample in deionized water to a desired concentration (e.g., 1% w/v).
-
Acidification: Add a strong acid, such as sulfuric acid to a final concentration of 1.0 M, or trifluoroacetic acid to 2 M.
-
Hydrolysis: Heat the mixture at a controlled temperature, typically between 80°C and 100°C, for a defined period (e.g., 2-4 hours).
-
Cooling: After the incubation period, cool the reaction mixture to room temperature.
-
Neutralization: Neutralize the hydrolysate by the gradual addition of a base like calcium carbonate or sodium hydroxide until the pH reaches approximately 5.0-7.0.
-
Purification: The released D-Galacturonic acid can be further purified. One common method is precipitation with ethanol to remove larger unhydrolyzed fragments.
-
Quantification: Analyze the concentration of D-Galacturonic acid in the supernatant using methods like High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enzymatic Hydrolysis of Pectin
This protocol outlines a typical procedure for the enzymatic hydrolysis of pectin.
Materials:
-
Pectin (e.g., from citrus or apple)
-
Pectin Methylesterase (PME)
-
Polygalacturonase (PG) (endo- and exo-acting)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5)
-
Deionized water
Procedure:
-
Substrate Preparation: Prepare a pectin
Uronate Dehydrogenase: A Comparative Analysis of Substrate Specificity for D-Galacturonic Acid and D-Glucuronic Acid
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for applications ranging from metabolic engineering to drug design. This guide provides a detailed comparison of the enzymatic activity of uronate dehydrogenase (UDH) towards its key substrates, D-Galacturonic acid and D-Glucuronic acid, supported by experimental data and protocols.
Uronate dehydrogenase (EC 1.1.1.203) is a key enzyme in the oxidative pathway of uronic acid catabolism in various microorganisms.[1][2] It catalyzes the NAD+-dependent oxidation of D-galacturonic acid and D-glucuronic acid to their corresponding aldaric acids, D-galactarate and D-glucarate.[2][3] This enzymatic reaction is a critical step in converting these sugar acids into intermediates of the central metabolism, such as α-ketoglutarate.
Comparative Kinetic Performance
The substrate preference of uronate dehydrogenase can vary depending on the source organism. Below is a summary of the kinetic parameters for uronate dehydrogenase from different bacterial species, highlighting the enzyme's affinity (Km) and catalytic turnover rate (kcat) for both D-Galacturonic acid and D-Glucuronic acid.
| Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Agrobacterium tumefaciens | D-Galacturonic acid | 0.16 | 92 | 575 | [4] |
| D-Glucuronic acid | 0.37 | 190 | 513.5 | [4] | |
| Pseudomonas syringae | D-Galacturonic acid | 0.04 | 24 | 600 | [4] |
| D-Glucuronic acid | 0.28 | 74 | 264.3 | [4] | |
| Pseudomonas putida | D-Galacturonic acid | Not Reported | Not Reported | Not Reported | [5] |
| D-Glucuronic acid | Not Reported | Not Reported | Not Reported | [5] | |
| Chromohalobacter sp. | D-Galacturonic acid | Not Reported | Not Reported | Not Reported | [5] |
| D-Glucuronic acid | Not Reported | Not Reported | Not Reported | [5] |
Analysis: The data indicates that uronate dehydrogenase from Agrobacterium tumefaciens exhibits a higher turnover rate (kcat) with D-Glucuronic acid, while the enzyme from Pseudomonas syringae shows a higher affinity (lower Km) and catalytic efficiency (kcat/Km) for D-Galacturonic acid.[4] This highlights the importance of selecting an enzyme from an appropriate source for specific biotechnological applications. For instance, the A. tumefaciens enzyme was noted for having the highest catalytic efficiency with glucuronic acid as a substrate among characterized UDHs.[6]
Experimental Protocol: Enzymatic Assay of Uronate Dehydrogenase
The activity of uronate dehydrogenase is typically determined by a continuous spectrophotometric assay that monitors the formation of NADH.
Principle: D-Uronic Acid + NAD⁺ ---(Uronate Dehydrogenase)--> D-Aldaric Acid + NADH + H⁺
The increase in absorbance at 340 nm, corresponding to the production of NADH, is directly proportional to the enzyme activity.
Materials:
-
Purified uronate dehydrogenase
-
D-Galacturonic acid or D-Glucuronic acid (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Tris-HCl buffer (50 mM, pH 7.5-8.0) or Potassium Phosphate buffer (50 mM, pH 8.0)[7]
-
MgCl₂ (10 mM, optional, but used in some protocols)[1]
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplates
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing the buffer, NAD⁺, and the uronic acid substrate at desired concentrations. A typical reaction mixture might contain 50 mM buffer, 0.5 mM NAD⁺, and a range of substrate concentrations (e.g., 0.1 mM to 5 mM) to determine kinetic parameters.[1][7]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 22°C, 30°C, or 37°C).[1][3][7]
-
Initiate the reaction by adding a known amount of uronate dehydrogenase to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Visualizing the Process
To better illustrate the experimental workflow and the metabolic context of uronate dehydrogenase, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetic parameters of uronate dehydrogenase.
Caption: Oxidative pathway of uronic acid catabolism involving uronate dehydrogenase.
References
- 1. Crystal Structure of Uronate Dehydrogenase from Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uronate dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 3. Uronate dehydrogenase [nzytech.com]
- 4. Characterization of uronate dehydrogenases catalysing the initial step in an oxidative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of D-Galacturonic Acid Hydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of D-Galacturonic acid hydrate (B1144303) is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with established safety protocols. Adherence to these guidelines is essential to minimize environmental impact and ensure a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the available quantitative data for D-Galacturonic acid hydrate, compiled from various safety data sheets. This information is crucial for assessing the chemical's properties and potential hazards.
| Property | Value |
| Theoretical Oxygen Demand (with nitrification) | 0.7737 mg/mg |
| Theoretical Oxygen Demand (without nitrification) | 0.7737 mg/mg |
| Theoretical Carbon Dioxide | 1.216 mg/mg |
| Water Solubility | Data not available |
| Flash Point | Not available |
| Autoignition Temperature | Not available |
Disposal Protocol
The proper disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
Step-by-Step Disposal Procedure:
-
Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department and review all applicable federal, state, and local regulations to ensure complete and accurate classification of the waste.
-
Container Management:
-
Disposal Method:
-
Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed waste disposal contractor.
-
Landfill: If incineration is not an option, the material should be disposed of in a licensed hazardous waste landfill.
-
-
Spill Management:
-
Environmental Precautions:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Galacturonic Acid Hydrate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Galacturonic acid hydrate, offering procedural, step-by-step guidance to foster a culture of safety and build trust in laboratory operations.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, adherence to proper safety protocols is crucial. While some sources indicate that the substance is not classified as hazardous, others suggest it may cause skin, eye, and respiratory irritation. Therefore, a cautious approach to handling is recommended. The following personal protective equipment should be utilized:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.
-
Respiratory Protection: While generally not required, if dust formation is likely or if irritation is experienced, a NIOSH/MSHA approved respirator should be used.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or goggles | Protects against potential eye irritation from dust or splashes. |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness) | Prevents skin contact and potential irritation. |
| Body Protection | Standard lab coat | Minimizes contact with skin. |
| Respiratory | NIOSH/MSHA approved respirator | Recommended when dust is generated or in case of respiratory irritation. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize exposure and maintain the integrity of the compound.
Handling Procedures:
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
